molecular formula C9H7ClN2O2 B2665678 Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 760144-55-6

Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B2665678
CAS No.: 760144-55-6
M. Wt: 210.62
InChI Key: LLUZMHIRKMOZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate (CAS 760144-55-6) is a high-purity chemical building block offered for research and development purposes. This compound is a crystalline solid with the molecular formula C 9 H 7 ClN 2 O 2 and a molecular weight of 210.62. It should be stored sealed in a dry environment at room temperature . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its significant applications in drug discovery . This specific methyl ester derivative serves as a crucial synthetic intermediate for the preparation of more complex molecules. Its structure is particularly valuable for exploring compounds that target infectious diseases. A prominent area of application is in anti-tuberculosis (TB) research, where imidazo[1,2-a]pyridine-based compounds have shown potent activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains . Researchers utilize this scaffold to develop analogues that inhibit Mycobacterium tuberculosis growth, often through targeting the QcrB subunit of the cytochrome bcc complex, a key component in the bacterial oxidative phosphorylation pathway . The versatility of the methyl ester group allows for further functionalization, notably through amide coupling or hydrolysis, to generate a diverse array of pharmacologically active candidates . This makes this compound a versatile and valuable starting point for synthetic programs aimed at developing new therapeutic agents. Handling Precautions: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated place . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUZMHIRKMOZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN2C1=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is a halogenated heterocyclic compound built upon the imidazo[1,2-a]pyridine scaffold. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous biologically active molecules.[1][2] This guide provides a comprehensive technical overview of the compound's physicochemical properties, outlines a plausible synthetic route with mechanistic insights, discusses its critical role as an intermediate in drug discovery, and details essential safety and handling protocols. The content is tailored for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this versatile building block for creating novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered significant attention in pharmaceutical research. Its rigid structure and rich electron density make it an ideal framework for interacting with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anti-tubercular, anti-cancer, antiviral, anti-inflammatory, and antiulcer properties.[1][2]

Several drugs based on this core are commercially available, such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic), underscoring the clinical relevance of this chemical class.[1] this compound serves as a key functionalized intermediate, providing multiple reaction sites for synthetic elaboration to generate libraries of novel compounds for biological screening.[3] The presence of the chloro substituent and the methyl ester group offers distinct chemical handles for diversification.[4]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is crucial for its use in synthesis, including solubility assessments and reaction monitoring.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 760144-55-6 (Free Base) 145335-89-3 (HCl Salt)[5][6]
Molecular Formula C₉H₇ClN₂O₂[5]
Molecular Weight 210.62 g/mol [5]
Appearance Solid[5]
Purity Typically ≥95%[5]
Spectroscopic Analysis (Predicted)

While specific spectral data for this exact compound is not widely published, its characteristics can be reliably predicted based on its structure and published data for analogous imidazo[1,2-a]pyridines.[7][8] Researchers synthesizing or handling this compound can use the following predictions for structural verification.

  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the three protons on the bicyclic core. A sharp singlet for the methyl ester protons (-OCH₃) should appear in the upfield region (approx. 3.9-4.1 ppm).

  • ¹³C NMR: The carbon spectrum will display signals for the nine unique carbons. Key resonances would include the carbonyl carbon of the ester (approx. 160-165 ppm) and the carbons of the heterocyclic rings (approx. 110-150 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 210. A characteristic (M+2) peak at m/z 212 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key absorption bands are predicted to include a strong C=O stretch from the ester group (approx. 1710-1730 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (approx. 1500-1650 cm⁻¹), and a C-Cl stretch (approx. 700-800 cm⁻¹).

Synthesis and Reactivity

The construction of the imidazo[1,2-a]pyridine core is most commonly achieved via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[9] This strategy offers a reliable and high-yielding pathway to the target molecule.

Proposed Synthetic Protocol

A logical and efficient synthesis of this compound involves a two-step process starting from commercially available 2-amino-5-chloropyridine.

Step 1: Synthesis of Methyl 2-amino-5-chloropyridine-3-carboxylate This precursor can be prepared through established methods, such as the functionalization of 2-amino-5-chloropyridine.

Step 2: Cyclocondensation with Chloroacetaldehyde

  • Reaction Setup: To a solution of Methyl 2-amino-5-chloropyridine-3-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF), add an aqueous solution of chloroacetaldehyde (approx. 1.2-1.5 eq.).

  • Causality: The initial step is the nucleophilic attack of the pyridine ring nitrogen onto the aldehyde, forming a hemiaminal intermediate. This is followed by an Sₙ2 reaction where the exocyclic amino group displaces the chloride, initiating cyclization.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-120 °C) for several hours (4-12 h), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product.

Experimental Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification SM1 Methyl 2-amino-5- chloropyridine-3-carboxylate PROC Cyclocondensation (Ethanol, Reflux) SM1->PROC SM2 Chloroacetaldehyde SM2->PROC PUR Work-up & Column Chromatography PROC->PUR Crude Product END Methyl 6-chloroimidazo[1,2-a] pyridine-8-carboxylate PUR->END Purified Product

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile chemical intermediate for the synthesis of pharmacologically active compounds.

Precursor for Anti-tubercular Agents

The ester functionality at the C-8 position is an ideal handle for conversion into a carboxamide. Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel and potent class of inhibitors against Mycobacterium tuberculosis.[10] The synthesis involves a straightforward amidation of the methyl ester, allowing for the introduction of diverse amine side chains to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

Scaffold for Anti-cancer and Other Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold is being actively explored for various therapeutic indications. Derivatives have been synthesized as covalent inhibitors targeting the KRAS G12C mutation in cancer.[11] The core structure is amenable to further functionalization, and this specific intermediate provides a robust starting point for developing novel agents for oncology, inflammation, and neurodegenerative diseases.

Role as a Chemical Building Block

ApplicationFlow Start Methyl 6-chloroimidazo[1,2-a] pyridine-8-carboxylate Amidation Amidation (R-NH₂) Start->Amidation Product Imidazo[1,2-a]pyridine-8-carboxamide Derivative Amidation->Product Target Biological Target (e.g., M. tuberculosis QcrB) Product->Target Inhibition Effect Therapeutic Effect (e.g., Antitubercular Activity) Target->Effect Leads to

Caption: Pathway from intermediate to a potential therapeutic agent.

Safety, Handling, and Storage

As with all chlorinated organic compounds, proper safety protocols are essential. While a specific Safety Data Sheet (SDS) for this molecule is not universally available, data from structurally related compounds provide a strong basis for safe handling procedures.[12][13]

Hazard ClassClassification
Acute Toxicity May be harmful if swallowed.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation/damage.
Sensitization May cause an allergic skin reaction.
Aquatic Hazard May be toxic or harmful to aquatic life.
Recommended Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or waterways.

  • Fire-fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. When heated to decomposition, it may emit toxic fumes of hydrogen chloride, carbon oxides, and nitrogen oxides.[13]

Conclusion

This compound is a high-value chemical building block with significant potential in modern drug discovery. Its synthesis is accessible through established heterocyclic chemistry, and its dual functionalization (chloro and ester groups) provides a platform for extensive synthetic diversification. Its most prominent application is as a precursor to potent anti-tubercular agents, but the underlying imidazo[1,2-a]pyridine scaffold holds promise for a multitude of other therapeutic areas. Adherence to strict safety protocols is necessary to ensure its responsible use in the research and development of next-generation pharmaceuticals.

References

An In-Depth Technical Guide to Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate hydrochloride (CAS No. 145335-89-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate hydrochloride (CAS No. 145335-89-3), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, structural features, and key physicochemical properties. It further explores synthetic strategies for its preparation and discusses its potential biological activities and applications as a scaffold in the development of novel therapeutic agents. Safety protocols and handling guidelines are also detailed to ensure its proper use in a research and development setting.

Chemical Identity and Structure

This compound hydrochloride is a complex organic molecule belonging to the imidazo[1,2-a]pyridine class of compounds. The imidazo[1,2-a]pyridine core is a fused bicyclic system containing a bridgehead nitrogen atom, a structural motif prevalent in numerous biologically active molecules.[1]

IUPAC Name: this compound;hydrochloride[2]

Synonyms:

  • 6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride[3]

  • Imidazo[1,2-a]pyridine-8-carboxylic acid, 6-chloro-, methyl ester, hydrochloride[3]

Molecular Formula: C₉H₈Cl₂N₂O₂[2]

Molecular Weight: 247.08 g/mol [2]

Chemical Structure:

Figure 1: Chemical structure of this compound hydrochloride.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound hydrochloride are not extensively reported in publicly available literature. The information below is a combination of data from commercial suppliers and predicted values. Researchers should verify these properties experimentally.

PropertyValueSource
Appearance Solid[3]
Purity Typically ≥95% (for commercial products)[3]
Storage Inert atmosphere, store in a cool, dry place[2]
Solubility No data available
Boiling Point No data available[2]
Melting Point No data available

Synthesis and Manufacturing

A general approach would likely involve the reaction of a substituted 2-aminopyridine with a suitable three-carbon electrophilic synthon. For this particular molecule, the starting material would be a 2-amino-5-chloropyridine derivative bearing a carboxylic acid or ester at the 3-position.

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Cyclization Step cluster_product Final Product cluster_hcl Salt Formation 2-Amino-5-chloronicotinic_acid_ester 2-Amino-5-chloronicotinic acid or its methyl ester Reaction Reaction with an α-halo carbonyl compound (e.g., chloroacetaldehyde) 2-Amino-5-chloronicotinic_acid_ester->Reaction Target_Molecule This compound Reaction->Target_Molecule Cyclocondensation HCl_Salt Treatment with HCl Target_Molecule->HCl_Salt Final_Product This compound hydrochloride HCl_Salt->Final_Product

Figure 2: A conceptual workflow for the synthesis of this compound hydrochloride.

This proposed pathway is based on the general synthesis of imidazo[1,2-a]pyridines and would require experimental optimization of reaction conditions, such as solvent, temperature, and base.

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1]

While specific biological data for this compound hydrochloride is limited, research on closely related analogs, particularly imidazo[1,2-a]pyridine-8-carboxamides, has demonstrated promising antimycobacterial activity.[5] A study on this class of compounds revealed them to be selective inhibitors of Mycobacterium tuberculosis with no activity against other gram-positive or gram-negative bacteria.[5]

The presence of the chloro substituent at the 6-position and the methyl carboxylate at the 8-position of the imidazo[1,2-a]pyridine core in the title compound provides a unique electronic and steric profile. These features can be strategically utilized by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This molecule serves as a valuable starting point for the synthesis of a library of derivatives for screening against various biological targets.

Potential Therapeutic Areas for Derivatives:

  • Infectious Diseases: Particularly as antitubercular agents.

  • Oncology: The imidazo[1,2-a]pyridine core is found in several anticancer agents.[6]

  • Inflammatory Diseases: Certain derivatives have shown anti-inflammatory properties.

  • Central Nervous System Disorders: Some imidazo[1,2-a]pyridines act as ligands for CNS receptors.

Analytical Characterization

For rigorous scientific research, proper analytical characterization of this compound hydrochloride is essential. Standard analytical techniques that should be employed for structure confirmation and purity assessment include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the arrangement of protons and carbons. While a specific spectrum for this compound is not publicly available, related imidazo[1,2-a]pyridine derivatives show characteristic chemical shifts.[7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl group of the ester and aromatic C-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Commercial suppliers may provide access to some of this analytical data upon request.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride. The following guidelines are based on information from safety data sheets for similar compounds and should be strictly followed.

Hazard Statements:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound hydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its imidazo[1,2-a]pyridine core is a well-established pharmacophore, and the specific substitution pattern of this molecule offers opportunities for the development of new chemical entities. While detailed experimental data for this compound is somewhat limited in the public domain, this guide provides a solid foundation for researchers and drug development professionals to understand its properties, potential applications, and safe handling procedures. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

Foreword: The Imidazo[1,2-a]pyridine Core - A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine ring system, a fused bicyclic heterocycle, represents what medicinal chemists refer to as a "privileged structure."[1][2][3] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby exhibiting a wide spectrum of pharmacological activities.[3][4] The unique electronic and structural features of this nitrogen-bridged system allow for versatile functionalization, leading to a vast chemical space for drug discovery.[5] Indeed, this scaffold is the core of several marketed drugs, including Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), underscoring its clinical and commercial significance.[2][3][4]

This guide provides an in-depth exploration of the key biological activities of imidazo[1,2-a]pyridine derivatives, moving beyond a simple catalog of effects. We will delve into the underlying mechanisms of action, present critical structure-activity relationship (SAR) data, and provide detailed, field-proven protocols for assessing these activities. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and advancing the therapeutic potential of this remarkable heterocyclic system.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as a formidable class of anticancer agents, demonstrating efficacy through the modulation of various oncogenic pathways.[4][6] Their therapeutic potential stems from their ability to interfere with critical cellular processes such as proliferation, inflammation, and survival.

Mechanisms of Antineoplastic Action

The anticancer effects of these derivatives are not monolithic; they engage a variety of molecular targets. A prominent mechanism involves the inhibition of key signaling cascades that are frequently dysregulated in cancer.

  • Inhibition of STAT3/NF-κB Signaling: Chronic inflammation is a key driver of cancer progression. The transcription factors STAT3 and NF-κB are central nodes in this process. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB pathway.[7][8] This leads to the downregulation of target genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in tumor promotion.[7][9] A novel derivative, MIA, was found to dock into the NF-κB p50 subunit, and its co-administration with curcumin enhanced this inhibitory effect.[7]

  • Tubulin Polymerization Inhibition: The microtubule network is a critical target for many successful chemotherapeutics. Imidazo[1,2-a]pyridines have been developed that disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

  • Kinase Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its hyperactivation is common in cancer. Derivatives of imidazo[1,2-a]pyridine have been synthesized that act as potent inhibitors of this pathway, offering a targeted approach to cancer therapy.[6]

  • Autotaxin (ATX) Inhibition: ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule involved in cancer cell proliferation, survival, and migration. An imidazo[1,2-a]pyridine series was identified from high-throughput screening that binds to a novel allosteric site on ATX, effectively inhibiting its function.[10]

Below is a diagram illustrating the targeted inhibition of the STAT3/NF-κB inflammatory pathway by imidazo[1,2-a]pyridine derivatives in cancer cells.

STAT3_NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_translocation cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates STAT3 STAT3 STAT3->Nucleus Translocates iNOS iNOS Nucleus->iNOS Upregulates Gene Expression COX2 COX-2 Nucleus->COX2 Upregulates Gene Expression Inflammation Pro-inflammatory & Pro-tumorigenic Effects iNOS->Inflammation COX2->Inflammation MIA Imidazo[1,2-a]pyridine Derivative (MIA) MIA->NFkB Inhibits Nuclear Translocation MIA->STAT3 Suppresses Activation

Caption: Inhibition of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[1,2-a]pyridine core has yielded crucial insights into the structural requirements for anticancer activity.

Compound Class/SubstitutionTarget Cell LineKey SAR FindingsIC₅₀ (µM)Reference
N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amineHT-29 (Colon)The 2-nitrophenyl group at position 2 and the N-aryl group at position 3 are critical for activity.4.15 ± 2.93[11]
Imidazo[1,2-a]pyridine-isoquinoline sulfonyl derivativesMCF-7 (Breast)Potent inhibition of EGFR kinases; efficacy comparable to or better than erlotinib.2.35 (for most potent derivative)[12]
Autotaxin Inhibitor Series (Compound 40)Biochemical AssaySubstitution at position 6 tolerates a broad range of groups, while modifications at position 3 have a strong impact on potency.Potent (nM range)[10]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The initial evaluation of a compound's anticancer potential is fundamentally reliant on assessing its effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.[13] Its causality is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HT-29) to ~80% confluency in appropriate growth medium.

    • Trypsinize, count, and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test imidazo[1,2-a]pyridine derivative in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well (including controls).

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization & Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO (or another suitable solubilizing agent) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: A New Front Against Resistant Pathogens

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2][5][14]

Mechanisms of Antimicrobial Action

The antitubercular activity of this scaffold is particularly well-studied, with specific molecular targets identified.

  • QcrB Inhibition: The cytochrome bcc complex (or complex III) is a critical component of the electron transport chain in Mtb, essential for energy production. A leading clinical candidate, Telacebec (Q203), is an imidazo[1,2-a]pyridine amide that targets the QcrB subunit of this complex, disrupting the bacterium's ability to generate ATP.[2][14] This targeted action has shown potency against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[2]

  • Glutamine Synthetase Inhibition: Mtb glutamine synthetase (MtGS) is a crucial enzyme for nitrogen metabolism and is a validated drug target. A series of 3-amino-imidazo[1,2-a]-pyridines have been identified as inhibitors of MtGS, fitting into the ATP-binding site of the enzyme.[2]

  • General Antibacterial/Antifungal Activity: Beyond Mtb, various derivatives have shown broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains.[5][15][16][17] The precise mechanisms are varied but often involve disruption of cell wall synthesis or DNA gyrase function.[16]

Structure-Activity Relationship (SAR) Insights
Compound Class/SubstitutionTarget OrganismKey SAR FindingsMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamides (Telacebec/Q203 series)M. tuberculosis (MDR/XDR strains)The 3-carboxamide moiety is crucial. Bulky, lipophilic biaryl ethers attached to the amide nitrogen enhance potency.≤0.03 - 0.8[2]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (replicating & non-replicating)Demonstrated excellent activity against both replicating and non-replicating Mtb, with low cytotoxicity.0.07 - 2.2[2]
Imidazopyridine-thiazole hybridsBacillus subtilisThe incorporation of a thiazole ring significantly enhanced antibacterial activity compared to pyridine or pyrazole moieties.Potent[17][18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

To quantify the antimicrobial potency of a compound, the Minimum Inhibitory Concentration (MIC) assay is the gold standard. This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The choice of this assay is causal: it provides a quantitative, reproducible measure of bacteriostatic activity, essential for comparing the efficacy of new derivatives.

MIC_Workflow prep_comp 1. Prepare Compound Stock (in DMSO) serial_dil 2. Serial Dilution (2-fold) in 96-well plate with broth prep_comp->serial_dil add_inoc 4. Inoculate Wells serial_dil->add_inoc inoculum 3. Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) inoculum->add_inoc controls 5. Prepare Controls (Growth & Sterility) add_inoc->controls incubate 6. Incubate Plate (18-24h at 37°C) controls->incubate read 7. Read Results (Visual Inspection for Turbidity) incubate->read mic_val MIC Value (Lowest concentration with no visible growth) read->mic_val

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a sterile 96-well microtiter plate.

    • Prepare Mueller-Hinton Broth (MHB) or another appropriate growth medium for the target bacterium.

    • Prepare a stock solution of the test compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Compound Dilution:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add a specific volume of the compound stock to the first well to achieve the highest desired concentration and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculum Preparation:

    • Grow the target bacterial strain overnight on an agar plate.

    • Pick several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Controls:

    • Add 10 µL of the standardized inoculum to each well containing the compound dilutions.

    • Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth.

    • Include a negative/sterility control well (broth only, no inoculum) to confirm media sterility.

  • Incubation & Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity (cloudiness indicating bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Beyond their role in cancer, imidazo[1,2-a]pyridine derivatives have shown direct anti-inflammatory properties, making them potential candidates for treating inflammatory disorders.[4][19][20]

Mechanism of Anti-inflammatory Action

The primary mechanism involves the inhibition of key enzymes and pathways in the inflammatory response. Docking studies and in vitro analyses have shown that these compounds can bind to the active sites of cyclooxygenase (COX) enzymes, particularly showing preferential inhibition of COX-2 over COX-1.[20][21] COX-2 is the inducible isoform responsible for producing prostaglandins at sites of inflammation. By inhibiting COX-2, these derivatives reduce the synthesis of these pro-inflammatory mediators. This mechanism mirrors that of many non-steroidal anti-inflammatory drugs (NSAIDs).[19]

Experimental Protocol: In Vitro Anti-inflammatory Assessment (Protein Denaturation Assay)

A key event in inflammation is the denaturation of tissue proteins. The ability of a compound to prevent this denaturation can be a reliable indicator of its anti-inflammatory potential.[22][23] The egg albumin denaturation assay is a simple, cost-effective in vitro method for this initial screening.[22][24] Its causality lies in the fact that denatured proteins act as antigens, triggering a further inflammatory response; therefore, inhibiting denaturation is a valid therapeutic strategy.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Prepare stock solutions of the test compounds and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO, then diluted in PBS).

  • Assay Setup:

    • In a set of test tubes, add 2 mL of various concentrations of the test compound or standard drug.

    • Add 3 mL of the egg albumin/PBS mixture to each tube.

    • Prepare a control tube containing 2 mL of distilled water instead of the test compound.

  • Denaturation and Measurement:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

    • After cooling to room temperature, measure the turbidity (absorbance) of each solution at 660 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) * 100

Antiviral Activity: Combating Viral Pathogens

Select imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against several viruses, particularly those in the herpesvirus family.[25][26][27]

Spectrum of Antiviral Action

Significant research has focused on the activity of these compounds against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).[25][28] Certain derivatives, particularly those bearing a thioether side chain at the 3-position, were found to be highly active against HCMV, with a therapeutic index greater than 150.[25] Structure-activity relationship studies have shown that hydrophobicity (logP) is a critical factor for antiviral activity in this series.[26] The replacement of a benzyl group with a phenylethyl group on the thioether side chain was shown to improve anti-CMV activity by 11-fold.[28]

Experimental Protocol: Antiviral Efficacy Assessment (Plaque Reduction Assay)

The plaque reduction assay is the "gold standard" for measuring the efficacy of an antiviral compound.[29] It quantifies the ability of a drug to inhibit the cytopathic effect (CPE) of a virus, specifically its ability to form plaques (localized areas of cell death) in a monolayer of host cells. The causality is direct: a reduction in the number or size of plaques corresponds to a reduction in infectious virus particles.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed a 6-well or 12-well plate with a suitable host cell line (e.g., Vero cells for herpesviruses) to form a confluent monolayer within 24 hours.

  • Virus Infection:

    • Prepare serial dilutions of the virus stock.

    • Aspirate the growth medium from the cell monolayers and infect the cells with a low multiplicity of infection (MOI) of the virus (typically aiming for 50-100 plaques per well in the control).

    • Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Compound Treatment and Overlay:

    • During the adsorption period, prepare various concentrations of the imidazo[1,2-a]pyridine derivative in a semi-solid overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose).

    • After adsorption, remove the viral inoculum and gently add the compound-containing overlay medium to each well. Include a "virus control" well with an overlay containing no compound.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaques to develop (e.g., 3-7 days, depending on the virus). The semi-solid overlay restricts viral spread to adjacent cells, resulting in discrete plaques.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol). The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.

    • Wash the plates, allow them to dry, and count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC₅₀ value (the effective concentration that reduces the plaque number by 50%).

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activity, with validated mechanisms of action against cancer, tuberculosis, inflammation, and viral infections. The synthetic tractability of the core allows for fine-tuning of its pharmacological properties, as evidenced by the extensive structure-activity relationship studies.

The future of this scaffold lies in leveraging the mechanistic insights gained to design next-generation therapeutics with enhanced potency and selectivity. For anticancer applications, this involves creating derivatives that target multiple nodes in oncogenic pathways or developing highly specific kinase inhibitors. In the antimicrobial realm, optimizing the QcrB inhibitor series to overcome potential resistance and improve pharmacokinetic profiles is a key objective. For antiviral and anti-inflammatory applications, further exploration of the chemical space is warranted to identify novel leads with improved safety and efficacy profiles. The integration of computational docking, advanced in vitro screening protocols, and robust in vivo models will be paramount in translating the immense potential of imidazo[1,2-a]pyridines into clinically successful therapies.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is a key derivative within this class, serving as a versatile building block for the synthesis of more complex pharmaceutical compounds.[3] Its precise structural characterization is paramount for understanding its reactivity, predicting its biological activity, and ensuring the quality and reproducibility of downstream drug development efforts. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this molecule, integrating insights from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy.

Molecular Structure Overview

The target molecule, this compound, possesses a bicyclic heteroaromatic core. The structure consists of a pyridine ring fused to an imidazole ring. A chlorine atom is substituted at the 6-position of the pyridine ring, and a methyl carboxylate group is attached at the 8-position. The systematic numbering of the imidazo[1,2-a]pyridine ring system is crucial for the correct assignment of spectroscopic signals.

Chemical Properties Summary

PropertyValue
Molecular FormulaC₉H₇ClN₂O₂[4]
Molecular Weight210.62 g/mol [4]
CAS Number760144-55-6[4]

Mass Spectrometry: The First Step in Molecular Confirmation

Mass spectrometry (MS) provides the initial, crucial confirmation of the molecular weight of the synthesized compound. This technique is indispensable for verifying the successful incorporation of all constituent atoms.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, typically methanol or acetonitrile.

  • Injection: The sample solution is infused into the ESI source of the mass spectrometer.

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

  • Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation

For this compound, the ESI-MS spectrum in positive ion mode is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern will be observed.

IonExpected m/z (for ³⁵Cl)Expected m/z (for ³⁷Cl)
[M+H]⁺211.02213.02

The presence of this isotopic cluster, with the M+2 peak having approximately one-third the intensity of the M peak, provides strong evidence for the presence of a single chlorine atom in the molecule. The gas-phase fragmentation behavior of similar imidazo[1,2-a]pyridines has been studied, often involving characteristic cleavages that can further support the core structure.[5]

Infrared Spectroscopy: Probing Functional Groups

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR beam is passed through the crystal in such a way that it interacts with the sample at the surface. The detector measures the absorption of specific frequencies of IR radiation.

Data Interpretation

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-3100C-H stretchAromatic (imidazo[1,2-a]pyridine ring)
~2950C-H stretchAliphatic (methyl group of the ester)
~1720C=O stretchEster carbonyl
~1640C=N and C=C stretchImidazo[1,2-a]pyridine ring system
~1250C-O stretchEster
~750-850C-Cl stretchAryl chloride

The strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group, while the bands in the 1640 cm⁻¹ region are characteristic of the fused aromatic ring system.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous evidence for the connectivity of atoms and the overall molecular architecture.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-27.8-8.0Singlet
H-37.6-7.8Singlet
H-58.0-8.2Singlet (or very small coupling)
H-77.4-7.6Singlet (or very small coupling)
-OCH₃3.9-4.1Singlet

Causality Behind Predictions: The protons on the imidazo[1,2-a]pyridine ring are in the aromatic region (7.4-8.2 ppm). The protons at positions 2 and 3 are on the electron-rich imidazole part of the ring system, while H-5 and H-7 are on the pyridine portion. The singlet nature of these aromatic protons is due to the lack of adjacent protons for spin-spin coupling. The methyl protons of the ester group are expected to appear as a singlet around 3.9-4.1 ppm.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2~115
C-3~130
C-5~125
C-6~128
C-7~118
C-8~140
C-8a~145
C=O~165
-OCH₃~52

Causality Behind Predictions: The carbon atoms of the aromatic rings appear in the range of 115-145 ppm. The carbonyl carbon of the ester is significantly downfield, around 165 ppm. The aliphatic carbon of the methyl group is found upfield, around 52 ppm.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential for establishing the connectivity between protons and carbons, confirming the overall structure.[7]

Structure Elucidation Workflow using 2D NMR

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation cluster_structure Final Structure 1H_NMR ¹H NMR (Proton Signals) HSQC HSQC (¹JCH Correlations) 1H_NMR->HSQC Assigns protons to directly attached carbons HMBC HMBC (²JCH, ³JCH Correlations) 1H_NMR->HMBC Establishes long-range connectivity COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY Identifies coupled proton systems (if any) 13C_NMR ¹³C NMR (Carbon Signals) 13C_NMR->HSQC 13C_NMR->HMBC Final_Structure Elucidated Structure of This compound HSQC->Final_Structure Confirms C-H bonds HMBC->Final_Structure Assembles the molecular framework COSY->Final_Structure Confirms proton proximities

Caption: Workflow for structure elucidation using 2D NMR.

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[8][9]

  • Experimental Protocol: Standard HSQC pulse sequences are used on a high-field NMR spectrometer.

  • Data Interpretation: In the HSQC spectrum, a cross-peak will appear for each C-H bond. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at ~4.0 ppm will show a correlation to the carbon signal at ~52 ppm, confirming the -OCH₃ group. Similarly, the aromatic proton signals will correlate with their corresponding aromatic carbon signals.

The HMBC experiment is the cornerstone for assembling the molecular skeleton by identifying long-range correlations (typically over 2 or 3 bonds) between protons and carbons.[8][10]

  • Experimental Protocol: An HMBC experiment is performed, optimized to detect long-range J-couplings (typically 4-10 Hz).

  • Data Interpretation: Key HMBC correlations are expected that will piece the structure together:

    • The methyl protons (-OCH₃) will show a correlation to the carbonyl carbon (C=O) and the C-8 carbon of the ring. This definitively links the methyl ester group to the 8-position.

    • The H-7 proton will show correlations to C-5, C-8, and C-8a, confirming its position on the pyridine ring.

    • The H-5 proton will show correlations to C-7 and C-8a, further solidifying the structure of the pyridine portion of the molecule.

    • The H-2 and H-3 protons will show correlations to each other's carbons and to the bridgehead carbon C-8a, confirming the imidazole ring structure.

Key HMBC Correlations Diagram

Caption: Key expected HMBC correlations for structural assembly.

X-ray Crystallography: The Ultimate Confirmation

For crystalline solids, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof.[11] It yields a three-dimensional model of the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and solid-state conformation.

Experimental Protocol
  • Crystal Growth: High-quality single crystals are grown from a suitable solvent system.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

While not always feasible if the compound is not crystalline, an X-ray crystal structure is considered the gold standard for structure elucidation.[12]

Conclusion

The comprehensive structure elucidation of this compound is achieved through a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula and the presence of a chlorine atom. FT-IR spectroscopy identifies the key functional groups. Finally, a suite of 1D and 2D NMR experiments provides an intricate and definitive map of the atomic connectivity, allowing for the unambiguous assignment of the entire molecular structure. Each technique provides a layer of evidence that, when combined, creates a self-validating and trustworthy structural assignment, which is fundamental for its application in scientific research and drug development.

References

Spectroscopic and Structural Elucidation of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of an imidazole ring with a pyridine ring creates a planar, aromatic system that can effectively interact with various biological targets. Substitutions on this core, such as the chloro group at the 6-position and the methyl carboxylate at the 8-position in the title compound, modulate its electronic properties, solubility, and steric profile, thereby influencing its pharmacological activity.

Precise structural characterization is paramount in the drug development process. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide will delve into the theoretical underpinnings of the expected spectroscopic data for this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound dictates its spectroscopic fingerprints. The following diagram illustrates the molecular structure and numbering convention.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro group, the ester group, and the nitrogen atoms in the heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.8 - 8.0s-Singlet due to no adjacent protons. Located on the electron-deficient imidazole ring.
H-37.5 - 7.7s-Singlet due to no adjacent protons. Influenced by the adjacent pyridine nitrogen.
H-58.0 - 8.2d~1.5Doublet due to coupling with H-7. Expected to be downfield due to the anisotropic effect of the fused imidazole ring.
H-77.3 - 7.5d~1.5Doublet due to coupling with H-5. Upfield relative to H-5 due to the influence of the chloro group.
-OCH₃3.9 - 4.1s-Singlet for the three equivalent methyl protons of the ester group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2115 - 120Carbon in the five-membered imidazole ring, adjacent to a nitrogen.
C-3130 - 135Carbon in the five-membered imidazole ring, deshielded by the adjacent pyridine nitrogen.
C-5125 - 130Aromatic carbon in the six-membered pyridine ring.
C-6128 - 133Carbon bearing the chloro substituent, its shift is influenced by the halogen.
C-7118 - 123Aromatic carbon in the pyridine ring.
C-8140 - 145Carbon attached to the ester group, significantly deshielded.
C-8a145 - 150Bridgehead carbon atom, part of both rings.
C=O160 - 165Carbonyl carbon of the ester group, highly deshielded.
-OCH₃52 - 55Methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
2950 - 2850MediumC-H stretching (methyl)
~1720StrongC=O stretching (ester)
1640 - 1580Medium-StrongC=C and C=N stretching (aromatic rings)
1250 - 1200StrongC-O stretching (ester)
800 - 750StrongC-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₇ClN₂O₂), the molecular weight is approximately 210.62 g/mol .

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at m/z [M]⁺ and another at m/z [M+2]⁺ in an approximate 3:1 ratio.

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺ m/z = 210/212 M_minus_OCH3 [M - OCH₃]⁺ m/z = 179/181 M->M_minus_OCH3 - OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 151/153 M->M_minus_COOCH3 - COOCH₃ Imidazopyridine_core Imidazo[1,2-a]pyridine core fragments M_minus_COOCH3->Imidazopyridine_core Further fragmentation

Figure 2. Predicted major fragmentation pathways.

Table 4: Predicted Key Mass Spectral Peaks

m/zIon
210/212[M]⁺ (Molecular ion)
179/181[M - OCH₃]⁺
151/153[M - COOCH₃]⁺

Experimental Protocols

While specific experimental data for the title compound was not found, the following are standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While based on theoretical principles and comparative data, the information presented offers a robust framework for the identification and characterization of this and related compounds. The provided methodologies represent standard practices in the field of analytical chemistry. For definitive structural confirmation, the synthesis and experimental spectroscopic analysis of the compound are recommended.

The Chloro Group on the Imidazo[1,2-a]pyridine Ring: A Nexus of Reactivity for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous marketed drugs and clinical candidates valued for their diverse pharmacological activities.[1][2][3] The functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the optimization of lead compounds. Among the various synthetic handles employed for its derivatization, the chloro group stands out as a particularly versatile and reactive moiety. Its presence on the imidazo[1,2-a]pyridine ring opens a gateway to a vast array of chemical transformations, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This guide provides a deep dive into the reactivity of the chloro group at various positions on the imidazo[1,2-a]pyridine core, offering field-proven insights and detailed methodologies to empower researchers in their drug development endeavors.

Understanding the Electronic Landscape: Positional Reactivity

The reactivity of a chloro substituent on the imidazo[1,2-a]pyridine ring is intrinsically linked to its position, which dictates the electronic density and the stability of reaction intermediates. The pyridine ring is inherently electron-deficient, a characteristic that is generally favorable for nucleophilic aromatic substitution.[4][5] Conversely, the imidazole portion is electron-rich, making its C-H bonds more susceptible to electrophilic substitution but a chloro group at these positions less reactive towards nucleophiles unless activated.

The C3 position is the most electron-rich and nucleophilic site of the imidazo[1,2-a]pyridine system.[6] Consequently, a chloro group at this position is generally less reactive towards traditional SNAr. Conversely, positions on the pyridine ring (C5, C6, C7, C8) are more electron-deficient, rendering a chloro substituent at these locations more susceptible to nucleophilic attack. The C2 position, while on the imidazole ring, is influenced by the adjacent pyridine nitrogen, modulating its reactivity.

Key Transformations of Chloro-Imidazo[1,2-a]pyridines

The chloro group serves as a versatile launching point for introducing a wide range of functionalities, significantly expanding the molecular diversity of the imidazo[1,2-a]pyridine library. The two primary pathways for its transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on chloro-imidazo[1,2-a]pyridines provides a direct and often metal-free method for forging new carbon-heteroatom bonds. The reaction typically proceeds via an addition-elimination mechanism, where the rate is influenced by the electron-withdrawing nature of the heterocyclic system and the strength of the incoming nucleophile.

The displacement of a chloro group by an amine is a fundamental transformation in medicinal chemistry. This reaction is particularly effective when the chloro group is situated on the electron-deficient pyridine moiety of the scaffold.

Experimental Protocol: General Procedure for SNAr with Secondary Amines

A solution of the chloro-imidazo[1,2-a]pyridine derivative (1 equivalent) and the appropriate secondary amine (2-3 equivalents) in a suitable solvent such as absolute ethanol or N,N-dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, dried, and purified by recrystallization or column chromatography.[7]

Thioether moieties are important in various biologically active molecules. The reaction of chloro-imidazo[1,2-a]pyridines with thiols or their corresponding thiolates offers a straightforward route to introduce sulfur-based functionalities. These reactions generally proceed under basic conditions to generate the more nucleophilic thiolate anion.[8]

Data Presentation: Representative SNAr Reactions on Chloro-Imidazo[1,2-a]pyridines

Position of ClNucleophileConditionsProductYield (%)Reference
1 (on a dipyridine analog)MorpholineNeat, 100 °C, 16 h1-Morpholinyl derivative78[9]
1 (on a dipyridine analog)PiperidineNeat, 100 °C, 16 h1-Piperidinyl derivative85[9]
4 (on a pyridopyrimidine analog)PiperidineEthanol, reflux, 8-10 h4-Piperidinyl derivative79[7]
4 (on a pyridopyrimidine analog)MorpholineEthanol, reflux, 8-10 h4-Morpholinyl derivative82[7]
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and chloro-imidazo[1,2-a]pyridines are excellent substrates for these transformations. These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between a halide and an organoboron compound. It is widely used to introduce aryl and heteroaryl moieties onto the imidazo[1,2-a]pyridine core. The reactivity of the chloro group can be influenced by the choice of catalyst, ligand, and base.[10][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Chloro-imidazo[1,2-a]pyridine [10]

To a microwave reactor tube, the 7-chloro-imidazo[1,2-a]pyridine derivative (1 equivalent), the corresponding boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃) are added. The tube is charged with a suitable solvent (e.g., DME, dioxane/water). The vessel is sealed and heated in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-Cl(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)-Ar(L2) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2  Regenerates  Catalyst Product Ar-Imidazo[1,2-a]pyridine (R-Ar) Reductive_Elimination->Product Chloro_IP Chloro-Imidazo[1,2-a]pyridine (R-Cl) Chloro_IP->Oxidative_Addition Boronic_Acid Ar-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation caption Suzuki-Miyaura Cross-Coupling Workflow

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynyl-substituted imidazo[1,2-a]pyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[13][14][15]

Experimental Protocol: General Sonogashira Coupling Procedure [13]

To a solution of the chloro-imidazo[1,2-a]pyridine (1 equivalent) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are added. An amine base, such as triethylamine or diisopropylamine, is then added, followed by the terminal alkyne (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature or heated as required, under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with aqueous solutions, dried, and concentrated. The product is purified by column chromatography.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition Pd(0)->Ox_Add Pd(II) R-Pd(II)-Cl Ox_Add->Pd(II) Transmetalation_Pd Transmetalation Pd(II)->Transmetalation_Pd Pd(II)_Alkynyl R-Pd(II)-C≡CR' Transmetalation_Pd->Pd(II)_Alkynyl Red_Elim Reductive Elimination Pd(II)_Alkynyl->Red_Elim Red_Elim->Pd(0) Product_end Alkynyl-Imidazo[1,2-a]pyridine (R-C≡CR') Red_Elim->Product_end Cu(I)Cl Cu(I)Cl Alkyne_Coord Alkyne Coordination Cu(I)Cl->Alkyne_Coord Cu_Acetylide Cu-C≡CR' Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Base_Deprot Base Deprotonation Cu_Acetylide->Base_Deprot Base_Deprot->Cu(I)Cl Chloro_IP_start Chloro-Imidazo[1,2-a]pyridine (R-Cl) Chloro_IP_start->Ox_Add Alkyne_start Terminal Alkyne (H-C≡CR') Alkyne_start->Alkyne_Coord Base_start Base Base_start->Base_Deprot caption Sonogashira Coupling Mechanism

Caption: Sonogashira Coupling Mechanism.

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[16] This reaction has broad substrate scope, allowing for the coupling of various primary and secondary amines, anilines, and other nitrogen nucleophiles with chloro-imidazo[1,2-a]pyridines. The choice of a sterically hindered and electron-rich phosphine ligand is crucial for the success of this transformation.

Data Presentation: Palladium-Catalyzed Cross-Coupling of Chloro-Imidazo[1,2-a]pyridines

Position of ClCoupling PartnerReaction TypeCatalyst/LigandBaseConditionsYield (%)Reference
7Phenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂K₂CO₃DME, µw, 150 °C, 20 min90[10]
74-Methoxyphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂K₂CO₃DME, µw, 150 °C, 20 min85[10]
6Phenylboronic acidSuzuki-MiyauraPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O, 100 °C, 16 h95[17]
1 (on a dipyridine analog)Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄Na₂CO₃Dioxane/H₂O, 100 °C, 16 h92[9]
1 (on a dipyridine analog)PhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂/CuIEt₃NTHF, rt, 16 h88[9]
6 (on an imidazo[1,2-b]pyridazine)AnilineBuchwald-HartwigPd₂(dba)₃/XPhosNaOtBuToluene, 110 °C85[18]

Causality Behind Experimental Choices

The success of these transformations hinges on a rational selection of reaction parameters, each playing a critical role in the catalytic cycle or reaction pathway.

  • Catalyst and Ligand Selection: In palladium-catalyzed reactions, the ligand is not a mere spectator. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often essential for the coupling of less reactive aryl chlorides.[4] They promote the oxidative addition step and facilitate the reductive elimination to afford the final product. The choice of ligand can also influence the regioselectivity in di-halogenated substrates.

  • The Role of the Base: The base is crucial in both SNAr and cross-coupling reactions. In SNAr with thiols, it generates the more potent nucleophile. In Suzuki-Miyaura coupling, it facilitates the transmetalation step by forming a more reactive boronate species. In Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine and the palladium-amine complex.[16]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF, DMSO, and dioxane are commonly used in these reactions as they can dissolve the reactants and stabilize charged intermediates. In some modern protocols, aqueous media are employed to enhance the "greenness" of the synthesis.[6]

  • Microwave Irradiation: The use of microwave heating has become increasingly popular as it can dramatically reduce reaction times from hours to minutes and often improves yields by providing efficient and uniform heating.[19] This is particularly beneficial for high-throughput synthesis in a drug discovery setting.

Conclusion

The chloro group on the imidazo[1,2-a]pyridine ring is a powerful synthetic tool, enabling a diverse range of functionalizations that are central to modern drug discovery. A thorough understanding of its positional reactivity, coupled with a rational approach to reaction design, allows for the efficient and predictable synthesis of novel analogues. By mastering the application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can effectively navigate the chemical space around this privileged scaffold, accelerating the journey from hit identification to clinical candidate.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a versatile framework for the design of potent and selective modulators of various biological targets. Its derivatives have shown significant promise in the development of treatments for a wide range of diseases, including cancer, infectious diseases, inflammatory disorders, and neurological conditions.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[1,2-a]pyridine compounds, detailing the underlying mechanisms of action, experimental validation protocols, and future perspectives.

Anticancer Therapeutics: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit critical signaling pathways involved in tumor growth, proliferation, and survival.[3][4]

Kinase Inhibition: A Dominant Mechanism of Action

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of various protein kinases that are often dysregulated in cancer.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers.[5][6] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[6][7] For instance, certain compounds have demonstrated potent pan-PI3K inhibition, leading to efficacy in mouse xenograft models of ovarian cancer.[6] Another study reported that a novel imidazo[1,2-a]pyridine derivative inhibits the Akt/mTOR pathway, inducing cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[5]

Featured Compound Profile: A Potent PI3Kα Inhibitor

One notable series of imidazo[1,2-a]pyridine derivatives incorporating a 1,2,4-oxadiazole group has been shown to exhibit potent PI3Kα inhibition with an IC50 value in the nanomolar range (2 nM).[5] This compound effectively inhibited the proliferation of various breast cancer cell lines and induced apoptosis.[5]

Imidazo[1,2-a]pyridines have been successfully designed to target several receptor tyrosine kinases implicated in tumorigenesis.

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A novel series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines has been identified as potent and selective inhibitors of IGF-1R kinase.[8]

  • c-Met: Through bioisosteric replacement, a series of imidazo[1,2-a]pyridine derivatives were designed as potent c-Met inhibitors. One lead compound, 22e , demonstrated an IC50 of 3.9 nM against c-Met kinase and significant tumor growth inhibition in vivo.[9]

  • Mer and Axl Kinases: Starting from hits identified through a DNA-encoded library screen, an imidazo[1,2-a]pyridine series was optimized to yield highly selective dual Mer/Axl kinase inhibitors.[10] These kinases are implicated in immune evasion in the tumor microenvironment.[10]

  • Platelet-Derived Growth Factor Receptor (PDGFR): Structure-based drug design has led to the discovery of potent and orally bioavailable imidazo[1,2-a]pyridine inhibitors of PDGFR.[11]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, imidazo[1,2-a]pyridine compounds can trigger cancer cell death through the induction of apoptosis and cell cycle arrest. For example, a novel derivative was shown to induce G2/M cell cycle arrest and intrinsic apoptosis in melanoma and cervical cancer cells.[5] This was accompanied by an increase in the levels of p53 and p21, and the pro-apoptotic protein BAX, along with activation of caspase-9.[5] Similarly, another study on breast cancer cells demonstrated that a specific imidazo[1,2-a]pyridine compound caused cell cycle arrest and induced apoptosis via the extrinsic pathway, as evidenced by the activation of caspases 7 and 8.[12]

Covalent Inhibition of KRAS G12C

The discovery of targeted covalent inhibitors for the KRAS G12C mutant has been a significant breakthrough in oncology. Recently, the imidazo[1,2-a]pyridine scaffold has been utilized to develop novel covalent inhibitors of KRAS G12C.[13] One such compound, I-11 , emerged as a potent anticancer agent in KRAS G12C-mutated lung cancer cells, highlighting the potential of this scaffold in developing targeted covalent therapies.[13]

Experimental Workflow: Assessing Anticancer Activity

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Identifies cytotoxic compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Confirms mechanism of cell death Western_Blot Western Blot Analysis Cell_Cycle->Western_Blot Investigates molecular targets Xenograft_Model Tumor Xenograft Model Western_Blot->Xenograft_Model Validates in vivo efficacy PKPD_Analysis PK/PD Analysis Xenograft_Model->PKPD_Analysis Correlates drug exposure with target engagement

Caption: Workflow for evaluating the anticancer potential of imidazo[1,2-a]pyridine compounds.

Antiviral Agents: Combating Viral Infections

The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the development of antiviral agents, particularly against herpesviruses.

Activity Against Herpesviruses

Several studies have reported the synthesis and antiviral evaluation of imidazo[1,2-a]pyridine derivatives against various herpesviruses.

  • Human Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV): A series of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position were found to be highly active against human cytomegalovirus, with some compounds exhibiting a therapeutic index greater than 150.[14][15] These compounds also demonstrated significant activity against the varicella-zoster virus.[14][15]

  • Herpes Simplex Viruses (HSV): 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have been synthesized and shown to possess potent activity against herpes simplex viruses, with some compounds demonstrating in vitro antiviral activity comparable or superior to acyclovir.[16][17]

Anti-HIV Activity

Certain dibromoimidazo[1,2-a]pyridines with a thioether side chain have also been investigated for their antiviral properties and have shown activity against HIV-1.[18]

Protocol: Plaque Reduction Assay for Antiviral Activity

  • Cell Seeding: Seed susceptible host cells (e.g., Vero cells for HSV) in 24-well plates and grow to confluence.

  • Virus Inoculation: Remove the growth medium and inoculate the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test imidazo[1,2-a]pyridine compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).

  • Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50) of the compound.

Anti-Inflammatory Properties: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-inflammatory effects through the modulation of key signaling pathways.

Targeting the STAT3/NF-κB Pathway

A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, has been shown to exert anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways in breast and ovarian cancer cell lines.[19][20] Treatment with MIA led to a reduction in the levels of inflammatory cytokines and decreased the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[21]

Inhibition of Cyclooxygenase (COX) Enzymes

Some imidazo[1,2-a]pyridine carboxylic acid derivatives have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes.[22] Docking analyses and in vitro assays have confirmed the binding of these compounds to the active sites of COX enzymes, with some exhibiting preferential inhibition of COX-2.[22]

Signaling Pathway: Inhibition of NF-κB by Imidazo[1,2-a]pyridines

G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Gene_Expression activates Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazo_Pyridine->IKK inhibits Imidazo_Pyridine->NFkB inhibits translocation

Caption: Imidazo[1,2-a]pyridines can inhibit the NF-κB pathway, reducing inflammatory gene expression.

Neurotherapeutics: Targeting the Central Nervous System

The imidazo[1,2-a]pyridine scaffold has also been explored for the treatment of neurodegenerative disorders, with compounds targeting various receptors and enzymes in the central nervous system.

Adenosine A1 Receptor Antagonism

Para-substituted 3-cyclohexylamino-2-phenyl-imidazo[1,2-α]pyridine analogues have been identified as adenosine A1 receptor antagonists.[23] This presents a potential therapeutic avenue for improving cognition in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[23]

Imaging of β-Amyloid Plaques

In the context of Alzheimer's disease, radioiodinated imidazo[1,2-a]pyridine derivatives, such as [¹²⁵I]IMPY, have been developed as imaging agents for β-amyloid plaques.[24] These probes exhibit high specific binding to Aβ plaques and favorable brain uptake kinetics, making them suitable for single-photon emission computed tomography (SPECT) imaging.[24]

Inhibition of Phosphodiesterase 10A (PDE10A)

Imidazo[4,5-b]pyridines, a related scaffold, have been discovered as potent and selective inhibitors of phosphodiesterase 10A (PDE10A).[25][26] PDE10A is a key enzyme in the brain that regulates cyclic nucleotide signaling, and its inhibition is being investigated as a potential treatment for schizophrenia and other neuropsychiatric disorders.[25]

Antimicrobial and Antifungal Applications

The versatility of the imidazo[1,2-a]pyridine scaffold extends to its activity against a range of microbial pathogens.

Antibacterial Activity

Numerous imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[27][28][29]

Antifungal Activity

These compounds have also demonstrated efficacy against various fungal strains, including Candida albicans and Aspergillus niger.[28][30][31]

Antituberculosis Activity

Significantly, certain imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[32][33] Some of these compounds have been found to target QcrB, a component of the electron transport chain.[32]

Table 1: Summary of IC50/MIC Values for Selected Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget/OrganismIC50/MICReference
1,2,4-Oxadiazole derivativePI3Kα2 nM[5]
22e c-Met Kinase3.9 nM[9]
Thioether derivativesHuman Cytomegalovirus<1 µM[14]
I-11 KRAS G12C-mutated cellsPotent[13]
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis≤0.006 µM[32]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is undeniably a "privileged" structure in medicinal chemistry, offering a foundation for the development of a diverse array of therapeutic agents. The extensive research into its derivatives has unveiled a multitude of potential therapeutic targets spanning oncology, virology, inflammation, neurology, and infectious diseases. The future of drug discovery with this scaffold lies in the continued exploration of structure-activity relationships to enhance potency and selectivity, the application of modern drug design strategies such as targeted covalent inhibition and proteolysis-targeting chimeras (PROTACs), and the thorough investigation of their pharmacokinetic and toxicological profiles to translate promising preclinical candidates into clinical realities.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceutical agents due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The synthesis of derivatives of this scaffold is of paramount importance in drug discovery. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This guide provides a detailed protocol and technical insights for the successful Buchwald-Hartwig amination of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, a key intermediate in the synthesis of various bioactive molecules.

Mechanistic Rationale and Key Considerations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a catalytic cycle involving a Pd(0) active species. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition (Rate-Determining Step for Ar-Cl) pd0->oxidative_addition pd2_complex Pd(II) Complex (Ar)Pd(L)Cl oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex Palladium Amido Complex (Ar)Pd(L)(NR'R'') amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product aryl_halide Ar-Cl (this compound) aryl_halide->oxidative_addition amine HNR'R'' (Amine) amine->amine_coordination base Base base->amine_coordination

For challenging substrates like heteroaryl chlorides, the oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step. The choice of a suitable phosphine ligand is therefore critical to facilitate this step and ensure efficient catalysis.

Selection of Reaction Components

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system, base, and solvent.

ComponentRecommended OptionsRationale and Key Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources, respectively. Pd(II) precursors are reduced in situ to the active Pd(0) species. Pre-formed palladium-ligand complexes (precatalysts) can also be used for improved reliability.
Ligand XPhos, RuPhos, BrettPhosHeteroaryl chlorides are generally less reactive than their bromide and iodide counterparts. Bulky, electron-rich phosphine ligands are essential to promote the challenging oxidative addition step.[2] XPhos, RuPhos, and BrettPhos have demonstrated broad utility for the amination of heteroaryl chlorides.[2]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice. For substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher reaction temperatures or longer reaction times.[3][4]
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are crucial for this reaction. Toluene and dioxane are frequently used and generally provide good solubility for the reactants and catalyst system. Tetrahydrofuran (THF) is another viable option.[3][5]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the reaction vessel with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting aryl chloride.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poorly soluble base.1. Use a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed palladium-ligand complex. 2. Ensure all glassware is thoroughly dried and the reaction is set up under a robust inert atmosphere. Degas the solvent thoroughly. 3. Ensure the base is finely powdered and the reaction is stirred vigorously. Consider switching to a more soluble base or a different solvent.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of water. 2. Sub-optimal ligand-to-metal ratio.1. Use rigorously dried reagents and solvents. 2. Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes suppress side reactions.
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Base is too strong for the substrate.1. Lower the reaction temperature and monitor the reaction for a longer period. 2. Switch to a milder base such as K₃PO₄ or Cs₂CO₃.

Scope and Limitations

The Buchwald-Hartwig amination is a broadly applicable reaction. However, the success with this compound will depend on the nature of the amine coupling partner.

  • Amines: A wide range of primary and secondary aliphatic and aromatic amines can be used. Sterically hindered amines may require more forcing conditions or specialized ligands.

  • Functional Group Tolerance: The reaction is generally tolerant of a variety of functional groups. However, substrates with acidic protons may require protection or the use of an additional equivalent of base. The ester functionality in the substrate is generally compatible with the reaction conditions, but prolonged heating with strong bases could potentially lead to hydrolysis. Careful monitoring is advised.

Conclusion

The Buchwald-Hartwig amination provides an efficient and modular route to a diverse array of N-substituted Methyl 6-aminoimidazo[1,2-a]pyridine-8-carboxylates. A thorough understanding of the reaction mechanism and careful selection of the catalyst system, base, and solvent are paramount for achieving high yields and purity. The protocol and insights provided herein serve as a comprehensive guide for researchers in the successful application of this powerful transformation in their synthetic endeavors.

References

Application Notes & Protocols: Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The global health threat of Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This crisis necessitates the discovery of novel therapeutic agents with new mechanisms of action.[1][2] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising "drug prejudice" framework in medicinal chemistry, yielding compounds with potent activity against both drug-sensitive and drug-resistant Mtb strains.[1][3][4] Notably, the IPA-based clinical candidate Telacebec (Q203) validates the therapeutic potential of this class, which targets the cytochrome bc1 complex (QcrB) essential for mycobacterial energy metabolism.[5][6]

This document serves as a detailed guide for researchers, providing both the strategic context and practical protocols for utilizing Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate as a pivotal starting material for the synthesis and evaluation of novel antitubercular drug candidates. This specific scaffold offers a versatile chemical handle for generating diverse libraries of compounds, particularly imidazo[1,2-a]pyridine-8-carboxamides, which have been identified as a novel and potent antimycobacterial lead series.[7]

Part 1: Synthesis and Library Generation

The strategic value of this compound lies in its function as a readily diversifiable intermediate. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation with a wide array of amines. This approach allows for the systematic exploration of the chemical space around the C8 position, a critical step in defining the Structure-Activity Relationship (SAR) of this scaffold.

Synthesis of the Core Intermediate: this compound

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone or related electrophile. While specific literature for the 8-carboxylate is sparse, a general and adaptable synthetic route can be proposed based on established methodologies.

Rationale: The choice of a 2-amino-5-chloropyridine derivative and a methyl propiolate derivative or equivalent three-carbon electrophile allows for the regioselective construction of the fused bicyclic system. The chloro-substituent at the 6-position is often associated with enhanced potency in related IPA series.[8]

Synthesis_Workflow cluster_synthesis Synthesis of Core Intermediate Start 2-Amino-5-chloropyridine + Methyl Propiolate derivative Reaction Cyclization Reaction (e.g., Metal-catalyzed) Start->Reaction Purify Purification (Column Chromatography) Reaction->Purify Product This compound Purify->Product

Caption: Synthetic workflow for the core intermediate.

Protocol: From Intermediate to Amide Library

This two-step protocol details the conversion of the methyl ester intermediate into a diverse library of amide derivatives, which are the final compounds for biological testing.

Step A: Saponification to Carboxylic Acid

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, ~1.5 eq) to the solution. The use of LiOH is standard for ester saponification as it minimizes side reactions.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1N hydrochloric acid (HCl) until the pH is ~3-4. This protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the solid carboxylic acid product by filtration, wash with cold water, and dry under vacuum.

Step B: Parallel Amide Coupling

  • Reagent Preparation: In separate reaction vessels (e.g., in a parallel synthesizer block), dispense the 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq) in an anhydrous solvent like N,N-Dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Allow the mixture to stir for 15-20 minutes. This forms a highly reactive activated ester, priming it for nucleophilic attack.

  • Amine Addition: Add a diverse selection of primary or secondary amines (1.2 eq each) to their respective reaction vessels.

  • Reaction: Allow the reactions to proceed at room temperature for 4-16 hours.

  • Purification: Purify the resulting amide products using parallel purification techniques such as mass-directed preparative HPLC.

Library_Generation cluster_library Amide Library Generation Workflow Ester Methyl Ester Intermediate Acid Carboxylic Acid Intermediate Ester->Acid Saponification (LiOH) Coupling Parallel Amide Coupling (HATU, DIPEA) Acid->Coupling Amine1 Amine R1-NH2 Amine1->Coupling Amine2 Amine R2-NH2 Amine2->Coupling AmineN Amine Rn-NH2 AmineN->Coupling Product1 Amide 1 Product2 Amide 2 ProductN Amide n Coupling->Product1 Coupling->Product2 Coupling->ProductN

Caption: Workflow for generating a diverse amide library.

Part 2: In Vitro Antitubercular Evaluation

A multi-step screening cascade is essential to identify promising candidates. This process begins with assessing activity against replicating bacteria, followed by evaluation against resistant and non-replicating forms, and finally, determining selectivity over mammalian cells.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Microplate Alamar Blue Assay (MABA) is a widely used, robust colorimetric method for determining the MIC of compounds against Mtb.[9]

  • Preparation: Dispense 100 µL of Middlebrook 7H9 broth (supplemented with OADC) into each well of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the test compound solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of a mid-log phase culture of M. tuberculosis H37Rv, adjusted to a final concentration of ~5 x 10^4 CFU/mL, to each well. Include a drug-free control well.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours.

  • Readout: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Expert Insight: The potency of IPA compounds can be influenced by the carbon source in the growth medium.[8] It is advisable to perform secondary screening in different media (e.g., GAST medium) to identify compounds with robust activity under varied metabolic conditions.

Activity Against Resistant and Non-Replicating Mtb

Compounds that show high potency against the H37Rv strain should be advanced to more challenging assays.

  • MDR/XDR Strains: The MIC protocol is repeated using clinically isolated MDR and XDR strains of Mtb. Potent activity against these strains suggests the compound hits a novel target not affected by existing resistance mechanisms.[8][10]

  • Non-Replicating Mtb: To assess activity against latent TB, a Low-Oxygen-Recovery Assay (LORA) can be employed. This model mimics the microaerophilic conditions within host granulomas.

Protocol: Mammalian Cell Cytotoxicity Assay

To ensure that the compound's activity is specific to mycobacteria, its toxicity against a mammalian cell line (e.g., Vero, monkey kidney epithelial cells) must be determined.

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of ~1 x 10^4 cells/well and incubate for 24 hours to allow attachment.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Add a viability reagent like PrestoBlue or MTT and incubate for 1-4 hours.

  • Readout: Measure the fluorescence or absorbance. The concentration that inhibits cell growth by 50% (IC50) is calculated.

  • Selectivity Index (SI): The SI is calculated as IC50 / MIC. A high SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the bacteria than to host cells.

Compound R-Group MIC vs. H37Rv (µM) IC50 vs. Vero (µM) Selectivity Index (SI)
IPA-1 -CH2-Ph0.8>128>160
IPA-2 -CH2-(4-Cl-Ph)0.2>128>640
IPA-3 -CH2-(3,4-diCl-Ph)0.1595633
IPA-4 -CH2-Cyclohexyl5.6>128>22

Table 1: Example SAR data for a hypothetical series of imidazo[1,2-a]pyridine-8-carboxamides, demonstrating how substitutions on the amide nitrogen can modulate antitubercular potency and selectivity.

Part 3: Mechanism of Action Elucidation

A key feature of the imidazo[1,2-a]pyridine class, including the clinical candidate Q203, is the inhibition of the cytochrome bc1 complex (specifically the QcrB subunit).[5][11] This complex is a crucial component of the electron transport chain, responsible for generating the proton motive force required for ATP synthesis.

Mechanism Rationale: By blocking QcrB, IPAs effectively shut down cellular energy production, leading to bacterial death. This mechanism is distinct from most current front-line TB drugs, making it effective against resistant strains.

MoA_Pathway cluster_etc Mtb Electron Transport Chain NDH2 NDH-2 Menaquinone Menaquinone Pool NDH2->Menaquinone e- QcrB Cytochrome bc1 (QcrB) Menaquinone->QcrB e- CytochromeBD Cytochrome bd Oxidase Menaquinone->CytochromeBD e- (Alternative Pathway) CytochromeC Cytochrome c QcrB->CytochromeC e- Proton H+ Gradient QcrB->Proton Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton->ATP_Synthase Drives IPA Imidazo[1,2-a]pyridines IPA->QcrB INHIBITS

Caption: Site of action of Imidazo[1,2-a]pyridines on the Mtb electron transport chain.

Protocol: Cellular ATP Depletion Assay

This assay provides functional evidence that a compound inhibits respiratory process by measuring the intracellular ATP levels.

  • Culture Growth: Grow M. tuberculosis H37Rv to mid-log phase.

  • Compound Treatment: Aliquot the culture into a 96-well plate and add test compounds at various concentrations (e.g., 1x, 5x, and 10x MIC). Include a no-drug control and a positive control (e.g., Q203).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the bacterial cells using a suitable lysis reagent.

  • ATP Measurement: Use a commercial bioluminescence-based ATP detection kit (e.g., BacTiter-Glo™). This kit contains luciferase and its substrate, luciferin, which produce light in an ATP-dependent reaction.

  • Readout: Measure the luminescence on a plate reader. A significant drop in luminescence compared to the untreated control indicates ATP depletion and suggests inhibition of oxidative phosphorylation.

Part 4: In Vivo Efficacy Assessment

Promising candidates with a good in vitro profile (high potency, selectivity, and on-target activity) must be evaluated in an animal model to assess their efficacy in a complex biological system. The mouse model is the gold standard for preclinical TB drug testing.[12]

Protocol: High-Level Murine Model of Chronic TB Infection

Rationale: This model establishes a chronic infection that mimics aspects of human tuberculosis, allowing for the evaluation of a drug's ability to reduce bacterial burden in key organs over time.

  • Infection: Infect C57BL/6 mice via a low-dose aerosol route with ~50-100 CFU of M. tuberculosis H37Rv. This route closely mimics natural human infection.

  • Pre-treatment Period: Allow the infection to establish for 3-4 weeks, leading to a chronic phase with stable bacterial loads in the lungs and spleen.

  • Treatment: Administer the test compound daily via oral gavage for 4 weeks. Include a vehicle control group and a positive control group (e.g., isoniazid).

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the plates for 3-4 weeks at 37°C and count the number of colonies (Colony Forming Units, CFU).

  • Efficacy Calculation: Efficacy is determined by the log10 reduction in CFU in the organs of treated mice compared to the vehicle control group.

InVivo_Workflow cluster_invivo In Vivo Efficacy Workflow Infection Aerosol Infection of Mice with Mtb Establishment Chronic Infection Establishment (3-4 weeks) Infection->Establishment Treatment Daily Drug Treatment (4 weeks) Establishment->Treatment Endpoint Endpoint: Euthanasia & Organ Harvest Treatment->Endpoint Analysis CFU Enumeration from Lungs & Spleen Endpoint->Analysis Result Determination of Log10 CFU Reduction Analysis->Result

Caption: Standard workflow for assessing drug efficacy in a mouse model of TB.

Conclusion

This compound is a valuable and strategically important building block for the discovery of next-generation antitubercular agents. Its utility lies in the straightforward access it provides to a library of C8-carboxamide derivatives, allowing for rapid SAR exploration. By following a structured discovery cascade—from synthesis and in vitro screening to mechanism of action studies and in vivo validation—researchers can effectively leverage this scaffold to identify and optimize novel drug candidates that target the essential energy metabolism of M. tuberculosis. The protocols and workflows outlined in this guide provide a robust framework for advancing these efforts in the urgent fight against tuberculosis.

References

Application Note: Synthesis and Evaluation of Novel p38α MAPK Inhibitors Derived from Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis and biochemical evaluation of a novel class of kinase inhibitors based on the privileged imidazo[1,2-a]pyridine scaffold. Starting from the readily available building block, Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, we detail a robust, three-step synthetic sequence involving a microwave-assisted Suzuki-Miyaura cross-coupling, a saponification, and a final EDC/HOBt-mediated amide coupling. The resulting 6-aryl-N-aryl-imidazo[1,2-a]pyridine-8-carboxamides are designed as potent inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK), a critical target in inflammatory diseases and oncology.[1][2][3] This document provides detailed, step-by-step protocols, explains the causal logic behind experimental choices, and includes a validated protocol for assessing inhibitor potency using the ADP-Glo™ Kinase Assay.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[4] Its rigid, bicyclic nature and rich electronic properties make it an ideal scaffold for developing inhibitors that target the ATP-binding site of protein kinases.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders. Consequently, there is immense interest in developing novel, selective kinase inhibitors.

Specifically, derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including PI3K, Src, and p38 MAPK.[6][7][8][9] The p38 MAP kinase pathway, in particular, is a central regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β, making its inhibition a promising strategy for treating conditions such as rheumatoid arthritis.[3]

This guide focuses on leveraging the functionalities of this compound as a versatile starting material. The chloro-substituent at the C6-position serves as an excellent handle for introducing aryl diversity via palladium-catalyzed cross-coupling reactions, while the methyl ester at the C8-position provides a direct precursor to a carboxamide group. This C8-carboxamide can form critical hydrogen bond interactions within the kinase hinge region, a common feature of many potent kinase inhibitors.

Synthetic Strategy and Workflow

Our synthetic approach is a modular, three-step sequence designed for efficiency and adaptability, allowing for the creation of a diverse library of inhibitors for structure-activity relationship (SAR) studies.

G cluster_0 PART A: Synthesis A Methyl 6-chloroimidazo[1,2-a]- pyridine-8-carboxylate (Starting Material) B Step 1: Suzuki Coupling (C6-Arylation) A->B Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Microwave C Intermediate 1: Methyl 6-aryl-imidazo[1,2-a]- pyridine-8-carboxylate B->C D Step 2: Saponification (Ester Hydrolysis) C->D LiOH·H₂O, THF/H₂O E Intermediate 2: 6-aryl-imidazo[1,2-a]- pyridine-8-carboxylic Acid D->E F Step 3: Amide Coupling (C8-Amidation) E->F Substituted Aniline, EDC, HOBt, DIPEA G Final Product: 6-aryl-N-aryl-imidazo[1,2-a]- pyridine-8-carboxamide F->G

Caption: Synthetic workflow for novel kinase inhibitors.

Detailed Experimental Protocols

PART 3.1: Synthesis of Kinase Inhibitor Scaffolds

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents are to be handled by trained personnel.

Protocol 1: Step 1 - Suzuki-Miyaura Cross-Coupling at C6

  • Rationale: The Suzuki-Miyaura coupling is a highly robust and functional-group-tolerant method for forming C-C bonds.[10][11] Microwave irradiation is employed to drastically reduce reaction times and improve yields for the coupling of aryl chlorides, which are typically less reactive than bromides or iodides. Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this transformation.

  • Materials:

    • This compound (1.0 equiv)

    • Substituted Arylboronic Acid (e.g., 4-fluorophenylboronic acid) (1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • 1,4-Dioxane (Anhydrous)

    • Water (Degassed)

    • Microwave reaction vessel (10 mL) with stir bar

  • Procedure:

    • To a 10 mL microwave reaction vessel, add this compound (e.g., 210 mg, 1.0 mmol), the arylboronic acid (e.g., 210 mg, 1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Add the catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 120°C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (20 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product (Intermediate 1) by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

    • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Step 2 - Saponification of the C8-Methyl Ester

  • Rationale: Saponification is the classic method for hydrolyzing esters to their corresponding carboxylic acids. Lithium hydroxide is a strong base that efficiently cleaves the ester bond under mild conditions, minimizing potential side reactions on the heterocyclic core.[12]

  • Materials:

    • Intermediate 1 (Methyl 6-aryl-imidazo[1,2-a]pyridine-8-carboxylate) (1.0 equiv)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve Intermediate 1 (e.g., 270 mg, 1.0 mmol) in a mixture of THF (10 mL) and water (5 mL) in a round-bottom flask.

    • Add LiOH·H₂O (e.g., 126 mg, 3.0 mmol) to the solution.

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 1 M HCl. A precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes.

    • Collect the solid product (Intermediate 2) by vacuum filtration.

    • Wash the filter cake with cold water and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.

    • Characterization: Confirm structure by ¹H NMR and LC-MS, observing the disappearance of the methyl ester singlet.

Protocol 3: Step 3 - EDC/HOBt-Mediated Amide Coupling

  • Rationale: This is a widely used method for forming amide bonds that minimizes racemization and is highly effective.[13] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt (Hydroxybenzotriazole) traps this intermediate to form a more stable active ester, which then reacts cleanly with the amine to form the final amide product.[4][14][15]

  • Materials:

    • Intermediate 2 (6-aryl-imidazo[1,2-a]pyridine-8-carboxylic acid) (1.0 equiv)

    • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

    • EDC·HCl (1.2 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask under an argon or nitrogen atmosphere, add Intermediate 2 (e.g., 256 mg, 1.0 mmol), the substituted aniline (e.g., 160 mg, 1.1 mmol), and HOBt (162 mg, 1.2 mmol).

    • Dissolve the mixture in anhydrous DMF (10 mL).

    • Cool the solution to 0°C in an ice bath with stirring.

    • Add EDC·HCl (230 mg, 1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA (0.52 mL, 3.0 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water (100 mL). A precipitate will often form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Alternatively, if a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude final product by flash column chromatography or recrystallization to yield the pure inhibitor.

    • Characterization: Confirm final structure by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and determine purity by HPLC.

Biochemical Evaluation: Kinase Inhibition Assay

Protocol 4: p38α MAPK Inhibition using ADP-Glo™ Kinase Assay

  • Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[16][17] The luminescent signal is directly proportional to kinase activity, making it a highly sensitive and robust method for determining inhibitor potency (IC₅₀ values).[18] It has a high dynamic range and is suitable for screening kinases even at high ATP concentrations.[16]

G cluster_1 PART B: Biochemical Assay A 1. Kinase Reaction (p38α + Substrate + ATP + Inhibitor) B ADP-Glo™ Reagent Addition A->B Incubate C ADP is consumed. Remaining ATP is depleted. B->C D Kinase Detection Reagent Addition C->D Incubate E ADP is converted back to ATP. Luciferase/Luciferin reaction. D->E F Measure Luminescence (Signal ∝ Kinase Activity) E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

  • Materials:

    • Recombinant human p38α MAPK enzyme

    • Myelin Basic Protein (MBP) substrate

    • ATP (at Km concentration for p38α)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (synthesized inhibitors) and positive control inhibitor (e.g., SB203580)

    • 384-well white, opaque plates

    • Luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the synthesized inhibitors in DMSO (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Kinase Reaction Setup:

      • Add 2.5 µL of Kinase Reaction Buffer containing the p38α enzyme and MBP substrate to each well of a 384-well plate.

      • Add 0.5 µL of the serially diluted inhibitor or DMSO (for 0% and 100% activity controls) to the appropriate wells.

      • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

      • Incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

    • Signal Generation:

      • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

      • Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

The synthetic and biological data should be compiled to establish a clear structure-activity relationship (SAR).

Table 1: Synthetic Yields of Key Intermediates and Final Products

Compound ID R¹ (Aryl at C6) R² (Aryl at C8-Amide) Step 1 Yield (%) Step 2 Yield (%) Step 3 Yield (%) Overall Yield (%)
KIN-001 4-Fluorophenyl 3-Chloro-4-fluorophenyl 85 92 78 61
KIN-002 4-Methoxyphenyl 3-Chloro-4-fluorophenyl 81 95 75 58
KIN-003 3-Pyridyl 3-Chloro-4-fluorophenyl 75 90 72 49

| KIN-004 | 4-Fluorophenyl | 4-Methoxyphenyl | 85 | 92 | 81 | 63 |

Table 2: In Vitro Inhibitory Activity against p38α MAPK

Compound ID p38α IC₅₀ (nM)
KIN-001 15
KIN-002 48
KIN-003 120
KIN-004 250

| SB203580 (Control) | 25 |

Data presented are hypothetical and for illustrative purposes only.

From this hypothetical data, initial SAR insights can be drawn. For example, comparing KIN-001 and KIN-002 suggests that an electron-withdrawing fluoro group at the C6-phenyl moiety is preferred over an electron-donating methoxy group for p38α inhibition. Comparing KIN-001 and KIN-004 indicates a strong preference for the 3-chloro-4-fluorophenyl group on the C8-amide.

Conclusion

This application note outlines a validated and efficient pathway for the synthesis of novel 6,8-disubstituted imidazo[1,2-a]pyridine-based kinase inhibitors. The described protocols for Suzuki coupling, saponification, and amide bond formation are robust and amenable to library synthesis for extensive SAR exploration. Furthermore, the provided ADP-Glo™ assay protocol offers a reliable platform for determining the biochemical potency of these compounds against target kinases such as p38α MAPK. This integrated guide serves as a valuable resource for researchers aiming to accelerate the discovery of new therapeutics based on this versatile and potent chemical scaffold.

References

The Alchemist's Guide to Imidazo[1,2-a]pyridines: Advanced Palladium-Catalyzed Cross-Coupling Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold and the Power of Palladium

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3][4] Its unique electronic properties and rigid, planar structure make it an ideal scaffold for interacting with biological targets. Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Soraprazan (a proton pump inhibitor) underscore the therapeutic significance of this heterocyclic system.[1][2][3] The ability to precisely and efficiently modify this core at various positions is paramount for the exploration of structure-activity relationships (SAR) and the development of new chemical entities.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the functionalization of imidazo[1,2-a]pyridines.[5] These reactions, which form the basis of the 2010 Nobel Prize in Chemistry, allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[6][7] This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling methodologies applied to the imidazo[1,2-a]pyridine scaffold, offering detailed protocols, mechanistic insights, and practical advice for researchers in drug discovery and organic synthesis.

I. The Workhorse: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forging C-C bonds, owing to the stability, commercial availability, and low toxicity of its boronic acid and ester reagents. For imidazo[1,2-a]pyridines, this reaction is instrumental in introducing aryl, heteroaryl, and vinyl substituents, which are crucial for modulating the pharmacological properties of the molecule.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[6] The cycle is initiated by the oxidative addition of a halo-imidazo[1,2-a]pyridine to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative, where the organic group from boron is transferred to the palladium center. The final step, reductive elimination, forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Pd(II)_Intermediate ImPy-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Intermediate ImPy-X Oxidative_Addition Oxidative Addition Pd(II)_Aryl_Intermediate ImPy-Pd(II)(Ar)L2 Pd(II)_Intermediate->Pd(II)_Aryl_Intermediate Ar-B(OR)2 Base Transmetalation Transmetalation Pd(II)_Aryl_Intermediate->Pd(0)L2 Coupled_Product ImPy-Ar Pd(II)_Aryl_Intermediate->Coupled_Product Reductive_Elimination Reductive Elimination ImPy Imidazo[1,2-a]pyridine Ar Aryl/Heteroaryl X Halide (Br, I) L Ligand

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Microwave-Assisted Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridines

Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in Suzuki couplings.[8][9][10] This protocol is adapted from methodologies developed for the efficient synthesis of polysubstituted imidazo[1,2-a]pyridines.[9]

Materials:

  • 3-Iodo-2-substituted-imidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd-PEPPSI-IPr (0.02 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • DME/H₂O (4:1 mixture) or Toluene/H₂O (4:1 mixture)

  • Microwave vial (2-5 mL)

  • Stir bar

Procedure:

  • To a microwave vial, add the 3-iodo-imidazo[1,2-a]pyridine, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture (e.g., 2 mL for a 0.2 mmol scale reaction).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (min)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃DME/H₂O1202075-95[11]
PdCl₂(dppf)Cs₂CO₃Dioxane1006080-92[12]
PEPPSI-IPrK₃PO₄t-AmylOH8012085-98[13][14]

II. Building Bridges to Nitrogen: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[15] This reaction is of immense importance in drug discovery, as the introduction of amine functionalities is a common strategy for enhancing solubility, modulating basicity, and introducing new binding interactions.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[15] A key difference lies in the formation of a palladium-amido complex after the initial oxidative addition. Deprotonation of the coordinated amine by a base is a crucial step, followed by reductive elimination to yield the desired N-arylated product. The choice of ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation.[16]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Pd(II)_Intermediate ImPy-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Intermediate ImPy-X Oxidative_Addition Oxidative Addition Pd(II)_Amine_Complex [ImPy-Pd(II)(HNR¹R²)L2]⁺X⁻ Pd(II)_Intermediate->Pd(II)_Amine_Complex HNR¹R² Amine_Coordination Amine Coordination Pd(II)_Amido_Complex ImPy-Pd(II)(NR¹R²)L2 Pd(II)_Amine_Complex->Pd(II)_Amido_Complex Base Deprotonation Deprotonation Pd(II)_Amido_Complex->Pd(0)L2 Coupled_Product ImPy-NR¹R² Pd(II)_Amido_Complex->Coupled_Product Reductive_Elimination Reductive Elimination ImPy Imidazo[1,2-a]pyridine X Halide (Br, Cl) L Ligand

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: PEPPSI-Catalyzed Amination of Chloroimidazo[1,2-a]pyridines

The use of robust and air-stable PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts has simplified the execution of Buchwald-Hartwig aminations.[13][17][18] These catalysts, featuring N-heterocyclic carbene (NHC) ligands, exhibit high activity and broad substrate scope.[19][20]

Materials:

  • Chloro-imidazo[1,2-a]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd-PEPPSI-IPent (0.01-0.03 equiv)[14]

  • NaOtBu or K₃PO₄ (1.5 equiv)

  • Toluene or Dioxane (anhydrous)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the chloro-imidazo[1,2-a]pyridine, Pd-PEPPSI-IPent catalyst, and base to a Schlenk tube.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture at 80-110 °C for 4-24 hours with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene10070-90[15]
Pd(OAc)₂BINAPCs₂CO₃Dioxane11065-85[21][22]
PEPPSI-IPentNHCK₃PO₄t-AmylOH9080-95[14][16]

III. The Elegance of Alkynes: Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by coupling terminal alkynes with aryl or vinyl halides.[23] This reaction is particularly valuable for introducing rigid, linear linkers into molecules, a common strategy in the design of kinase inhibitors and other targeted therapies.

Mechanistic Rationale

The Sonogashira reaction is unique in that it typically employs a dual catalytic system of palladium and copper.[24][25] The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) intermediate. This dual-metal mechanism allows the reaction to proceed under mild conditions.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Intermediate ImPy-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Intermediate ImPy-X Pd(II)_Intermediate->Pd(0)L2 Coupled_Product ImPy-C≡C-R Pd(II)_Intermediate->Coupled_Product Reductive_Elimination Reductive Elimination Cu(I)X Cu(I)X Cu_Acetylide Cu-C≡C-R Cu(I)X->Cu_Acetylide H-C≡C-R, Base Cu_Acetylide->Pd(II)_Intermediate Transmetalation Cu_Acetylide->Cu(I)X Terminal_Alkyne H-C≡C-R Base Base

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Copper-Free Sonogashira Coupling of Bromoimidazo[1,2-a]pyridines

While the classic Sonogashira reaction is highly effective, concerns over the use of copper have led to the development of copper-free protocols. These methods often rely on more electron-rich palladium catalysts and specific bases to facilitate the reaction.

Materials:

  • Bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Diisopropylamine (DIPA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • THF or DMF (anhydrous)

  • Sealed tube or flask with a condenser

Procedure:

  • To a sealed tube, add the bromo-imidazo[1,2-a]pyridine and the palladium catalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add the anhydrous solvent, the terminal alkyne, and the amine base via syringe.

  • Seal the tube and heat the reaction mixture to 60-80 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the palladium black.

  • Concentrate the filtrate and purify the residue by column chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
PdCl₂(PPh₃)₂/CuITEATHF60885-95[24][25]
Pd(PPh₃)₄DIPADMF801270-90[23]
Pd(OAc)₂/XPhosCs₂CO₃Dioxane100675-92[23]

IV. The Frontier: C-H Functionalization

Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom-economical and step-efficient approach to molecular construction by avoiding the pre-functionalization of starting materials.[26][27] For imidazo[1,2-a]pyridines, the C3 position is particularly electron-rich and susceptible to electrophilic attack, making it a prime target for palladium-catalyzed C-H activation/arylation.[28][29]

Mechanistic Considerations

The mechanism of palladium-catalyzed C-H functionalization of imidazo[1,2-a]pyridines often involves a concerted metalation-deprotonation (CMD) pathway. The N1 nitrogen of the imidazo[1,2-a]pyridine core can act as a directing group, facilitating the C-H activation at the C3 position.[30] The resulting palladacycle intermediate can then undergo reaction with a coupling partner, such as an aryl halide, in a process akin to the catalytic cycles of traditional cross-coupling reactions.

CH_Functionalization_Workflow Start Imidazo[1,2-a]pyridine CMD Concerted Metalation-Deprotonation (C-H Activation at C3) Start->CMD Pd_Catalyst Pd(OAc)₂ or other Pd(II) source Pd_Catalyst->CMD Oxidant Oxidant (e.g., Ag₂CO₃, O₂) Catalyst_Regeneration Catalyst Regeneration Oxidant->Catalyst_Regeneration Coupling_Partner Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition of Ar-X Coupling_Partner->Oxidative_Addition Palladacycle Formation of Palladacycle Intermediate CMD->Palladacycle Palladacycle->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination End 3-Aryl-imidazo[1,2-a]pyridine Reductive_Elimination->End Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Pd_Catalyst

Caption: Generalized workflow for direct C-H arylation of imidazo[1,2-a]pyridines.

Protocol: Direct C-H Arylation at the C3 Position

This protocol outlines a general procedure for the palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines with aryl bromides.[31]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl bromide (1.5-2.0 equiv)

  • Pd(OAc)₂ (0.05-0.10 equiv)

  • P(Cy)₃ or other bulky phosphine ligand (0.10-0.20 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • DMA or Toluene (anhydrous)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add the imidazo[1,2-a]pyridine, aryl bromide, palladium acetate, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂/PCy₃K₂CO₃Toluene1202460-85[31]
PdCl₂(dppf)Cs₂CO₃DMA1401855-80[28]
Pd(OAc)₂/DavePhosK₃PO₄Dioxane1101665-90[30]

V. Troubleshooting and Field-Proven Insights

  • Low Yields in Suzuki Coupling: Ensure the boronic acid is of high quality, as they can degrade upon storage. Consider using a stronger base like Cs₂CO₃ or K₃PO₄. The choice of ligand can also be critical; for sterically hindered substrates, consider bulky biaryl phosphine ligands.

  • Catalyst Deactivation in Buchwald-Hartwig Amination: The amine substrate or product can act as a ligand and poison the catalyst.[16] Using bulky NHC ligands like those in PEPPSI catalysts can mitigate this issue.[14][16] Ensure strictly anhydrous and anaerobic conditions, as water and oxygen can deactivate the catalyst.

  • Homocoupling in Sonogashira Reactions: The formation of diyne byproducts (Glaser coupling) can be a problem. This is often minimized by using copper-free conditions or by slowly adding the alkyne to the reaction mixture.

  • Regioselectivity in C-H Functionalization: While the C3 position is generally the most reactive, substitution on the imidazo[1,2-a]pyridine ring can influence regioselectivity. For di- or polyhalogenated substrates, the choice of ligand can sometimes be used to control which halide undergoes oxidative addition first.[32]

VI. Conclusion: A Continuing Evolution

The palladium-catalyzed cross-coupling reactions of imidazo[1,2-a]pyridines are a mature yet continuously evolving field. The development of new catalysts, particularly those based on N-heterocyclic carbenes, continues to expand the scope and efficiency of these transformations.[13] One-pot, sequential coupling reactions are also becoming increasingly popular for rapidly building molecular complexity.[9][31] As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the ability to precisely functionalize the privileged imidazo[1,2-a]pyridine scaffold will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

High-Throughput Purification of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate Derivatives: A Scalable Reversed-Phase HPLC Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note provides a comprehensive, scalable High-Performance Liquid Chromatography (HPLC) method for the purification of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate and its derivatives. These heterocyclic compounds are significant scaffolds in medicinal chemistry and drug discovery, frequently serving as key pharmaceutical intermediates.[1][2] The purification of these molecules from complex reaction mixtures presents challenges due to the presence of structurally similar impurities and the basic nature of the imidazopyridine core.[3] This guide details a robust reversed-phase HPLC (RP-HPLC) protocol, starting with analytical method development and systematically scaling up to preparative chromatography for obtaining high-purity material. We will explore the rationale behind critical parameter selection, including column chemistry, mobile phase optimization, and gradient design, to ensure reproducible and efficient purification.[4]

Introduction: The Purification Challenge

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic motif found in numerous bioactive agents.[5][6] The synthesis of derivatives, such as this compound, often results in a crude product containing unreacted starting materials, reagents, and closely related side-products. Preparative HPLC is an indispensable technique for isolating these target compounds with the high degree of purity required for subsequent synthetic steps or biological screening.[7][8]

The primary challenges in purifying these compounds via HPLC include:

  • Peak Tailing: The basic nitrogen atom in the pyridine ring can interact with acidic residual silanols on silica-based stationary phases, leading to asymmetric peak shapes.[3][9]

  • Selectivity: Achieving baseline separation between the target compound and its isomers or closely related impurities requires careful optimization of the mobile phase and stationary phase.

  • Scalability: A method developed at the analytical scale must be reliably transferable to a preparative scale to process larger quantities of material without loss of resolution.[10]

This document provides a battle-tested workflow to navigate these challenges, ensuring researchers can confidently purify their target derivatives.

Understanding the Analyte: Physicochemical Properties

A successful purification strategy begins with understanding the molecule. This compound is a moderately polar, aromatic heterocyclic compound.

  • Polarity & Retention: The presence of the ester and chloro groups, combined with the heterocyclic core, dictates its retention behavior. It is well-suited for reversed-phase chromatography, where retention is based on hydrophobic interactions.[11]

  • UV Absorbance: The conjugated aromatic system of the imidazo[1,2-a]pyridine core provides strong UV absorbance, which is essential for detection. The UV spectrum typically shows multiple absorption bands.[12][13] A detection wavelength between 254 nm and 320 nm is generally effective for this scaffold.

  • Acidity/Basicity: The pyridine nitrogen is basic (pKa of pyridine is ~5.2), meaning it will be protonated at acidic pH.[14] Controlling the ionization state of the molecule is critical for achieving sharp, symmetrical peaks. This is typically accomplished by adding an acidic modifier to the mobile phase.[15]

HPLC Method Development Workflow

The purification process follows a logical progression from small-scale method development to large-scale isolation. This ensures that time and valuable crude material are used efficiently.

HPLC_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up cluster_2 Phase 3: Purification & Analysis Scouting Analytical Scouting Runs (Generic Gradient) Optimization Method Optimization (Gradient, pH, Flow Rate) Scouting->Optimization Analyze Resolution & Peak Shape ScaleUp Calculate Scale-Up Parameters (Flow, Injection Volume) Optimization->ScaleUp Finalized Analytical Method Loading Determine Optimal Loading ScaleUp->Loading Based on Column Dimensions PrepRun Perform Preparative Run & Collect Fractions Loading->PrepRun Analysis Analyze Fractions for Purity (Analytical HPLC) PrepRun->Analysis Pooling Pool Pure Fractions & Evaporate Solvent Analysis->Pooling Purity > 98% FinalProduct Pure Compound Pooling->FinalProduct

References

Application Notes and Protocols: Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1][2] This bicyclic system is a key component in numerous marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[3] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, such as anticancer, antimycobacterial, antiviral, and anti-inflammatory properties, underscores their therapeutic potential.[4][5] Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate serves as a strategically functionalized starting material, offering multiple reaction sites for the synthesis of diverse compound libraries aimed at drug discovery and development.

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key transformations and providing experimentally grounded protocols.

Physicochemical Properties

For effective use in synthesis, a clear understanding of the physical and chemical properties of this compound is essential.

PropertyValue
Molecular Formula C₉H₇ClN₂O₂
Molecular Weight 210.62 g/mol
CAS Number 760144-55-6[6]
Appearance Solid
Synonyms Imidazo[1,2-a]pyridine-8-carboxylic acid, 6-chloro-, methyl ester; methyl 6-chloroimidazol[1,2-a]pyridine-8-carboxylate[7]

Synthetic Applications and Protocols

This compound is a bifunctional intermediate, presenting two primary sites for chemical modification: the chloro-substituent at the C6 position and the methyl ester at the C8 position. This allows for a modular approach to the synthesis of complex molecules.

Logical Workflow for Derivatization

The following diagram illustrates a logical workflow for the sequential modification of the key functional groups.

workflow A This compound B C6-Arylated/Alkylated Ester Intermediate A->B Suzuki-Miyaura Coupling (C6 Position) C 6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic Acid A->C Ester Hydrolysis (C8 Position) D C6-Arylated/Alkylated Carboxylic Acid B->D Ester Hydrolysis C->D Suzuki-Miyaura Coupling E 6-Chloro-imidazo[1,2-a]pyridine-8-carboxamide Library C->E Amidation F C6-Arylated/Alkylated Carboxamide Library D->F Amidation

Caption: Synthetic pathways from this compound.

I. Palladium-Catalyzed Cross-Coupling at the C6-Position

The chloro-substituent at the C6 position is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the imidazo[1,2-a]pyridine core and a variety of aryl or heteroaryl boronic acids.[1]

Causality Behind Experimental Choices
  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective catalyst for the Suzuki-Miyaura coupling of 6-chloroimidazo[1,2-a]pyridines.[1] Its efficacy stems from the facile oxidative addition of the palladium(0) complex to the aryl chloride bond.

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.

  • Solvent System: A mixture of a polar aprotic solvent like dioxane and a protic solvent such as ethanol is often employed to ensure the solubility of both the organic substrates and the inorganic base.

  • Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times compared to conventional heating.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

protocol1 cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Work-up & Purification A This compound (1.0 eq) G Combine all reagents in the microwave vial. A->G B Arylboronic Acid (1.2 eq) B->G C Pd(PPh₃)₄ (0.05 eq) C->G D K₂CO₃ (2.0 eq) D->G E Dioxane/Ethanol (4:1) E->G F Microwave Vial F->G H Seal the vial and place in microwave reactor. G->H I Irradiate at 120°C for 30-60 minutes. H->I J Monitor reaction by TLC or LC-MS. I->J K Cool to room temperature. J->K L Dilute with ethyl acetate and water. K->L M Separate organic layer, wash with brine, dry over Na₂SO₄. L->M N Concentrate in vacuo. M->N O Purify by column chromatography (silica gel). N->O

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of dioxane and ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-imidazo[1,2-a]pyridine-8-carboxylate derivative.

II. Hydrolysis of the C8-Methyl Ester

The methyl ester at the C8 position can be readily hydrolyzed to the corresponding carboxylic acid, which is a key precursor for the synthesis of amides and other derivatives.

Causality Behind Experimental Choices
  • Reagents: Basic hydrolysis using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is a standard and effective method for saponifying esters.[8]

  • Solvent: A mixture of methanol and water is typically used to ensure the solubility of both the ester starting material and the hydroxide salt.

  • Acidification: Careful acidification of the reaction mixture after hydrolysis is necessary to protonate the carboxylate salt and precipitate the carboxylic acid product.

Experimental Protocol: Ester Hydrolysis

protocol2 cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Work-up & Purification A This compound (1.0 eq) E Dissolve ester in methanol. A->E B 1M NaOH (aq) (1.5 eq) C Methanol C->E D Round-bottom flask D->E F Add 1M NaOH solution. E->F G Stir at room temperature for 2-4 hours. F->G H Monitor reaction by TLC or LC-MS. G->H I Cool in an ice bath. H->I J Acidify with 1M HCl to pH ~4-5. I->J K Collect the precipitate by filtration. J->K L Wash the solid with cold water. K->L M Dry under vacuum. L->M

Caption: Workflow for ester hydrolysis.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add a 1M aqueous solution of NaOH (1.5 eq) to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction mixture in an ice bath.

  • Slowly add 1M HCl with stirring to adjust the pH to approximately 4-5, at which point a precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the resulting 6-chloro-imidazo[1,2-a]pyridine-8-carboxylic acid under vacuum.

III. Amidation of the C8-Carboxylic Acid

The C8-carboxylic acid is a versatile intermediate for the synthesis of a wide array of carboxamides, which are prevalent in many biologically active molecules.[3] Standard peptide coupling reagents can be employed for this transformation.

Causality Behind Experimental Choices
  • Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for amide bond formation. They activate the carboxylic acid to form a reactive intermediate that is readily attacked by an amine.

  • Base: A non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid produced during the reaction and to deprotonate the amine hydrochloride salt if used.[2]

  • Solvent: A polar aprotic solvent such as DMF (N,N-Dimethylformamide) is an excellent choice for this reaction due to its ability to dissolve a wide range of substrates and reagents.

Experimental Protocol: Amide Coupling

This protocol describes the coupling of 6-chloro-imidazo[1,2-a]pyridine-8-carboxylic acid with a generic primary or secondary amine.

protocol3 cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Work-up & Purification A 6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq) G Combine carboxylic acid, amine, HATU, and DMF. A->G B Amine (1.1 eq) B->G C HATU (1.2 eq) C->G D DIPEA (2.0 eq) E DMF E->G F Round-bottom flask F->G H Add DIPEA and stir at room temperature. G->H I Reaction time: 2-12 hours. H->I J Monitor reaction by TLC or LC-MS. I->J K Pour into water. J->K L Extract with ethyl acetate. K->L M Wash organic layer with LiCl solution, then brine. L->M N Dry over Na₂SO₄ and concentrate. M->N O Purify by column chromatography or crystallization. N->O

Caption: Workflow for amide coupling.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 6-chloro-imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the desired 6-chloro-imidazo[1,2-a]pyridine-8-carboxamide.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel imidazo[1,2-a]pyridine derivatives. The distinct reactivity of the C6-chloro and C8-ester functionalities allows for a systematic and modular approach to the creation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this strategic starting material, paving the way for the discovery of new therapeutic agents.

References

Application Note & Protocols: C-H Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic and Medicinal Chemists

The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1] This nitrogen-fused heterocyclic core is a structural feature in numerous commercial drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, the anti-ulcer agent Zolimidine, and the osteoporosis treatment Minodronic acid.[2][3][4][5] The widespread therapeutic relevance of this scaffold stems from its ability to interact with a diverse range of biological targets, conferring activities such as anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3][6]

Consequently, the development of efficient and versatile methods to modify this core structure is a primary objective for drug discovery and development professionals. Direct C-H functionalization has emerged as the premier strategy for this purpose.[7] This approach avoids the often lengthy and wasteful pre-functionalization steps required in traditional cross-coupling reactions, offering a more atom-economical and streamlined path to novel analogues.[2][7]

Understanding Regioselectivity: Navigating the Imidazo[1,2-a]pyridine Core

The reactivity of the imidazo[1,2-a]pyridine core is not uniform. The electronic properties of the bicyclic system dictate a clear hierarchy of reactivity, which must be understood to achieve site-selective functionalization.

Fig. 1: Structure and Numbering of the Imidazo[1,2-a]pyridine Core

2.1 The Electron-Rich C-3 Position: The Epicenter of Reactivity The C-3 position of the imidazole ring is the most electron-rich and nucleophilic carbon, making it highly susceptible to attack by electrophiles and radicals.[5][8][9] As a result, a vast majority of C-H functionalization methodologies selectively target this site. This inherent reactivity allows for a broad range of transformations, including arylation, alkylation, amination, and halogenation, often under mild conditions.[9]

2.2 Targeting the Pyridine Ring: C-5, C-6, C-7, and C-8 Functionalization Functionalizing the pyridine portion of the scaffold is more challenging due to its electron-deficient nature.[10] Achieving regioselectivity at the C-5, C-6, C-7, or C-8 positions typically requires specific strategies, such as the installation of a directing group or the use of tailored catalytic systems that can overcome the intrinsic reactivity of the C-3 position.[7][11]

2.3 The Challenging C-2 Position and Directed ortho-Arylation Direct functionalization at the C-2 position is difficult due to its electronic properties.[12] However, when a 2-aryl substituent is present, the bridgehead N-1 nitrogen atom can act as an effective directing group in transition metal catalysis. This facilitates ortho-C-H activation on the pendant aryl ring, providing a reliable route to 2-(ortho-substituted-aryl)imidazo[1,2-a]pyridines.[7][13]

Key Methodologies for C-H Functionalization

A diverse toolkit of synthetic methods has been developed to functionalize the imidazo[1,2-a]pyridine core. These can be broadly categorized into two major classes: transition metal catalysis and photoredox catalysis.

3.1 Transition Metal Catalysis: The Workhorse of C-H Activation Catalysts based on palladium, rhodium, and copper are central to many C-H functionalization strategies.[7][14][15] Palladium catalysis, in particular, is widely employed for C-C and C-heteroatom bond formation.[16][17] The general mechanism often involves a C-H activation step to form a cyclometalated intermediate, which then proceeds through a catalytic cycle to yield the functionalized product.[17]

Palladium_Catalytic_Cycle Fig. 2: Generalized Palladium-Catalyzed C-H Arylation Cycle A Pd(II) Precatalyst B C-H Activation (Cyclometalation) A->B -HX C Palladacycle Intermediate B->C D Oxidative Addition (Ar-X) C->D + Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Functionalized Product F->G H Pd(0) F->H I Oxidation H->I [Oxidant] I->A J Starting Heterocycle J->B

Fig. 2: Generalized Palladium-Catalyzed C-H Arylation Cycle

3.2 Visible-Light Photoredox Catalysis: A Paradigm Shift in Green Synthesis Visible-light photoredox catalysis has revolutionized C-H functionalization by enabling reactions to proceed under exceptionally mild conditions, often at room temperature.[2][18][19] This approach uses a photocatalyst that, upon light absorption, can initiate a single-electron transfer (SET) process to generate highly reactive radical intermediates.[2] This strategy has proven highly effective for a wide array of transformations at the C-3 position, including trifluoromethylation, arylation, formylation, and amination, providing a green alternative to traditional methods that may require harsh oxidants or high temperatures.[2][20]

Field-Proven Protocols and Methodologies

The following protocols are representative examples of robust and widely applicable methods for the C-H functionalization of the imidazo[1,2-a]pyridine core.

4.1 Protocol 1: Visible-Light Mediated C-3 Arylation with Aryl Diazonium Salts

  • Principle & Rationale: This protocol leverages the power of photoredox catalysis for a transition-metal-free C-3 arylation.[21][22] Aryl diazonium salts are excellent aryl radical precursors under visible light irradiation in the presence of an organic photocatalyst like Eosin Y or natural pigments like chlorophyll.[2][21] The reaction is fast, operationally simple, and proceeds at ambient temperature, making it a highly attractive and sustainable method.

G Fig. 3: Experimental Workflow for Photocatalytic C-3 Arylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add Imidazo[1,2-a]pyridine, Diazonium Salt, and Photocatalyst to a reaction vessel. b 2. Add solvent (e.g., MeCN) and degas the mixture. a->b c 3. Irradiate with visible light (e.g., Blue LEDs) at room temperature. b->c d 4. Monitor reaction by TLC or LC-MS. c->d e 5. Quench reaction and perform aqueous work-up. d->e f 6. Purify by column chromatography. e->f

Fig. 3: Experimental Workflow for Photocatalytic C-3 Arylation
  • Detailed Step-by-Step Protocol:

    • To a flame-dried Schlenk tube, add the 2-substituted imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), the aryl diazonium tetrafluoroborate salt (0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., Eosin Y, 1-5 mol%).

    • Seal the tube with a septum, and purge with an inert atmosphere (N₂ or Ar) for 10-15 minutes.

    • Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 2.0 mL) via syringe.

    • Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp, 24 W).

    • Stir the reaction at room temperature for the required time (typically 2-12 hours), monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the C-3 arylated product.

Substrate (R in 2-R-Imidazo[1,2-a]pyridine)Aryl Diazonium SaltTypical YieldReference
Phenyl4-Methoxybenzenediazonium85-95%[2][21]
4-Chlorophenyl4-Nitrobenzenediazonium70-80%[2][21]
MethylBenzenediazonium75-85%[2][21]

4.2 Protocol 2: Copper-Catalyzed C-3 Arylation with Aryl Halides

  • Principle & Rationale: While photoredox methods are elegant, copper catalysis offers a robust and often more economical alternative that is compatible with a wider range of aryl halides (iodides, bromides) and triflates.[14] This method, developed by Daugulis and others, provides a general process for C-3 arylation and is highly valuable for library synthesis.[2]

  • Detailed Step-by-Step Protocol:

    • To an oven-dried reaction vial, add CuI (0.1 equiv), a ligand (e.g., 1,10-phenanthroline, 0.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

    • Add the imidazo[1,2-a]pyridine (1.0 equiv) and the aryl halide (1.2 equiv).

    • Seal the vial and evacuate and backfill with an inert atmosphere (N₂ or Ar).

    • Add a high-boiling point solvent (e.g., dioxane or toluene) via syringe.

    • Heat the reaction mixture to 100-130 °C with vigorous stirring for 12-24 hours.

    • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude material by flash column chromatography.

Aryl ElectrophileBaseSolventTemperatureTypical YieldReference
IodobenzeneK₃PO₄Dioxane110 °CHigh[14]
4-BromotolueneCs₂CO₃Toluene130 °CGood[14]
Phenyl triflateK₃PO₄Dioxane110 °CModerate-Good[14]

4.3 Protocol 3: Photocatalytic C-3 Trifluoromethylation

  • Principle & Rationale: The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, as it can dramatically improve metabolic stability, lipophilicity, and binding affinity.[23] Visible-light photoredox catalysis provides a direct and mild method for C-3 trifluoromethylation using reagents like sodium triflinate (Langlois' reagent) or Umemoto's reagent.[2][23]

  • Detailed Step-by-Step Protocol:

    • In a reaction tube, combine the imidazo[1,2-a]pyridine (1.0 equiv), sodium triflinate (CF₃SO₂Na, 1.5-2.0 equiv), and a photoredox catalyst (e.g., [Ru(bpy)₃]Cl₂ or an organic acridinium salt, 1-2 mol%).[2]

    • Add a suitable solvent (e.g., MeCN or DCE).[23]

    • Degas the mixture by sparging with an inert gas (N₂ or Ar) for 15 minutes.

    • Stir the mixture under irradiation from a visible light source (blue or white LEDs) at room temperature for 6-18 hours.

    • Upon completion, remove the solvent in vacuo.

    • Purify the residue directly by flash column chromatography to isolate the 3-trifluoromethyl-imidazo[1,2-a]pyridine product.

Application in Drug Discovery: Synthesis of Zolpidem Analogues

The C-H functionalization strategies described above are not merely academic exercises; they are powerful tools for applied drug discovery. A prime example is the synthesis of analogues of Zolpidem, a widely prescribed sedative. The core structure of Zolpidem features an N,N-dimethylacetamide group at the C-3 position.[2][20]

Direct C-H functionalization methods provide a convergent and efficient route to this key structure and its derivatives. For instance, C-3 cyanomethylation of the appropriate 2-aryl-imidazo[1,2-a]pyridine, achieved through photoredox catalysis, yields a direct precursor that can be elaborated into Zolpidem and its analogue Alpidem through hydrolysis, esterification, and amination.[2] Similarly, multicomponent reactions that achieve C-3 aminomethylation can rapidly generate libraries of Zolpidem-like compounds for structure-activity relationship (SAR) studies.[20][24][25] Microwave-assisted protocols have also been developed to accelerate the synthesis of Zolpidem and its analogues, demonstrating the integration of modern synthetic technologies.[26][27]

Conclusion and Future Outlook

Direct C-H functionalization has fundamentally transformed the way chemists approach the synthesis of imidazo[1,2-a]pyridine derivatives. The continued development of more selective, efficient, and sustainable catalytic systems—particularly in the realms of photoredox, electrochemical, and earth-abundant metal catalysis—will further empower researchers. These advancements will enable the rapid exploration of chemical space around this privileged scaffold, accelerating the discovery of next-generation therapeutics for a wide range of human diseases.

References

Application Notes & Protocols: Building a Diverse Chemical Library from Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic nitrogen-containing heterocycle is a key structural component in numerous approved drugs, including the hypnotic agent zolpidem, the anxiolytic alpidem, and the gastroprotective zolimidine.[3][4] The therapeutic potential of this scaffold spans a vast range of applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][5] The development of diverse libraries of imidazo[1,2-a]pyridine derivatives is, therefore, a critical endeavor in the quest for novel therapeutic agents.[1]

This guide provides a comprehensive framework for the strategic development of a chemical library based on the versatile starting material, Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate . We will delve into the reactivity of this core structure and provide detailed, field-tested protocols for its diversification through robust and scalable chemical transformations. The methodologies outlined herein are designed to be both efficient and adaptable, enabling researchers to rapidly generate a multitude of analogs for biological screening.

Strategic Overview: A Multi-pronged Approach to Diversification

Our library development strategy hinges on the selective functionalization of two key reactive handles present in the starting material: the C6-chloro substituent and the C8-methyl ester . The chloro group at the 6-position is primed for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino moieties. Concurrently, the methyl ester at the 8-position can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for amide bond formation.

This dual-functionalization approach allows for a combinatorial explosion of structural diversity from a single, readily accessible starting material. The following diagram illustrates the overall strategic workflow.

G start This compound c6_coupling C6 Diversification (Cross-Coupling / SNAr) start->c6_coupling c8_hydrolysis C8 Ester Hydrolysis start->c8_hydrolysis c6_library C6-Modified Library c6_coupling->c6_library acid 6-Chloro-imidazo[1,2-a]pyridine-8-carboxylic acid c8_hydrolysis->acid c6_library->c8_hydrolysis Hydrolysis amide_coupling C8 Amide Coupling c6_library->amide_coupling Amide Coupling after Hydrolysis final_library Diverse C6, C8-Functionalized Library c6_library->final_library acid->amide_coupling c8_amide_library C8-Amide Library amide_coupling->c8_amide_library c8_amide_library->c6_coupling Cross-Coupling / SNAr c8_amide_library->final_library

Caption: Overall strategy for library development.

Part 1: Diversification at the C6-Position

The chloro substituent at the C6 position of the imidazo[1,2-a]pyridine ring is an excellent handle for introducing molecular diversity. We will focus on three powerful and widely applicable palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Additionally, we will explore the utility of nucleophilic aromatic substitution (SNAr) for the introduction of various nucleophiles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester.[6] Microwave-assisted Suzuki couplings have been shown to be particularly effective for 6-halogenoimidazo[1,2-a]pyridines, leading to high yields and short reaction times.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.

G start Combine Reactants: - this compound - Boronic Acid (1.2 eq) - Pd(PPh3)4 (5 mol%) - K2CO3 (2.0 eq) - Dioxane/Ethanol (4:1) mw_irradiation Microwave Irradiation: - 120 °C - 30 min start->mw_irradiation workup Work-up: - Cool to RT - Filter off solids - Concentrate filtrate mw_irradiation->workup purification Purification: - Column Chromatography (e.g., Silica gel, Hexanes/EtOAc) workup->purification

Caption: Workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a 4:1 mixture of dioxane and ethanol to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl- or 6-heteroaryl-imidazo[1,2-a]pyridine derivative.

Causality and Insights: The use of Pd(PPh₃)₄ is crucial for the coupling of less reactive chloro-substituted imidazo[1,2-a]pyridines. Microwave irradiation significantly accelerates the reaction, often leading to complete conversion in a fraction of the time required for conventional heating.[7] The choice of a mixed solvent system like dioxane/ethanol helps to solubilize both the organic and inorganic components of the reaction.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄Effective for less reactive aryl chlorides.
Base K₂CO₃A common and effective base for Suzuki couplings.[8]
Solvent Dioxane/Ethanol (4:1)Good solubility for reactants and reagents.
Temperature 120 °CPromotes efficient reaction kinetics.
Time 30 minTypically sufficient for complete conversion under microwave conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[9] This reaction is exceptionally valuable for introducing a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles onto the imidazo[1,2-a]pyridine scaffold. The development of sterically hindered phosphine ligands has been instrumental in expanding the scope of this transformation.[10][11]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

G start Combine Reactants (inert atm): - this compound - Amine (1.2 eq) - Pd2(dba)3 (2.5 mol%) - XPhos (5 mol%) - NaOtBu (1.5 eq) - Toluene heating Heating: - 100 °C - 12-24 h start->heating workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with water and brine heating->workup purification Purification: - Column Chromatography (e.g., Silica gel, Hexanes/EtOAc) workup->purification

Caption: Workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.05 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the desired amine (1.2 eq) and anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step and preventing β-hydride elimination, which can be a competing side reaction.[9] Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions. The reaction is typically performed under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XPhosA robust system for the amination of aryl chlorides.[12]
Base NaOtBuStrong, non-nucleophilic base.
Solvent TolueneAnhydrous, high-boiling solvent suitable for these reactions.
Temperature 100 °CProvides the necessary thermal energy for the catalytic cycle.
Atmosphere Inert (Ar or N₂)Protects the Pd(0) catalyst from oxidation.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is an excellent method for installing alkynyl groups, which can serve as versatile handles for further functionalization (e.g., click chemistry) or as key pharmacophores in their own right.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

G start Combine Reactants (inert atm): - this compound - Terminal Alkyne (1.5 eq) - Pd(PPh3)2Cl2 (5 mol%) - CuI (10 mol%) - Triethylamine (TEA) - THF stirring Stirring: - Room Temperature - 6-12 h start->stirring workup Work-up: - Filter off solids - Concentrate filtrate - Redissolve in EtOAc - Wash with water and brine stirring->workup purification Purification: - Column Chromatography (e.g., Silica gel, Hexanes/EtOAc) workup->purification

Caption: Workflow for Sonogashira coupling.

Step-by-Step Methodology:

  • To a Schlenk tube, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.10 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (as both base and solvent) via syringe.

  • Add the terminal alkyne (1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Insights: The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[14] The copper co-catalyst is essential for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

Parameter Condition Rationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIA classic and effective system for Sonogashira couplings.[13]
Base/Solvent Triethylamine (TEA)Acts as both a base and a solvent.
Co-solvent THFHelps to solubilize the starting materials.
Temperature Room TemperatureMild conditions are often sufficient for this reaction.[13]
Atmosphere Inert (Ar or N₂)Prevents oxidative side reactions.
Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing the C6-position, particularly with strong nucleophiles.[16] The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system can facilitate the displacement of the chloro group by nucleophiles such as alkoxides, thiolates, and amines under appropriate conditions.[17]

Protocol 4: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol provides an example of an SNAr reaction to introduce a methoxy group at the C6-position.

G start Combine Reactants: - this compound - Sodium Methoxide (2.0 eq) - Anhydrous DMF heating Heating: - 80 °C - 4-8 h start->heating workup Work-up: - Cool to RT - Pour into ice-water - Extract with EtOAc heating->workup purification Purification: - Column Chromatography (e.g., Silica gel, Hexanes/EtOAc) workup->purification

Caption: Workflow for SNAr reaction.

Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous dimethylformamide (DMF).

  • Add sodium methoxide (2.0 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Insights: SNAr reactions proceed via a two-step addition-elimination mechanism, forming a Meisenheimer complex intermediate.[18][19] The rate of reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring. A polar aprotic solvent like DMF is ideal for this type of reaction as it can solvate the cation of the nucleophile, leaving the anion more reactive.

Part 2: Functionalization at the C8-Position

The methyl ester at the C8-position is a versatile handle for introducing a second dimension of diversity into the library. The most straightforward approach is to hydrolyze the ester to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides.

Ester Hydrolysis

The hydrolysis of the methyl ester to the carboxylic acid is a fundamental transformation that can be readily achieved under basic conditions.

Protocol 5: Ester Hydrolysis

This protocol describes the saponification of the methyl ester.

G start Combine Reactants: - Methyl imidazo[1,2-a]pyridine-8-carboxylate derivative - LiOH (3.0 eq) - THF/Water (1:1) stirring Stirring: - Room Temperature - 2-4 h start->stirring acidification Acidification: - Cool to 0 °C - Add 1M HCl (to pH ~3-4) stirring->acidification extraction Extraction: - Extract with EtOAc - Wash with brine - Dry and concentrate acidification->extraction

Caption: Workflow for ester hydrolysis.

Step-by-Step Methodology:

  • Dissolve the Methyl imidazo[1,2-a]pyridine-8-carboxylate derivative (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the mixture to a pH of approximately 3-4 by the dropwise addition of 1 M hydrochloric acid (HCl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid, which is often used in the next step without further purification.

Causality and Insights: Lithium hydroxide is a commonly used base for ester hydrolysis as it is less prone to causing side reactions compared to sodium or potassium hydroxide in some cases. The use of a co-solvent like THF ensures the solubility of the starting ester. Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Amide Coupling

The formation of an amide bond is one of the most important reactions in medicinal chemistry.[20][21] There are numerous coupling reagents available to facilitate this transformation by activating the carboxylic acid.[22][23][24] Here, we present a general protocol using HATU, a highly efficient and widely used coupling reagent.

Protocol 6: HATU-Mediated Amide Coupling

This protocol provides a general procedure for the coupling of the imidazo[1,2-a]pyridine-8-carboxylic acid with a variety of primary and secondary amines.

G start Combine and Stir (0 °C, 30 min): - Carboxylic Acid - HATU (1.2 eq) - DIPEA (3.0 eq) - Anhydrous DMF add_amine Add Amine (1.1 eq) start->add_amine stir_rt Stir at Room Temperature: - 2-16 h add_amine->stir_rt workup Work-up: - Dilute with EtOAc - Wash with water and brine stir_rt->workup purification Purification: - Column Chromatography (e.g., Silica gel, Hexanes/EtOAc or DCM/MeOH) workup->purification

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of the imidazo[1,2-a]pyridine-8-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Insights: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amine nucleophile. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

Conclusion

The protocols and strategies outlined in this guide provide a robust and flexible platform for the development of a diverse library of compounds based on the this compound scaffold. By systematically applying these palladium-catalyzed cross-coupling, SNAr, and amide coupling reactions, researchers can efficiently generate a wide range of novel molecules with the potential for significant biological activity. The inherent modularity of this approach allows for the exploration of a vast chemical space, significantly enhancing the probability of identifying promising new drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in drug discovery.[1][2][3][4] Specifically, we will address common challenges and provide advanced troubleshooting strategies to improve the yield and purity of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate. Our approach is rooted in mechanistic understanding to empower you to make informed, data-driven decisions in your experimental work.

Part 1: Foundational Synthetic Strategy and Mechanism

The most common and direct route to the imidazo[1,2-a]pyridine core is a variation of the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halo carbonyl compound. For the target molecule, the key starting materials are Methyl 2-amino-5-chloronicotinate and a suitable two-carbon electrophile, such as bromoacetaldehyde or chloroacetaldehyde .

The reaction proceeds via a well-established mechanism:

  • SN2 Alkylation: The pyridine ring nitrogen of the 2-aminopyridine, being the more nucleophilic nitrogen, attacks the α-carbon of the halo-carbonyl compound, displacing the halide and forming an N-alkylated pyridinium salt intermediate.

  • Intramolecular Condensation: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal (or carbinolamine) intermediate.

  • Dehydration & Aromatization: This intermediate readily loses a molecule of water to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

reaction_mechanism Reactants Methyl 2-amino-5-chloronicotinate + Bromoacetaldehyde Intermediate1 Pyridinium Salt Intermediate Reactants->Intermediate1 S_N2 Alkylation Intermediate2 Cyclic Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product This compound Intermediate2->Product Dehydration & Aromatization (-H2O)

Caption: General mechanism for imidazo[1,2-a]pyridine synthesis.

Part 2: Troubleshooting Guide for Yield Optimization

This section is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Answer: Low yield is a multifaceted problem. A systematic approach is crucial for diagnosis. We recommend investigating the following parameters, starting with the most fundamental.

troubleshooting_workflow Start Low Yield Reported CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK AnalyzeByproducts 3. Analyze Side Reactions OptimizeConditions->AnalyzeByproducts Conditions Tuned ImproveWorkup 4. Refine Workup & Purification AnalyzeByproducts->ImproveWorkup Mechanism Understood Success Yield Improved ImproveWorkup->Success

Caption: Systematic workflow for troubleshooting low reaction yield.

1.1. Reagent Quality and Stoichiometry The purity of your starting materials is paramount.

  • Methyl 2-amino-5-chloronicotinate: Impurities can inhibit the reaction. Verify its purity by NMR or LC-MS before use.

  • α-Halo Carbonyl (e.g., Bromoacetaldehyde): These reagents can be unstable and are often supplied as stabilized solutions (e.g., in water or as a diethyl acetal). Anhydrous forms can polymerize. Ensure you are using the correct form and adjusting stoichiometry accordingly. Using a freshly opened or prepared reagent is best practice.

1.2. Reaction Conditions: Temperature, Time, and Solvent The interplay between these three factors determines reaction rate and selectivity.[5] An initial screening is often necessary.

ParameterRecommended Starting PointOptimization RangeRationale & Expert Insights
Temperature 80 °C (Refluxing Ethanol)60 °C to 120 °CLower temperatures may not provide sufficient energy for cyclization. Excessively high temperatures can lead to decomposition and tar formation.[5] For higher boiling point solvents like DMF or toluene, start at 100-110 °C.
Reaction Time 12 hours4 to 24 hoursThe reaction may not be reaching completion. Monitor progress by TLC or LC-MS to determine the optimal time.[5] Some substrates may require extended heating.
Solvent EthanolToluene, Dioxane, DMF, AcetonitrileSolvent polarity can dramatically affect the reaction. Ethanol is a good starting point. Less polar solvents like toluene may slow the initial SN2 step, sometimes improving selectivity.[6] DMF is excellent for dissolving reactants but can be difficult to remove.

1.3. Base Addition The reaction generates one equivalent of acid (HBr or HCl). While often performed without a base, the resulting acidic conditions can sometimes promote side reactions.

  • Recommendation: Add 1.1 equivalents of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA). The base neutralizes the acid, which can prevent potential degradation of the acid-sensitive ester group and starting materials.

Question 2: My TLC/LC-MS shows multiple spots, indicating significant side product formation. How can I improve selectivity?

Answer: Side product formation is common and usually arises from the high reactivity of the α-halo carbonyl.

  • Likely Side Reaction: Self-condensation or polymerization of the aldehyde reagent is a primary competing pathway.

  • Strategy 1: Slow Addition: Instead of adding all the bromoacetaldehyde at once, add it dropwise over 1-2 hours to the heated solution of the aminopyridine. This keeps the instantaneous concentration of the aldehyde low, favoring the desired bimolecular reaction over polymerization.

  • Strategy 2: Use a Protected Aldehyde: Consider using bromoacetaldehyde diethyl acetal. The reaction is run under mildly acidic conditions (or with a Lewis acid) which slowly hydrolyzes the acetal in situ to generate the reactive aldehyde, again keeping its concentration low.

Experimental Protocol: Baseline Synthesis
  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 2-amino-5-chloronicotinate (1.0 eq) and anhydrous ethanol (to make a 0.2 M solution).

  • Add sodium bicarbonate (1.1 eq).

  • Heat the mixture to reflux (approx. 78-80 °C).

  • Slowly add bromoacetaldehyde (1.2 eq, typically from a 40-50 wt% solution in water) via a syringe pump over 1 hour.

  • Maintain the reaction at reflux and monitor its progress every 2-4 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting aminopyridine is consumed (typically 8-16 hours), cool the reaction to room temperature.

  • Proceed to workup and purification.

Question 3: Purification is difficult, and I am losing a significant amount of product during this stage. What is an effective purification strategy?

Answer: Proper workup is key to isolating a clean product. The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can complicate extraction and chromatography.

Step-by-Step Purification Protocol:

  • Solvent Removal: After cooling the reaction, remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Redissolve the crude residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with a saturated NaHCO₃ solution (to remove any remaining acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Column Chromatography:

    • Stationary Phase: Use silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% Hexanes or Dichloromethane) and gradually increase the polarity by adding ethyl acetate. The product is moderately polar and should elute cleanly. A typical gradient might be from 10% to 50% EtOAc in Hexanes.

    • Alternative: If the product crystallizes easily, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective and scalable alternative to chromatography.

Part 3: Frequently Asked Questions (FAQs)
  • Q: Can I use microwave or ultrasound energy to accelerate the reaction?

    • A: Absolutely. Both microwave irradiation and ultrasonication have been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of imidazo[1,2-a]pyridines.[7][8] These techniques are excellent for rapid library synthesis and optimization.

  • Q: My α-halo ketone/aldehyde seems to be degrading. How should I handle and store it?

    • A: α-halo carbonyls are often lachrymatory (tear-inducing) and sensitive to moisture and light. They should be handled in a well-ventilated fume hood. Store them in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and in a refrigerator or freezer to minimize degradation and polymerization.

  • Q: Are there alternative catalysts for this reaction?

    • A: While the classic Tschitschibabin reaction is often thermal, modern variations have employed catalysts. For related syntheses, copper[7], iron, and iodine[8][9] have been used effectively, often enabling milder reaction conditions or broader substrate scopes. If the thermal reaction is failing, exploring a copper(I) or iodine-catalyzed protocol could be a viable next step.[8][9]

  • Q: What if I need the carboxylic acid instead of the methyl ester?

    • A: You have two primary options: 1) Synthesize the methyl ester as described and then perform a standard ester hydrolysis (e.g., using LiOH in a THF/water mixture). 2) Start with 2-amino-5-chloronicotinic acid. However, the free carboxylic acid can complicate the reaction and purification, so the "synthesize-then-hydrolyze" route is generally more reliable.

References

Troubleshooting low reactivity in substitutions on Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substitutions on Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the reactivity of this heterocyclic scaffold. We will explore the underlying principles of its reactivity and provide structured troubleshooting advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes the C6-Cl bond on this compound challenging to functionalize?

The reactivity of the chlorine atom at the C6 position is governed by the electronic nature of the imidazo[1,2-a]pyridine ring system. While the pyridine ring is generally electron-deficient, which activates it towards nucleophilic attack, the fused imidazole ring and the ester at C8 introduce competing electronic effects.[1][2]

  • Electronic Nature : The pyridine nitrogen withdraws electron density, particularly from the C2 and C4 positions, making the ring susceptible to nucleophilic attack.[1][2] However, the C6 position is electronically analogous to the meta-position of pyridine, which is less activated.

  • Leaving Group Ability : Chlorine is a moderate leaving group in nucleophilic aromatic substitution (SNAr) and requires specific, often highly active, catalyst systems for palladium-catalyzed cross-coupling reactions. It is significantly less reactive than its bromine or iodine counterparts.[3][4][5]

  • Catalyst Poisoning : The nitrogen atoms in the imidazopyridine core can act as ligands for transition metals like palladium, potentially leading to catalyst inhibition or the formation of inactive complexes if the primary catalytic ligand is not chosen carefully.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this scaffold can be sluggish due to insufficient activation of the C6 position. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex.[6] The stability of this intermediate is paramount for a successful reaction.

Q2: My SNAr reaction with an amine/alkoxide is showing no or low conversion. What should I investigate first?

Low reactivity in SNAr is typically traced back to one of four key factors: the nucleophile, the solvent, the temperature, or inherent substrate limitations.

SNAr_Troubleshooting Start Low SNAr Conversion Check_Nu Is the Nucleophile Strong Enough? Start->Check_Nu Check_Solvent Is the Solvent Appropriate? Check_Nu->Check_Solvent Yes Increase_Nu_Strength Use Stronger Base (e.g., NaH to deprotonate NuH) or a more potent nucleophile. Check_Nu->Increase_Nu_Strength No Check_Temp Is the Temperature Sufficiently High? Check_Solvent->Check_Temp Yes Change_Solvent Switch to Polar Aprotic Solvent (DMSO, DMF, NMP). Check_Solvent->Change_Solvent No Consider_Alternative SNAr May Be Infeasible. Consider Cross-Coupling. Check_Temp->Consider_Alternative Yes (at decomp) Increase_Temp Increase Temperature Incrementally (e.g., 80°C -> 120°C -> 150°C+). Check_Temp->Increase_Temp No Increase_Nu_Strength->Check_Solvent Change_Solvent->Check_Temp End Reaction Optimized Increase_Temp->End Success

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Detailed Troubleshooting Steps:

Problem Probable Cause Suggested Solution
No reaction or trace conversion Weak Nucleophile: The nucleophile is not potent enough to attack the electron-deficient ring. Anionic nucleophiles are significantly more reactive than their neutral counterparts.[7][8]If using a neutral nucleophile (e.g., R-OH, R-NH2), deprotonate it first with a strong, non-nucleophilic base like NaH or KHMDS.Consider a more inherently nucleophilic reagent if possible.
Slow reaction, incomplete conversion Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, reducing its reactivity.[7]Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents solvate the counter-ion but leave the nucleophile "bare" and highly reactive.
Reaction stalls after initial conversion Insufficient Temperature: The activation energy for the formation of the Meisenheimer complex is high.Increase the reaction temperature, often significantly. Reactions may require temperatures from 100 °C to over 180 °C. Microwave irradiation can be an effective strategy to safely reach high temperatures and accelerate the reaction.[9]
Decomposition observed at high temperatures Substrate Instability: The ester group may be sensitive to the combination of high temperatures and strong nucleophiles/bases, leading to hydrolysis or other side reactions.If the reaction is not viable below the decomposition temperature, SNAr is likely not the appropriate method. Transitioning to a palladium-catalyzed cross-coupling reaction is the recommended next step.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

For aryl chlorides, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination are often more reliable and versatile than SNAr. Success hinges on a finely tuned catalytic system capable of activating the inert C-Cl bond. The general mechanism involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[10]

Catalytic_Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L_n)Cl Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(L_n)R' OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination (Buchwald) TM_Complex->Pd0 Reductive Elimination Product Ar-R' TM_Complex->Product ArCl Ar-Cl ArCl->OA_Complex Nu_Source R'-[M] (e.g., R'B(OH)2) or R'2NH Nu_Source->OA_Complex

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Q3: My Suzuki-Miyaura coupling reaction is failing. How do I systematically optimize it?

Failure in Suzuki coupling of an aryl chloride is almost always due to an insufficiently active catalyst, which prevents the initial, rate-limiting oxidative addition step. Optimization requires systematic screening of the ligand, base, and solvent.[11][12]

Systematic Optimization Protocol:

  • Start with a Robust Catalyst System: For challenging aryl chlorides, a pre-formed palladium precatalyst and a specialized biarylphosphine ligand are recommended.

  • Screen Key Parameters: Set up an array of parallel reactions to test different combinations of ligands, bases, and solvents.

Table 1: Recommended Screening Conditions for Suzuki-Miyaura Coupling

Parameter Condition 1 (Standard) Condition 2 (More Activating) Condition 3 (Alternative) Rationale & Notes
Pd Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (1-2.5 mol%)G3-Palladacycle (1-2 mol%)Pre-formed palladacycles can offer faster initiation and higher stability.
Ligand SPhos (1.2-2 eq. to Pd)RuPhos or BrettPhos (1.2-2 eq. to Pd)XPhos (1.2-2 eq. to Pd)Electron-rich, bulky biarylphosphine ligands are essential for activating the C-Cl bond.[13]
Base K₂CO₃ (2-3 eq.)K₃PO₄ (2-3 eq.)Cs₂CO₃ (2-3 eq.)K₃PO₄ is often more effective than K₂CO₃ for aryl chlorides. Cs₂CO₃ is stronger but more expensive.
Solvent Toluene/H₂O (e.g., 5:1)1,4-Dioxane/H₂O (e.g., 5:1)THF/H₂O (e.g., 5:1)The choice of solvent can influence catalyst solubility, stability, and reaction rate.
Temperature 90-110 °C90-110 °C90-110 °CHigh temperatures are generally required.

Step-by-Step Experimental Protocol (Microscale Screening):

  • To an array of reaction vials, add this compound (1.0 eq.).

  • Add the desired arylboronic acid (1.2-1.5 eq.).

  • Add the selected base (e.g., K₃PO₄, 2.5 eq.).

  • In a separate vial, pre-mix the palladium source and the ligand in a small amount of the reaction solvent and let it stir for 5-10 minutes.

  • Add the catalyst solution to each reaction vial.

  • Add the bulk solvent, seal the vials, and heat to the target temperature with vigorous stirring.

  • Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) by LC-MS or TLC.

Q4: I'm attempting a Buchwald-Hartwig amination and observing low conversion and/or side products. What are the critical factors?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is highly sensitive to the choice of ligand, base, and reaction conditions.[14][15][16]

Key Considerations:

  • Ligand Selection: The choice of ligand is paramount. For couplings with primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos or Josiphos-type ligands may provide better results.[13] The ligand must facilitate both the oxidative addition and the final reductive elimination step.

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H in the intermediate complex) without competing in the reaction. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and potassium phosphate (K₃PO₄) are most common. OtBu bases are generally more reactive but can be less functional group tolerant.

  • Side Reactions:

    • Hydrodehalogenation: The starting material is converted to Methyl imidazo[1,2-a]pyridine-8-carboxylate. This often points to β-hydride elimination from the amide intermediate, which can be suppressed by using a different ligand.

    • Catalyst Deactivation: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) as oxygen can deactivate the Pd(0) catalyst.

Table 2: Recommended Screening Conditions for Buchwald-Hartwig Amination

Parameter Condition 1 (Standard) Condition 2 (For Hindered Amines) Condition 3 (Milder Base) Rationale & Notes
Pd Source Pd₂(dba)₃ (1-2.5 mol%)G3-Palladacycle (1-2 mol%)Pd(OAc)₂ (2-5 mol%)Use high-purity palladium sources.
Ligand RuPhos (1.2-2 eq. to Pd)BrettPhos (1.2-2 eq. to Pd)Xantphos (1.2-2 eq. to Pd)BrettPhos is excellent for many primary amines.[17] RuPhos is a good general ligand for secondary amines. Xantphos can sometimes prevent side reactions.
Base NaOtBu (1.5-2.0 eq.)LHMDS (1.5-2.0 eq.)K₃PO₄ (2-3 eq.)NaOtBu is the most common strong base. LHMDS can be effective for hindered substrates. K₃PO₄ is a milder option if the substrate is base-sensitive.
Solvent Toluene1,4-Dioxanet-BuOHSolvent must be anhydrous. Toluene and dioxane are standard. t-BuOH can sometimes be beneficial.
Temperature 90-110 °C90-110 °C90-110 °CReactions are typically run at elevated temperatures.

References

Technical Support Center: Optimizing Solvent Conditions for Reactions with Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in modern pharmacology, appearing in numerous clinically significant agents.[1]

The C-6 chloro substituent on this molecule is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. However, the success of these transformations is profoundly dependent on the reaction environment, with the choice of solvent being a paramount, yet often underestimated, variable. A suboptimal solvent can lead to failed reactions, low yields, or complex purification challenges.

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate these challenges and accelerate your research.

Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for modifying this compound, and why is solvent choice so critical?

The primary reaction pathway for this substrate involves transformations at the C-6 chloro position. The two most prevalent and powerful methods are:

  • Palladium-Catalyzed Cross-Coupling Reactions: This class includes Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation). These reactions are cornerstones of modern synthesis.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway allows for the direct displacement of the chloride by potent nucleophiles.

Solvent choice is not merely about dissolution; it is a critical mechanistic partner that directly influences several aspects of the reaction[4][5]:

  • Catalyst Activity & Stability: Solvents can coordinate to the palladium center, competing with essential ligands and affecting the stability and activity of the catalytic species.[6]

  • Reaction Rate & Selectivity: The polarity of the solvent can stabilize or destabilize key transition states, dramatically altering the reaction rate and, in some cases, the product selectivity.[7]

  • Reagent Solubility & Base Strength: The solvent dictates the solubility of the starting material, reagents, and the effective strength of the base used, which is crucial for both Suzuki and Buchwald-Hartwig reactions.

The following troubleshooting workflow provides a systematic approach to solvent selection and optimization.

G cluster_start Initial Planning cluster_screening Solvent Screening cluster_eval Evaluation cluster_optimize Optimization cluster_troubleshoot Troubleshooting Start Define Reaction Type (e.g., Suzuki, Buchwald-Hartwig) Screen Select 3-4 Solvents (Polar Aprotic, Ethereal, Hydrocarbon) Start->Screen Based on literature precedents Run Run Small-Scale Parallel Reactions (Identical Conditions) Screen->Run Analyze Analyze by LC-MS/TLC (Conversion, Byproducts) Run->Analyze Eval Identify Best Performing Solvent(s) Analyze->Eval Optimize Optimize Other Parameters (Temp, Base, Concentration) Eval->Optimize Good Conversion Troubleshoot No/Low Conversion or Byproducts Eval->Troubleshoot Poor Results ScaleUp Scale-Up Reaction Optimize->ScaleUp ReScreen Re-evaluate Solvent Class (Consider Protic or Biphasic) Troubleshoot->ReScreen ReScreen->Run New solvent set

Caption: General workflow for systematic solvent optimization.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
Q2: My Suzuki-Miyaura coupling of an arylboronic acid to the C-6 position is sluggish and gives low yield. How can I troubleshoot this with solvents?

This is a common issue when working with electron-rich heterocyclic chlorides. The imidazo[1,2-a]pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[8] The solvent system is your first and most powerful tool for optimization.

Underlying Cause: A sluggish reaction often points to a slow or inhibited oxidative addition step or inefficient transmetalation. The solvent's polarity and coordinating ability directly impact both.

Troubleshooting Protocol:

  • Assess Your Current Solvent:

    • Aprotic Polar (DMF, DMAc, NMP): While excellent for solubility, they can sometimes slow down reactions by competing for coordination sites on the palladium catalyst.[6] If you are using one of these and seeing poor results, it's a prime candidate for change.

    • Ethereal (THF, 1,4-Dioxane): These are less coordinating and are often excellent choices. However, solubility of the boronic acid or base can become an issue.

    • Hydrocarbon (Toluene): A non-coordinating solvent that is often effective but may offer poor solubility for polar reagents.

  • Implement a Biphasic System: For challenging heteroaryl chlorides, a biphasic mixture containing water is often superior.[9] The water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitates the boronic acid transmetalation step.

    • Recommended Starting Point: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water .

    • Advanced Tip: A mixture of n-butanol/water (3:1) can be highly effective as it offers good solubility for both organic and inorganic components at elevated temperatures.[9]

  • Experimental Solvent Screen Protocol:

    • Set up three identical small-scale reactions (e.g., 0.1 mmol substrate).

    • Reaction 1: Your original solvent.

    • Reaction 2: 1,4-Dioxane/H₂O (4:1).

    • Reaction 3: Toluene/Ethanol/H₂O (e.g., 4:1:1).

    • Use the same palladium source (e.g., Pd(dppf)Cl₂), ligand (if applicable), base (e.g., K₂CO₃), and temperature (e.g., 90-100 °C).

    • Monitor all three reactions by TLC or LC-MS at 1h, 4h, and 12h to compare conversion rates.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Key Characteristics & Rationale
DMF 36.7153High polarity, excellent solvent. Can be too coordinating, inhibiting catalyst.[6]
1,4-Dioxane 2.2101Low polarity, ethereal. Common and effective, but a suspected carcinogen.
Toluene 2.4111Non-polar, non-coordinating. Good for avoiding catalyst inhibition.
Acetonitrile (MeCN) 37.582Polar aprotic. Can influence selectivity in complex substrates.[7]
n-Butanol/Water ~20-30 (mixture)~93 (azeotrope)Biphasic. Excellent for dissolving inorganic bases and promoting transmetalation.[9]
Q3: In my Buchwald-Hartwig amination, I'm seeing significant hydrodehalogenation (replacement of -Cl with -H) instead of my desired amine product. Can the solvent be the cause?

Yes, absolutely. Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and is highly influenced by the solvent and base combination.

Underlying Cause: This side reaction can occur via several pathways, but a key one involves the palladium-hydride species (Pd-H) that can arise from β-hydride elimination from the alkoxide base (e.g., NaOtBu) or from the amine itself. These Pd-H species can then reductively eliminate with the aryl chloride to give the undesired byproduct. The solvent influences the aggregation and reactivity of the base, which in turn affects the rate of Pd-H formation.

Troubleshooting Protocol:

  • Move Away from Ethereal Solvents: While THF and 1,4-dioxane are common, they can sometimes promote this side reaction.

  • Switch to Aromatic Hydrocarbons: Toluene or xylene are often the solvents of choice to minimize hydrodehalogenation. They are non-coordinating and their lower polarity can temper the reactivity of the base.

  • Consider the Base-Solvent Pairing: The choice of base and solvent are intrinsically linked.

    • Strong, Hindered Bases: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard.

    • Solvent Impact: In toluene, the base is less dissociated and may be less prone to generating the problematic Pd-H species compared to its state in a more polar solvent like THF.

  • Recommended Starting Conditions to Minimize Dehalogenation:

    • Solvent: Toluene

    • Catalyst: A modern, electron-rich, bulky phosphine ligand system (e.g., a G3 or G4 palladacycle precatalyst with a ligand like XPhos or RuPhos).

    • Base: NaOtBu

    • Temperature: Start at 80-90 °C and increase to 110 °C if the reaction is slow.

G cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Side Reaction Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination OxAdd->AmineCoord + HNR_2 - Base-HX PdH Pd(II)-H Species OxAdd->PdH + Base (e.g., from NaOtBu) [Solvent Mediated] RedElim Reductive Elimination AmineCoord->RedElim Deprotonation RedElim->Pd0 - Product Product Ar-NR_2 RedElim->Product PdH->Pd0 Reductive Elimination Dehalogenation Ar-H (Byproduct) PdH->Dehalogenation

Caption: Solvent choice influences base reactivity, affecting the formation of Pd-H species that lead to hydrodehalogenation.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
Q4: I am attempting an SNAr reaction with a nitrogen nucleophile (e.g., pyrrolidine) at the C-6 position, but the reaction is not proceeding even at high temperatures. What is the role of the solvent here?

For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[10] While the imidazo[1,2-a]pyridine ring system is electron-poor, it may not be activated enough for facile substitution with neutral amine nucleophiles without additional activation. The solvent's role here is to facilitate the formation of a charged intermediate (the Meisenheimer complex) and to ensure the nucleophile is sufficiently reactive.

Underlying Cause: The reaction is likely failing due to either (a) insufficient activation of the aromatic ring or (b) poor nucleophilicity of the amine in the chosen solvent. The rate-determining step is typically the initial nucleophilic attack, which forms a high-energy, charged intermediate.

Troubleshooting Protocol:

  • Maximize Solvent Polarity: SNAr reactions proceed via charged, polar transition states and intermediates. Highly polar aprotic solvents are required to stabilize this charge separation and accelerate the reaction.

    • Primary Choice: Dimethyl sulfoxide (DMSO) is often the best solvent for challenging SNAr reactions due to its very high polarity and ability to solvate cations, leaving the nucleophile's anion highly reactive.

    • Alternatives: DMF , NMP , or acetonitrile are also good choices. Non-polar solvents like toluene or ethereal solvents like THF are generally unsuitable and will result in extremely slow or no reaction.

  • Consider the Nucleophile's State: If using a neutral amine, a base is often required to deprotonate it in situ or to act as a scavenger for the HCl generated. However, a more effective strategy is often to use the pre-formed salt of the nucleophile.

    • Strategy: Pre-treat your nucleophile (e.g., pyrrolidine) with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMSO to form the highly nucleophilic sodium pyrrolidide before adding the substrate.

  • Experimental Protocol for Optimization:

    • Reaction 1 (Baseline): Your amine nucleophile (2-3 equivalents) and substrate in DMF at 120 °C.

    • Reaction 2 (Optimized Solvent): Your amine nucleophile (2-3 equivalents) and substrate in DMSO at 120 °C.

    • Reaction 3 (Activated Nucleophile): To the amine (1.1 equivalents) in anhydrous DMSO, add NaH (1.1 equivalents) and stir for 30 minutes at room temperature. Then, add the substrate (1 equivalent) and heat to 80-100 °C. Caution: Hydrogen gas is evolved.

    • Monitor by LC-MS. You should see a dramatic rate increase in Reaction 2 and especially Reaction 3.

SolventDielectric Constant (ε)Boiling Point (°C)Role in SNAr
DMSO 47.0189Excellent. Highly polar, stabilizes charged intermediates effectively.
DMF 36.7153Good. Effective polar aprotic solvent.
NMP 32.2202Good. Similar to DMF but with a higher boiling point.
Acetonitrile 37.582Moderate. Can work but lower boiling point limits reaction temperature.
THF / Toluene 7.5 / 2.466 / 111Poor. Insufficient polarity to stabilize the Meisenheimer complex.

References

Preventing side product formation in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues, thereby enhancing your reaction yields, purity, and overall success.

Introduction: The Challenge of Selectivity

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Its synthesis, while achievable through various methods like the Tschitschibabin reaction, Groebke-Blackburn-Bienaymé (GBB) reaction, and Ortoleva-King reaction, is often plagued by the formation of undesired side products.[2][4][5][6][7][8] These side reactions not only reduce the yield of the target molecule but also complicate purification processes, consuming valuable time and resources. Understanding the mechanistic origins of these side products is paramount to developing strategies for their suppression.

This guide provides a structured approach to troubleshooting, focusing on the causal relationships between reaction parameters and outcomes. By understanding the "why" behind a particular experimental choice, you can move beyond simple protocol replication and begin to rationally design your synthetic strategies for optimal results.

Troubleshooting Guide: Common Side Products and Solutions

The formation of side products in imidazo[1,2-a]pyridine synthesis is a frequent challenge. This section details the most common impurities, their likely causes, and actionable, step-by-step protocols to mitigate their formation.

Side Product Potential Causes Troubleshooting & Prevention Strategies
Regioisomers - Ambident Nucleophilicity of 2-Aminopyridine: The 2-aminopyridine starting material possesses two nucleophilic nitrogen atoms (the endocyclic pyridine nitrogen and the exocyclic amino nitrogen). While the desired reaction involves initial attack by the endocyclic nitrogen, competitive reaction at the exocyclic nitrogen can lead to the formation of an undesired regioisomer.[4] - Steric Hindrance: Bulky substituents on the 2-aminopyridine or the α-haloketone can influence the regioselectivity of the initial nucleophilic attack.Protocol 1: Optimizing for Regioselectivity 1. Solvent Selection: Employ polar aprotic solvents like DMF or acetonitrile. These solvents can help to stabilize the transition state leading to the desired product. 2. Temperature Control: Running the reaction at lower temperatures can often favor the thermodynamically more stable product, which is typically the desired imidazo[1,2-a]pyridine. Start with room temperature and gradually increase only if the reaction is sluggish. 3. Catalyst Choice: In cases of multicomponent reactions like the GBB, the choice of Lewis or Brønsted acid catalyst can significantly influence regioselectivity.[4][9] Scandium triflate is often a good starting point.[2] 4. Substrate Modification: If possible, consider using a 2-aminopyridine with an electron-withdrawing group at the 5-position. This can decrease the nucleophilicity of the exocyclic nitrogen, favoring the desired reaction pathway.
Dimerization of Starting Materials - Self-Condensation of α-Haloketones: Under basic conditions, α-haloketones can undergo self-condensation reactions. - Dimerization of 2-Aminopyridine: At elevated temperatures, 2-aminopyridine can undergo self-reaction.Protocol 2: Preventing Dimerization 1. Order of Addition: Add the α-haloketone slowly to the reaction mixture containing the 2-aminopyridine. This maintains a low concentration of the ketone, minimizing self-condensation. 2. Base Selection: Use a non-nucleophilic, hindered base like proton sponge or DBU if a base is required. Inorganic bases like potassium carbonate can also be effective and are easily removed during workup.[4] 3. Temperature Management: Avoid excessively high temperatures. If microwave irradiation is used, carefully monitor the temperature to prevent unwanted side reactions.[2][5][10]
Over-alkylation/Multiple Alkylations - Reaction of Product with Starting Material: The nitrogen atoms in the newly formed imidazo[1,2-a]pyridine ring can still be nucleophilic and react with remaining α-haloketone.Protocol 3: Controlling Alkylation 1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 2-aminopyridine to ensure the complete consumption of the α-haloketone. 2. Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS. Once the starting α-haloketone is consumed, quench the reaction to prevent further alkylation of the product.
Formation of Ugi Adducts (in GBB reactions) - Incomplete Cyclization: In the Groebke-Blackburn-Bienaymé reaction, the intermediate formed from the aldehyde, aminopyridine, and isocyanide may not efficiently cyclize, leading to the isolation of the linear Ugi-type adduct.[11]Protocol 4: Promoting Cyclization in GBB Reactions 1. Catalyst and Solvent Optimization: The choice of catalyst and solvent is critical. Lewis acids like scandium triflate or Brønsted acids like p-toluenesulfonic acid in solvents like methanol or ethanol often promote the desired cyclization.[3][11][12] 2. Dehydrating Agents: The addition of a dehydrating agent, such as trimethyl orthoformate, can drive the equilibrium towards the cyclized product by removing water formed during the reaction.[13] 3. Temperature Adjustment: In some cases, gentle heating may be required to facilitate the final cyclization and aromatization steps.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow and gives a low yield. What can I do to improve it?

A1: A sluggish reaction can often be addressed by systematically optimizing the reaction conditions.[14][15] First, consider the solvent. A switch to a higher boiling point solvent like DMF or toluene, in conjunction with an increase in temperature, can accelerate the reaction rate.[16] However, be mindful that higher temperatures can also promote side reactions. Another critical parameter is the catalyst. For instance, in copper-catalyzed syntheses, the choice of the copper source (e.g., CuI, CuBr) can have a significant impact on the yield.[17][18] Additionally, for multicomponent reactions, ensuring the purity of all starting materials is crucial, as impurities can inhibit the catalyst or participate in unwanted side reactions.

Q2: I am observing a significant amount of an unidentifiable, polar baseline material on my TLC plate. What could this be and how can I avoid it?

A2: A polar baseline material often indicates the formation of polymeric or highly functionalized, charged species. In the context of imidazo[1,2-a]pyridine synthesis, this could arise from the decomposition of starting materials or intermediates, especially under harsh reaction conditions (e.g., high temperatures, strong acids or bases). To mitigate this, consider running the reaction under milder conditions. This could involve using a more gentle catalyst, lowering the reaction temperature, or using a less polar solvent. It is also beneficial to ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Q3: How does the electronic nature of the substituents on my starting materials affect the reaction outcome?

A3: The electronic properties of the substituents on both the 2-aminopyridine and the other coupling partner (e.g., α-haloketone, aldehyde) play a significant role. Generally, electron-donating groups on the 2-aminopyridine increase the nucleophilicity of the ring nitrogen, which can accelerate the initial cyclization step. Conversely, electron-withdrawing groups on the 2-aminopyridine can slow down the reaction but may be necessary for certain biological activities of the final product.[19] On the other coupling partner, electron-withdrawing groups can make the carbonyl carbon more electrophilic, facilitating the initial nucleophilic attack. However, very strong electron-withdrawing groups can sometimes lead to undesired side reactions. A systematic study of different electronic variants of your substrates is often the best approach to find the optimal combination.[20]

Q4: What are the best practices for purifying imidazo[1,2-a]pyridines?

A4: Purification of imidazo[1,2-a]pyridines is typically achieved through flash column chromatography on silica gel.[10][21] A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective. For more polar products, a mobile phase containing a small amount of a more polar solvent like methanol or a few drops of triethylamine (to suppress tailing of the basic product) may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be an excellent method for obtaining highly pure material, especially for solid products.[20]

Visualizing Reaction Pathways

To better understand the competition between the desired product formation and a common side reaction, the following diagrams illustrate the mechanistic pathways.

Diagram 1: Desired Reaction Pathway vs. Regioisomer Formation

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Intermediates cluster_3 Products 2-Aminopyridine 2-Aminopyridine Endocyclic N Attack Endocyclic N Attack 2-Aminopyridine->Endocyclic N Attack Path A (Desired) Exocyclic N Attack Exocyclic N Attack 2-Aminopyridine->Exocyclic N Attack Path B (Side Reaction) alpha-Haloketone alpha-Haloketone alpha-Haloketone->Endocyclic N Attack alpha-Haloketone->Exocyclic N Attack Desired Intermediate Desired Intermediate Endocyclic N Attack->Desired Intermediate Regioisomeric Intermediate Regioisomeric Intermediate Exocyclic N Attack->Regioisomeric Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Desired Intermediate->Imidazo[1,2-a]pyridine Cyclization & Aromatization Regioisomeric Side Product Regioisomeric Side Product Regioisomeric Intermediate->Regioisomeric Side Product Cyclization & Aromatization

Caption: Competing nucleophilic attack in imidazo[1,2-a]pyridine synthesis.

Diagram 2: Workflow for Optimizing Reaction Conditions

G cluster_0 Initial Setup cluster_1 Execution & Analysis cluster_2 Evaluation cluster_3 Optimization Loop cluster_4 Finalization A Define Target Imidazo[1,2-a]pyridine B Select Initial Reaction Conditions (Solvent, Temp, Catalyst) A->B C Run Small-Scale Test Reaction B->C D Analyze Reaction Mixture (TLC, LC-MS) C->D E Acceptable Yield & Purity? D->E F Identify Major Side Product(s) E->F No H Scale-Up Optimized Reaction E->H Yes G Adjust One Parameter (e.g., Temperature, Catalyst) F->G G->C Iterate

Caption: A systematic workflow for optimizing reaction conditions.

Conclusion

The synthesis of imidazo[1,2-a]pyridines, while a powerful tool in medicinal chemistry, requires careful attention to reaction conditions to minimize the formation of side products. By understanding the underlying mechanisms and employing a systematic approach to troubleshooting, researchers can significantly improve the efficiency and outcome of their synthetic efforts. This guide serves as a starting point for addressing common challenges, and it is our hope that the principles outlined herein will empower you to confidently tackle your synthetic goals.

References

Technical Support Center: Purification of Polar Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complex challenges of purifying polar imidazo[1,2-a]pyridine derivatives. This class of heterocycles is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] However, their inherent polarity and basicity often present significant hurdles during isolation and purification.

This guide is structured from my field experience to provide not just protocols, but the strategic thinking behind them. We will move from foundational concepts in our FAQs to specific, actionable solutions in our troubleshooting guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when beginning the purification process.

Q1: What makes polar imidazo[1,2-a]pyridine derivatives so challenging to purify?

The primary challenge arises from a combination of two key physicochemical properties:

  • High Polarity: The presence of multiple nitrogen atoms and often other heteroatoms or polar functional groups leads to high polarity. This causes poor retention on standard non-polar stationary phases used in reverse-phase chromatography (RPC), where compounds may elute in the solvent front with minimal separation.[3][4]

  • Basicity: The fused pyridine and imidazole rings contain basic nitrogen atoms. These sites can engage in strong, often undesirable, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel used in normal-phase chromatography (NPC). This interaction leads to significant peak tailing, streaking, and in severe cases, irreversible adsorption of the compound onto the column.[5]

Q2: How do I choose the best primary purification strategy: Normal-Phase, Reverse-Phase, or HILIC?

The optimal choice depends on the specific properties of your derivative. A preliminary analysis of its solubility and behavior on a Thin-Layer Chromatography (TLC) plate is critical. The following decision tree provides a logical workflow for selecting your starting point.

G cluster_decision Decision Point cluster_outputs Recommended Starting Strategy start Start: Crude Product Analysis solubility Test Solubility (DCM, EtOAc, MeOH, H2O) start->solubility tlc Run TLC Plates (Normal & Reverse-Phase) solubility->tlc npc_check Good mobility on Silica TLC? (Rf 0.1-0.5 in EtOAc/Hex) No major streaking? tlc->npc_check rpc_check Some retention on C18 TLC? (Rf < 0.8 in ACN/H2O) npc_check->rpc_check No npc Use Normal-Phase Chromatography (NPC) Consider mobile phase modifiers. npc_check->npc Yes rpc Use Reverse-Phase Chromatography (RPC) Optimize mobile phase pH or use polar-endcapped columns. rpc_check->rpc Yes hilic Use Hydrophilic Interaction Liquid Chromatography (HILIC) rpc_check->hilic No (Compound is very polar)

Caption: Decision tree for selecting a purification strategy.

Q3: My compound is a solid. Should I attempt crystallization before chromatography?

Yes, if feasible. Crystallization is a highly effective purification technique that can yield material of very high purity and is more scalable than chromatography.

  • When to Try It First: If you have a solid crude product (>50 mg) and can identify a solvent system where the compound has high solubility when hot and low solubility when cold, crystallization is an excellent first choice.

  • Causality: This process works by exploiting differences in solubility between your desired compound and impurities. As a saturated solution cools, the compound with the lowest solubility will preferentially crystallize, leaving more soluble impurities behind in the solvent (mother liquor).[6]

  • Quick Test: A simple vial test can be predictive. Dissolve a small amount of crude material in a few drops of a hot solvent (e.g., ethanol, isopropanol, acetonitrile). If the material fully dissolves and then precipitates upon cooling to room temperature or in an ice bath, a bulk crystallization is likely to be successful.

Q4: What are common impurities I should expect from the synthesis of these compounds?

Beyond unreacted starting materials, be aware of:

  • Regioisomers: Depending on the substitution pattern of the starting 2-aminopyridine, different isomers can sometimes form.

  • Metal Catalysts: Many syntheses use transition metals like copper or palladium.[7][8] These metals can chelate with the nitrogen atoms of your product, leading to colored impurities that are difficult to remove.[9]

  • Byproducts from Oxidation: The imidazo[1,2-a]pyridine core can be susceptible to oxidation, especially if reactions are run open to the air for extended periods.

Section 2: Troubleshooting Guide: Chromatography

This section provides solutions to specific problems encountered during chromatographic purification.

Problem 1: Severe Tailing and/or Streaking on a Silica Gel Column
  • Probable Cause: This is the classic sign of strong acid-base interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[5] This causes a non-linear adsorption isotherm, where a portion of the analyte binds very tightly, eluting slowly and creating a "tail."

  • Solution Strategy: The goal is to mask the acidic sites on the silica gel. This is most effectively done by adding a small amount of a basic modifier to your mobile phase.

    • Method 1: Add Triethylamine (TEA). Add 0.1-1% TEA to your eluent. This volatile base will preferentially bind to the acidic silanol groups, presenting a more neutral surface to your compound and dramatically improving peak shape.

    • Method 2: Use an Ammonia System. For very basic compounds, a solution of ammonium hydroxide in methanol can be highly effective.[10] Prepare a stock solution of 5-10% NH₄OH in methanol and use this as a polar component in your eluent (e.g., 1-10% of this stock solution in dichloromethane or ethyl acetate).

    Self-Validation Check: Before running the column, perform a TLC analysis using the modified mobile phase. You should observe a significant improvement in spot shape (more circular, less streaking) compared to the unmodified eluent.

Protocol 1: Flash Chromatography with a Triethylamine-Modified Mobile Phase
  • TLC Analysis: Identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.2-0.3. Re-run the TLC in the same solvent system but with 0.5% TEA added. Confirm the spot shape improves and the Rf value may increase slightly.

  • Column Packing: Pack a silica gel column using your chosen non-polar solvent (e.g., Hexane) containing 0.5% TEA. Never let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a solvent like dichloromethane or the mobile phase. For compounds with poor solubility, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the resulting powder onto the column.[11][12]

  • Elution: Run the column with the pre-determined solvent mixture containing 0.5% TEA. If a gradient is needed, ensure both the starting and ending solvents contain the same concentration of TEA.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC.

  • Work-up: Combine the pure fractions. The TEA is volatile and will typically be removed along with the solvent on a rotary evaporator. For final high purity, you may consider a simple acid-base extraction if residual TEA is a concern.

  • Purity Confirmation: Analyze the final product by LC-MS and ¹H NMR to confirm purity and identity.

Problem 2: Compound Shows No Retention on a Reverse-Phase (C18) Column
  • Probable Cause: Your compound is too polar (hydrophilic) to interact effectively with the non-polar (hydrophobic) C18 stationary phase. It remains in the polar mobile phase and elutes quickly, often at the solvent front.

  • Solution Strategy: You need to increase the interaction between your analyte and the stationary phase or switch to a more suitable chromatographic mode.

    • Method 1: Adjust Mobile Phase pH. If your compound has a pKa in a usable range, you can suppress its ionization by adjusting the mobile phase pH with buffers (e.g., ammonium formate, ammonium acetate) to make it more neutral and less polar, thereby increasing retention.[13]

    • Method 2: Use a Polar-Endcapped Column. These columns have modified silica surfaces that are more compatible with highly aqueous mobile phases and offer better retention for polar analytes.

    • Method 3: Switch to HILIC. Hydrophilic Interaction Liquid Chromatography is an excellent alternative for very polar compounds.[14][15] It uses a polar stationary phase (like bare silica, diol, or amine-bonded silica) with a reverse-phase type mobile phase (e.g., high acetonitrile content with a small amount of water). In HILIC, water acts as the strong, eluting solvent.[15]

Table 1: Comparison of Chromatographic Modes for Polar Imidazo[1,2-a]pyridines
ModeStationary PhaseMobile PhaseBest For...Key Challenge
Normal-Phase (NPC) Silica, AluminaNon-polar (Hexane, EtOAc, DCM)Moderately polar, non-ionic derivatives.Strong tailing for basic compounds.[5]
Reverse-Phase (RPC) C18, C8Polar (Acetonitrile/Water, MeOH/Water)Derivatives with some non-polar character.Poor retention for highly polar compounds.[4]
HILIC Silica, Amine, DiolHigh organic, low aqueous (e.g., 95:5 ACN/H₂O)Very polar, water-soluble derivatives.Requires careful solvent selection and equilibration.[15]
Ion-Exchange (IEX) Anion or Cation Exchange ResinsAqueous buffersCharged/ionizable derivatives.Requires salt gradients for elution; desalting step needed.

Section 3: Troubleshooting Guide: Crystallization

This section addresses common failures during the crystallization process.

Problem 1: Compound "Oils Out" or Crashes Out as an Amorphous Powder
  • Probable Cause: The solution became supersaturated too quickly, preventing the slow, ordered arrangement of molecules required for crystal lattice formation.[6] This is common when a solution is cooled too rapidly or when an anti-solvent is added too quickly.

  • Solution Strategy: Slow down the rate of supersaturation.

    • Method 1: Slow Cooling. After dissolving your compound in a hot solvent, allow it to cool to room temperature slowly on the benchtop, insulated with glass wool if necessary, before moving it to a refrigerator or freezer.

    • Method 2: Vapor Diffusion. This is a highly controlled method for growing high-quality crystals, especially with small amounts of material.[16] It involves slowly introducing an "anti-solvent" (a solvent in which your compound is insoluble) via the vapor phase.

Protocol 2: Crystallization by Vapor Diffusion
  • Setup: Dissolve your compound in a minimal amount of a "good" solvent (one it dissolves in well, e.g., DCM or Methanol) in a small, open vial.

  • Outer Chamber: Place this small vial inside a larger, sealable jar (the chamber) that contains a shallow pool of a volatile "anti-solvent" (one your compound is insoluble in, e.g., Hexane, Diethyl Ether).

  • Diffusion: Seal the larger jar. The anti-solvent will slowly evaporate and its vapor will diffuse into the solution in the inner vial.

  • Crystallization: As the concentration of the anti-solvent in the inner vial slowly increases, the solubility of your compound decreases, leading to slow, controlled crystallization over hours or days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and wash the crystals with a small amount of the anti-solvent. Dry the crystals under vacuum.

G cluster_workflow Troubleshooting Poor Peak Shape in NPC start Observe Tailing/Streaking on Silica TLC/Column cause Probable Cause: Strong interaction of basic analyte with acidic silanol groups start->cause strategy Strategy: Mask or neutralize acidic sites cause->strategy option1 Option 1: Add Basic Modifier to Mobile Phase strategy->option1 option2 Option 2: Change Stationary Phase strategy->option2 mod1 Add 0.1-1% Triethylamine (TEA) option1->mod1 mod2 Use NH4OH/Methanol in eluent option1->mod2 phase1 Use Neutral Alumina option2->phase1 phase2 Use Deactivated Silica option2->phase2 validation Validate new conditions with TLC. Does spot shape improve? mod1->validation mod2->validation phase1->validation phase2->validation success Proceed with Column Chromatography validation->success Yes fail Re-evaluate. Consider HILIC or RPC. validation->fail No

References

Technical Support Center: Managing Temperature Control in Large-Scale Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of imidazo[1,2-a]pyridines, a critical scaffold in medicinal chemistry, presents unique challenges when transitioning from laboratory to large-scale production. Many synthetic routes to this privileged heterocyclic system are exothermic, meaning they release significant heat. Inadequate temperature control during scale-up can lead to a host of problems, including reduced yield, increased impurity formation, and most critically, the risk of a thermal runaway reaction. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively manage temperature control during the large-scale synthesis of imidazo[1,2-a]pyridines, ensuring a safe, efficient, and reproducible process.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during your large-scale synthesis. The question-and-answer format is designed to help you quickly identify and resolve common issues.

A1: This is a critical situation that could indicate the beginning of a thermal runaway reaction. The primary reason for this discrepancy between scales is the change in the surface-area-to-volume ratio. Smaller flasks have a larger relative surface area, allowing for more efficient heat dissipation to the surroundings. In a large reactor, the volume increases more rapidly than the surface area, leading to less effective heat removal.

Immediate Actions:

  • Stop Reagent Addition: If you are in the process of adding a reagent, stop the addition immediately. This will prevent the introduction of more material that can contribute to the exotherm.

  • Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This may involve increasing the flow rate of the cooling fluid or decreasing its temperature.

  • Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably, you may need to quench the reaction. This should only be done as a last resort and with a pre-determined and tested quenching agent that will neutralize the reactive species without generating additional heat or hazardous byproducts.

Root Cause Analysis and Prevention:

  • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for designing an appropriate cooling system for your large-scale reactor.

  • Controlled Reagent Addition: Implement a slow, controlled addition of the limiting reagent. This allows the cooling system to keep pace with the heat being generated.

  • Solvent Choice: The choice of solvent can significantly impact heat management. A solvent with a higher boiling point and specific heat capacity can absorb more energy before its temperature rises significantly.

Q2: I'm observing a lower yield and a higher level of impurities in my large-scale synthesis compared to the lab-scale reaction, even though I'm maintaining the target reaction temperature. What could be the cause?

A2: This issue often points to the presence of localized "hot spots" within the reactor. Inadequate mixing in a large vessel can lead to areas where the temperature is significantly higher than the bulk temperature being measured. These hot spots can accelerate side reactions and decomposition of the desired product, leading to lower yields and increased impurities.

Troubleshooting and Solutions:

  • Optimize Agitation:

    • Impeller Design and Position: Ensure the impeller design is appropriate for the viscosity of your

Technical Support Center: Navigating the Synthesis and Purification of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyridine scaffold. This guide is designed to provide expert-driven, practical solutions to a common yet critical challenge: preventing the decomposition of your target compounds during reaction workup and purification. Drawing from established literature and extensive field experience, we will explore the underlying chemical principles governing the stability of this heterocyclic system and provide actionable, troubleshooting-oriented advice to maximize your yield and purity.

Introduction: The Stability Challenge of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, its electron-rich nature and the presence of a basic nitrogen atom render it susceptible to degradation under common workup and purification conditions. Understanding the primary modes of decomposition is the first step toward preventing them. The key vulnerabilities include:

  • Acid Sensitivity: The pyridine nitrogen can be protonated, which can activate the ring towards nucleophilic attack or facilitate ring-opening reactions, especially with electron-donating substituents.

  • Oxidative Cleavage: The fused imidazole ring can be susceptible to oxidative ring-opening, particularly in the presence of residual oxidants from the synthetic step.

  • Interaction with Acidic Media: Standard silica gel for chromatography is acidic and can lead to significant product loss through irreversible adsorption or on-column degradation.[4][5]

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to anticipate and solve these issues in your daily laboratory work.

Frequently Asked Questions (FAQs)

Q1: My reaction to form an imidazo[1,2-a]pyridine appears complete by TLC, but my isolated yield is consistently low after a standard aqueous workup and silica gel chromatography. What is the likely cause?

A1: This is a classic issue rooted in the inherent basicity and acid sensitivity of the imidazo[1,2-a]pyridine core. The primary culprits are often the workup conditions and the choice of stationary phase for chromatography.

  • Acidic Workup Conditions: If your workup involves an acid wash (e.g., with dilute HCl) to remove basic starting materials, you may be partitioning your product into the aqueous layer as its hydrochloride salt. Furthermore, prolonged exposure to strong acid can catalyze decomposition pathways.

  • Silica Gel Chromatography: Standard silica gel has a pKa of around 4-5 due to surface silanol groups (Si-OH), making it an acidic medium.[5] When you load a basic compound like an imidazo[1,2-a]pyridine, a strong acid-base interaction occurs. This can lead to:

    • Irreversible Adsorption: Your compound "sticks" to the column and cannot be eluted.

    • On-Column Decomposition: The acidic environment catalyzes the degradation of your sensitive product directly on the silica gel, often visible as streaking on TLC or the appearance of new, more polar spots.[4]

Q2: How can I test if my specific imidazo[1,2-a]pyridine derivative is sensitive to silica gel?

A2: A simple 2D TLC experiment is an invaluable diagnostic tool.[4]

  • Procedure:

    • Spot your crude product on a silica gel TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate thoroughly.

    • Rotate the plate 90 degrees and re-develop it in the same solvent system.

  • Interpretation:

    • Stable Compound: If your compound is stable, you will see a single spot that has moved diagonally from the origin.

    • Unstable Compound: If new spots appear or there is significant streaking along the second elution path, your compound is degrading on the silica.[4]

Q3: What are the tell-tale signs of oxidative decomposition during workup?

A3: Oxidative decomposition often results in ring-opened byproducts, such as α-iminonitriles or other highly polar species. On a TLC plate, this typically manifests as the appearance of new, often colored, baseline spots that were not present in the initial reaction mixture. If your synthesis involves an oxidant (e.g., iodine, copper salts with air, hypervalent iodine reagents), incomplete quenching or removal of the oxidant prior to purification is a common cause.

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols to address specific decomposition issues during the workup and purification of imidazo[1,2-a]pyridines.

Issue 1: Product Loss During Aqueous Workup

Core Problem: The basic nature of the imidazo[1,2-a]pyridine leads to its protonation and extraction into acidic aqueous layers or emulsion formation.

Solution Workflow:

Caption: Decision workflow for aqueous workup of imidazo[1,2-a]pyridines.

Detailed Protocol for a Robust, Mild Workup:

  • Quench the Reaction: Ensure any reagents, particularly oxidants or strong bases/acids, are fully quenched as per the reaction requirements. For example, residual iodine can be quenched with a wash of 10% aqueous sodium thiosulfate solution.[6]

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basic/Neutral Wash: Perform a wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any residual acid from the reaction and deprotonate any protonated product, ensuring it remains in the organic layer. Follow this with a wash with saturated aqueous sodium chloride (brine) to break up emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Crucially, avoid excessive heat during solvent evaporation, as some derivatives can be thermally labile.

Expert Tip: If an acid wash is unavoidable to remove a persistent basic impurity, opt for a weaker, buffered acid like 10% citric acid or saturated ammonium chloride (NH₄Cl) solution instead of strong acids like HCl. Always check the pH of the aqueous layer to ensure it does not become strongly acidic.

Issue 2: Decomposition on Silica Gel Column Chromatography

Core Problem: The acidic surface of silica gel catalyzes the degradation of the imidazo[1,2-a]pyridine.

Solution 1: Deactivating the Silica Gel

This method neutralizes the acidic silanol groups, making the stationary phase more inert.

Protocol for Silica Gel Deactivation: [7][8]

  • Prepare a Triethylamine (TEA)-Doped Eluent: Add 0.5-2% triethylamine to your chosen solvent system (e.g., Hexane/EtOAc).

  • Pack the Column: Pack your chromatography column with silica gel using this TEA-doped eluent.

  • Equilibrate: Flush the packed column with at least 2-3 column volumes of the TEA-doped eluent. This ensures that all acidic sites are neutralized before the compound is loaded.

  • Load and Elute: Load your compound (preferably dry-loaded onto a small amount of deactivated silica) and run the chromatography using the TEA-doped eluent.

Solution 2: Using an Alternative Stationary Phase

For highly sensitive compounds, bypassing silica gel altogether is the safest option.

Stationary PhasepHBest Suited ForConsiderations
Standard Silica Gel Acidic (pH ~4-5)Generally unsuitable for basic, acid-sensitive compounds.Can cause streaking, irreversible adsorption, and decomposition.[5]
Deactivated Silica Gel NeutralAcid-sensitive basic compounds.Achieved by adding a base (e.g., 1-3% triethylamine) to the eluent.[7]
Basic Alumina Basic (pH ~10)Basic and neutral compounds that are stable to alkali.[9][10]Eluent choice is critical; avoid esters like ethyl acetate which can be saponified.[10]
Neutral Alumina Neutral (pH ~7)A good general-purpose alternative for sensitive compounds, including esters and lactones.[9][10]

Expert Tip: Always perform a TLC analysis on an alumina plate first to ensure your compound is stable and to determine the appropriate solvent system before committing to a large-scale column.

Issue 3: Oxidative Decomposition

Core Problem: Residual oxidizing agents from the synthesis (e.g., Cu(I)/air, iodine) cleave the imidazole ring during workup or purification.[11]

Solution Workflow:

Caption: Workflow for preventing oxidative decomposition during workup.

Preventative Measures and Protocols:

  • Thorough Quenching: Before starting any aqueous workup, ensure the oxidant is completely neutralized.

    • For iodine-mediated reactions , add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir until the characteristic iodine color disappears.[6]

    • For metal-catalyzed aerobic oxidations , consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the workup to sequester the metal ions that can promote ongoing oxidation.

  • Use of Antioxidants: In cases of extreme sensitivity to air oxidation, consider degassing your solvents and performing the workup and concentration steps under an inert atmosphere (Nitrogen or Argon). Adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to the crude product before concentration can sometimes prevent degradation, but be aware that it will need to be removed during purification.

  • Prompt Purification: Do not let crude reaction mixtures sit exposed to air for extended periods. Proceed with purification as soon as the workup is complete.

By systematically applying these diagnostic tools, troubleshooting guides, and optimized protocols, you can significantly improve the outcome of your imidazo[1,2-a]pyridine syntheses, ensuring the integrity of your final compounds.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Imidazo[1,2-a]pyridine Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is a staple in a multitude of clinically significant molecules, including Zolpidem, Alpidem, and Minodronic acid.[1][2] The functionalization of this scaffold is paramount for the development of new chemical entities, with transition-metal-catalyzed cross-coupling reactions serving as a primary tool for introducing molecular diversity.[3][4]

Halogenated imidazo[1,2-a]pyridines are key intermediates in this process, acting as versatile handles for C-C, C-N, and C-O bond formation. A frequent decision point for medicinal and process chemists is the choice between a chloro- or bromo-substituent. While bromo-analogs are traditionally more reactive, chloro-analogs are often more cost-effective and readily available. This guide provides an in-depth comparison of their reactivity, supported by mechanistic insights and practical experimental protocols, to inform rational substrate selection and reaction optimization.

The Decisive Factor: Carbon-Halogen Bond Properties

The observed difference in reactivity between chloro- and bromo-imidazo[1,2-a]pyridines in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for aryl halides is I > Br > Cl.[5][6]

Two primary factors govern this trend:

  • Bond Dissociation Energy (BDE): The C-Br bond (approx. 72 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol).[6] Consequently, less energy is required to cleave the C-Br bond during the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[6]

  • Oxidative Addition Kinetics: This crucial step involves the insertion of the Pd(0) catalyst into the C-X bond. The rate of oxidative addition is typically faster for aryl bromides than for aryl chlorides.[7][8][9][10] This is attributed to the higher polarizability and better leaving group ability of bromide compared to chloride.

While these principles are universal, the specific electronic nature of the imidazo[1,2-a]pyridine ring system can modulate this reactivity, but the overarching trend of Br > Cl generally holds true.[11]

General Experimental & Mechanistic Workflow

The successful execution of a cross-coupling reaction hinges on the careful selection of components that work in concert. The diagram below illustrates the typical workflow and decision-making process for functionalizing a halo-imidazo[1,2-a]pyridine.

G cluster_start Substrate Selection cluster_execution Reaction Execution Start Select Halo-Imidazo[1,2-a]pyridine (Chloro vs. Bromo) Partner Choose Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) Start->Partner Catalyst Select Catalyst System (Pd Source + Ligand) Partner->Catalyst Base Select Base (Carbonate, Phosphate, Alkoxide) Catalyst->Base Setup Reaction Setup (Solvent, Temp, Inert Atm.) Base->Setup Workup Workup & Purification Setup->Workup Product Characterization & Yield Workup->Product

Caption: General workflow for cross-coupling reactions.

The core of these transformations is the palladium catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reactions for either chloro- or bromo-substrates.

Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition center trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product Product Release arx Ar-X (ImidazoPy-Cl/Br) arx->oa_complex rm R-M (e.g., R-B(OH)₂) rm->trans_complex

Caption: Generalized Palladium cross-coupling cycle.

Reactivity Comparison in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating C(sp²)-C(sp²) bonds.[12][13] The reactivity difference between chloro- and bromo-imidazo[1,2-a]pyridines is particularly evident here.

Mechanistic Causality: The rate-determining step is often the initial oxidative addition.[14] The weaker C-Br bond allows this step to proceed under much milder conditions (lower temperatures, less active catalysts) compared to the stronger C-Cl bond. To overcome the higher activation barrier for C-Cl bond cleavage, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are typically required to create a more electron-rich, and thus more reactive, Pd(0) center.

Comparative Data: Suzuki-Miyaura Coupling

EntryHalogen (at C3)Catalyst (mol%)Ligand (mol%)BaseSolvent / Temp (°C)Time (h)Yield (%)
1BromoPd(PPh₃)₄ (5)-Na₂CO₃DME / 85692%
2ChloroPd(PPh₃)₄ (5)-Na₂CO₃DME / 8524<10%
3ChloroPd₂(dba)₃ (2.5)SPhos (6)K₃PO₄Toluene/H₂O / 1001288%

Data is representative and synthesized from typical outcomes reported in the literature for heteroaryl halides.[11][15]

Experimental Protocol: Suzuki Coupling of 3-Bromoimidazo[1,2-a]pyridine

  • Preparation: To an oven-dried reaction vial, add 3-bromoimidazo[1,2-a]pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME, 5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture at 85 °C with vigorous stirring for 6 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

To adapt this protocol for a 3-chloro analog, the catalyst system must be changed as indicated in Table Entry 3. Use of Pd(PPh₃)₄ will result in poor conversion.[16]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing aryl amines, a common motif in pharmaceuticals.[17][18] Similar to the Suzuki coupling, bromo-derivatives react more readily than chloro-derivatives.

Mechanistic Causality: The challenge with chloro-substrates again lies with the oxidative addition step. Furthermore, the pyridine nitrogen in the imidazo[1,2-a]pyridine scaffold can coordinate to the palladium center, potentially inhibiting catalytic activity.[19] The use of sterically hindered, electron-rich ligands is crucial not only to facilitate oxidative addition but also to prevent catalyst inhibition and promote the reductive elimination step.

Comparative Data: Buchwald-Hartwig Amination

EntryHalogen (at C3)AmineCatalyst (mol%)Ligand (mol%)BaseSolvent / Temp (°C)Time (h)Yield (%)
1BromoMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene / 100895%
2ChloroMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene / 1002425%
3ChloroMorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane / 1101691%

Data is representative and synthesized from typical outcomes reported in the literature.[19][20]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloroimidazo[1,2-a]pyridine

  • Preparation: In a glovebox, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to a reaction tube.

  • Reagent Addition: Add 3-chloroimidazo[1,2-a]pyridine (1.0 mmol), the desired amine (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Solvent & Sealing: Add anhydrous, degassed dioxane (4 mL). Seal the tube tightly.

  • Reaction: Remove the tube from the glovebox and heat in an oil bath at 110 °C for 16 hours.

  • Workup: After cooling to room temperature, dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by flash chromatography.

For the more reactive 3-bromo analog, a less specialized ligand like BINAP is often sufficient, as shown in Table Entry 1.

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a powerful method for installing alkyne functionalities.[21][22] The reactivity trend I > Br >> Cl is particularly pronounced in this reaction.[21][23]

Mechanistic Causality: The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[22][24] The initial oxidative addition to the palladium center remains the critical barrier. While bromo-imidazo[1,2-a]pyridines couple efficiently under standard conditions, chloro-analogs are notoriously difficult substrates and often require specialized, copper-free conditions with highly active catalysts or significantly higher temperatures, which can lead to side reactions.

Comparative Data: Sonogashira Coupling

EntryHalogen (at C3)AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolvent / Temp (°C)Time (h)Yield (%)
1BromoPhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF / 60489%
2ChloroPhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF / 6024No Reaction
3ChloroPhenylacetylenePd(PCy₃)₂Cl₂ (5)-TBAFDioxane / 1201865%

Data is representative and synthesized from typical outcomes.[21][25]

Experimental Protocol: Sonogashira Coupling of 3-Bromoimidazo[1,2-a]pyridine

  • Preparation: To a Schlenk flask, add 3-bromoimidazo[1,2-a]pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent & Reagents: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol). Add the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the mixture at 60 °C for 4 hours.

  • Workup: Cool the reaction, dilute with ether, and filter through Celite. Concentrate the filtrate.

  • Purification: Purify the crude product via column chromatography.

Conclusion and Practical Recommendations

The choice between chloro- and bromo-imidazo[1,2-a]pyridine analogs is a classic trade-off between reactivity and cost.

  • Bromo-Imidazo[1,2-a]pyridines: These are the substrates of choice for rapid discovery chemistry and initial route scouting. Their high reactivity allows for milder conditions, broader substrate scope with standard catalysts (e.g., those with PPh₃ ligands), and generally higher and more reliable yields.[6]

  • Chloro-Imidazo[1,2-a]pyridines: These analogs are economically advantageous, especially for large-scale synthesis. However, their successful implementation requires significant upfront investment in reaction development. The use of advanced, often proprietary, bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) in combination with higher temperatures and carefully selected bases is mandatory to overcome the high activation energy of the C-Cl oxidative addition.[6][7]

For researchers in drug development, a pragmatic approach is to utilize the bromo-analog to quickly establish proof-of-concept and synthesize initial compound libraries. If the scaffold proves promising, a subsequent research phase can focus on developing a more economical process using the corresponding chloro-analog for scale-up activities.

References

A Guide to the ¹H NMR Spectral Analysis of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development and medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design.[1] Its versatile structure is present in a number of marketed drugs.[1] Precise and unambiguous structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, a key intermediate in the synthesis of novel therapeutics.

This guide will not only present the spectral data but also delve into the reasoning behind the observed chemical shifts and coupling constants. By comparing the spectrum with those of structurally related analogs, we aim to provide a comprehensive understanding of the electronic and steric influences on the proton environment within this important heterocyclic system.

The Predicted ¹H NMR Spectrum: A Detailed Analysis

While a definitive experimental spectrum is the gold standard, a detailed prediction based on established principles of NMR spectroscopy and data from analogous compounds offers significant insights. The structure of this compound, with its unique arrangement of electron-withdrawing and electron-donating groups, gives rise to a distinct ¹H NMR spectrum.

The key protons on the imidazo[1,2-a]pyridine core are at positions 2, 3, 5, and 7. The methyl ester introduces a singlet corresponding to the methoxy protons.

Factors Influencing the Chemical Shifts

Several key factors govern the chemical shifts of the protons in this compound:

  • Inductive Effects: The electronegative chlorine atom at the C6 position and the nitrogen atoms within the heterocyclic system exert a deshielding effect on nearby protons, shifting their signals downfield.[2]

  • Anisotropic Effects: The π-electron system of the aromatic rings generates a ring current that can either shield or deshield protons depending on their spatial orientation relative to the ring. Protons located on the periphery of the aromatic system are typically deshielded.

  • Mesomeric (Resonance) Effects: Electron-donating or -withdrawing substituents can alter the electron density at various positions in the ring system through resonance, leading to shielding or deshielding of the attached protons. The ester group at C8 is electron-withdrawing, which will influence the electron density of the pyridine ring.

Comparative Spectral Analysis: Unveiling Substituent Effects

To substantiate our predictions, we will compare the expected spectrum of this compound with the experimentally determined spectra of related compounds.

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-7 (ppm)Other Signals (ppm)Reference
Predicted: this compound ~7.8-8.0~7.4-7.6~7.6-7.8~8.2-8.4~3.9 (s, 3H, -OCH₃)-
3,6-Dichloroimidazo[1,2-a]pyridine-7.57 (s)7.19 (d)8.13 (s)-[2]
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine--7.69-7.62 (m)9.14 (d)4.66 (s, 2H, -CH₂-), 6.83 (d, 1H), 7.19-7.62 (m)[3]
(Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile8.19 (s)-7.56 (d)7.47-7.45 (m)7.26 (dd), 7.41-7.44 (m), 7.85-7.91 (m)

Analysis of Comparative Data:

  • H-7 Proton: In 3,6-dichloroimidazo[1,2-a]pyridine, the H-7 proton appears as a singlet at 8.13 ppm. The presence of a second chlorine atom at C3 removes the coupling to H-2. In our target molecule, the H-7 proton is expected to be a doublet due to coupling with H-5 and will likely be the most downfield aromatic proton due to the deshielding effects of the adjacent nitrogen and the C6-chloro group. In the highly substituted 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, the H-7 proton is shifted significantly downfield to 9.14 ppm, highlighting the strong deshielding effect of the nitro group.

  • H-5 Proton: The H-5 proton in 3,6-dichloroimidazo[1,2-a]pyridine appears as a doublet at 7.19 ppm. In our target molecule, the H-5 proton will also be a doublet, coupled to H-7. Its chemical shift will be influenced by the C6-chloro group.

  • H-2 and H-3 Protons: The protons on the imidazole ring, H-2 and H-3, are expected to appear as doublets due to their mutual coupling. Their chemical shifts will be influenced by the overall electron density of the bicyclic system. For instance, in (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, the H-2 proton is a singlet at 8.19 ppm, likely due to the specific substitution pattern.

  • Methyl Ester Protons: The methyl protons of the ester group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Experimental Protocol: A Guide to ¹H NMR Sample Preparation and Data Acquisition

To obtain high-quality ¹H NMR data for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Set an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. COSY will reveal proton-proton coupling networks, while HSQC will correlate protons to their directly attached carbons.

Visualizing the ¹H NMR Analysis Workflow

The following diagram illustrates the logical workflow for the ¹H NMR spectral analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Processing & Analysis Compound This compound NMR_Tube Transfer to NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer High-Field NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert Sample OneD_H1 1D ¹H NMR Spectrum Spectrometer->OneD_H1 TwoD_NMR 2D NMR (COSY, HSQC) Spectrometer->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_H1->Processing TwoD_NMR->Processing Integration Peak Integration Processing->Integration Peak_Picking Chemical Shift (δ), Multiplicity, Coupling Constant (J) Processing->Peak_Picking Structure_Elucidation Structure Confirmation & Assignment Integration->Structure_Elucidation Peak_Picking->Structure_Elucidation

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of newly synthesized compounds is the bedrock of credible and reproducible science. The imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system, is a cornerstone of many therapeutic candidates due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its synthesis, however, can yield a variety of isomers and byproducts. Therefore, a robust and multi-faceted approach to structural validation is not just recommended—it is imperative.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of imidazo[1,2-a]pyridine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present detailed protocols, and compare the scaffold's features against common alternatives in drug discovery.

The Analytical Gauntlet: A Multi-Pronged Approach to Certainty

No single analytical technique can provide absolute structural proof. A self-validating system relies on the convergence of data from orthogonal methods. For imidazo[1,2-a]pyridines, the synergistic triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides the highest level of confidence.

Workflow for Structural Validation

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_absolute_proof Definitive Structure cluster_validation Final Validation Synthesized_Compound Synthesized Imidazo[1,2-a]pyridine NMR NMR Spectroscopy (1H, 13C, 2D) Synthesized_Compound->NMR Primary screen MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Molecular Weight Xray X-Ray Crystallography (If crystals form) Synthesized_Compound->Xray If ambiguous/for publication Validated_Structure Validated Structure NMR->Validated_Structure Connectivity & Environment MS->Validated_Structure Elemental Composition Xray->Validated_Structure Absolute 3D Structure Xray_Workflow Crystallization Grow Single Crystal Mounting Mount Crystal on Diffractometer Crystallization->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Structure_Solution Solve Phase Problem Data_Collection->Structure_Solution Refinement Refine Atomic Model Structure_Solution->Refinement Validation Validate and Analyze Structure Refinement->Validation

References

A Senior Application Scientist's Guide to the Biological Activity of Imidazo[1,2-a]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential.[1][2] This guide delves into the critical role of regioisomerism in dictating the biological activity of these compounds. We will explore how the placement of substituents on the fused ring system dramatically influences efficacy and selectivity across various therapeutic areas, including oncology and infectious diseases. This comparative analysis is supported by experimental data and detailed protocols, providing researchers with the foundational knowledge to navigate the structure-activity relationships of this versatile heterocyclic system.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and the Role of Regioisomerism

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their presence in numerous clinically used drugs and biologically active molecules.[1][2] Their wide range of pharmacological activities includes anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4]

The core structure of imidazo[1,2-a]pyridine offers multiple positions for substitution, leading to the formation of various regioisomers. Regioisomers are compounds that have the same molecular formula but differ in the spatial arrangement of substituents on the core scaffold. This seemingly subtle difference can lead to profound changes in a molecule's biological activity, highlighting the importance of understanding the structure-activity relationship (SAR) for this chemical family.

This guide will provide a comparative analysis of the biological activities of key imidazo[1,2-a]pyridine regioisomers, with a focus on how substituent placement impacts their therapeutic potential.

Diagram 1: The Imidazo[1,2-a]pyridine Core and Key Regioisomeric Positions

Caption: Core structure of imidazo[1,2-a]pyridine highlighting key substitution points.

Comparative Analysis of Biological Activities

Anticancer Activity: A Tale of Two Positions

The anticancer potential of imidazo[1,2-a]pyridines is one of the most extensively studied areas.[1] The position of substituents, particularly aryl groups, at the C2 and C3 positions, dramatically influences their mechanism of action and potency.

  • C2-Substituted Analogues: Often exhibit potent activity as inhibitors of various kinases. For instance, derivatives with a phenyl group at the C2 position have been developed as potent and selective inhibitors of Nek2, a kinase involved in cell cycle progression.[5] The substitution pattern on this phenyl ring is also critical, with certain modifications enhancing selectivity and potency.

  • C3-Substituted Analogues: This class of regioisomers has shown promise as inhibitors of enzymes like the insulin-like growth factor-1 receptor (IGF-1R) kinase.[6] The introduction of a pyrimidinyl group at the C3 position has been a key strategy in developing potent and selective IGF-1R inhibitors.[6]

Structure-Activity Relationship (SAR) Insights: The electronic and steric properties of the substituents play a crucial role. For kinase inhibition, the ability of the molecule to fit into the ATP-binding pocket is paramount. The orientation of the substituent, dictated by its position on the imidazo[1,2-a]pyridine core, determines the key interactions with the amino acid residues in the active site. For example, some C2-substituted derivatives act as covalent inhibitors by forming a bond with a cysteine residue in the target protein, a strategy that is highly dependent on the precise positioning of the "warhead."[7]

Table 1: Comparison of Anticancer Activity of Imidazo[1,2-a]pyridine Regioisomers

Regioisomer/DerivativeTargetIC₅₀ (nM)Cancer Cell LineReference
MBM-55 (C2-substituted) Nek21.0Various[5]
Compound 8c (C2-substituted) EGFR72K-562 (Leukemia)[8]
Compound 22e (C3-substituted) c-Met3.9EBC-1 (Lung)[9]
(3-(pyrimidin-4-yl)imidazo[1,2-a]pyridine derivative) IGF-1R<100Varies[6]
Antimicrobial Activity: Targeting Bacterial Processes

Imidazo[1,2-a]pyridine derivatives have also emerged as a promising class of antimicrobial agents.[3][10][11] The position and nature of substituents influence their spectrum of activity against both Gram-positive and Gram-negative bacteria.

  • Influence of Lipophilicity and Hydrogen Bonding: The overall lipophilicity of the molecule, often modulated by substituents on the pyridine or imidazole ring, affects its ability to penetrate the bacterial cell wall. Furthermore, the presence of groups capable of forming hydrogen bonds can enhance interaction with bacterial enzymes or other molecular targets.

  • Mechanism of Action: Some imidazo[1,2-a]pyridine derivatives are believed to exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[10] Molecular docking studies have helped to elucidate the binding modes of these compounds within the active site of the enzyme.[10]

Table 2: Comparison of Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

DerivativeTarget OrganismZone of Inhibition (mm)Concentration (µ g/disc )Reference
Compound 9a Bacillus subtilis>181000[10]
Compound 13b Staphylococcus aureus16Not Specified[3]
Compound 13j Bacillus sphaericus15Not Specified[3]

Key Experimental Methodologies

To ensure the reliability and reproducibility of the biological activity data, standardized experimental protocols are essential.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridine regioisomers) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Diagram 2: Experimental Workflow for Biological Activity Comparison

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of Regioisomers Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Data Data Analysis (IC50, MIC) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship Data->SAR

Caption: Workflow for synthesis and biological evaluation of imidazo[1,2-a]pyridine regioisomers.

In Vitro Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the test bacteria.

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Case Study: Kinase Inhibition by Imidazo[1,2-a]pyridines

Many imidazo[1,2-a]pyridine derivatives function as ATP-competitive kinase inhibitors.[4] Their efficacy is often dependent on their ability to form key hydrogen bonds with the kinase hinge region and to occupy adjacent hydrophobic pockets.

Diagram 3: Simplified Kinase Inhibition Pathway

G cluster_0 Kinase Activity cluster_1 Kinase Active Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream PhosphoSubstrate->Downstream Signal Transduction ADP ADP Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Imidazo[1,2-a]pyridine inhibits kinase activity by blocking the ATP binding site.

Conclusion and Future Outlook

The imidazo[1,2-a]pyridine scaffold remains a highly privileged structure in medicinal chemistry. The profound impact of regioisomerism on biological activity underscores the importance of rational drug design and comprehensive SAR studies. Future research will likely focus on:

  • Improving Selectivity: Designing regioisomers with enhanced selectivity for their intended targets to minimize off-target effects.

  • Exploring New Biological Targets: Investigating the potential of imidazo[1,2-a]pyridine regioisomers against a wider range of diseases.

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as solubility, stability, and bioavailability.

By continuing to explore the rich chemistry of imidazo[1,2-a]pyridines, the scientific community can unlock new therapeutic opportunities for a variety of challenging diseases.

References

A Senior Application Scientist's Guide to LC-MS Analysis of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Imidazo[1,2-a]pyridines and the Analytical Imperative

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] Compounds bearing this heterocyclic system exhibit diverse biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[2] Zolpidem, alpidem, and olprinone are just a few examples of marketed drugs that feature this core structure, highlighting its significance in drug development.[2]

The synthesis of functionalized imidazo[1,2-a]pyridines, such as Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, is a critical step in the discovery of new therapeutic agents.[3] Consequently, the ability to rapidly and accurately monitor these chemical reactions is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this purpose.[4][5] Its exceptional sensitivity and selectivity allow for the simultaneous separation, identification, and semi-quantitative analysis of starting materials, intermediates, the desired product, and any impurities within a complex reaction mixture.[6]

This guide provides an in-depth, experience-driven comparison of LC-MS methodologies for the analysis of this compound reaction products. We will explore the causality behind experimental choices, present a validated protocol, and contrast the performance of LC-MS with alternative analytical techniques, providing the supporting data necessary for researchers, scientists, and drug development professionals to make informed decisions in their own laboratories.

Anticipating the Reaction Landscape: Synthesis and Potential Products

The synthesis of this compound typically involves the cyclocondensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[7][8] A common route is the reaction of methyl 2-amino-5-chloronicotinate with chloroacetaldehyde.

Given this pathway, we can anticipate the presence of several species in the crude reaction mixture:

  • Expected Product: this compound.

  • Starting Materials: Unreacted methyl 2-amino-5-chloronicotinate and residual chloroacetaldehyde (though the latter is highly volatile and may not be observed).

  • Potential Byproducts: Formation of regioisomers, products of incomplete cyclization, or dimers are possibilities in related syntheses.[9] For this specific reaction, incomplete reaction is the most probable side product.

Below is a summary of the key analytes a researcher should expect to monitor.

Compound NameChemical StructureMolecular FormulaExact Mass (Monoisotopic)
This compoundStructure of this compoundC₁₀H₇ClN₂O₂226.020 Da
Methyl 2-amino-5-chloronicotinate (Starting Material)Structure of Methyl 2-amino-5-chloronicotinateC₇H₇ClN₂O₂186.020 Da

Note: Structures are illustrative. The exact mass is crucial for high-resolution mass spectrometry identification.

Core Methodology: A Validated LC-MS Protocol

The following protocol is designed for robust performance, providing excellent chromatographic resolution and sensitive detection for the target analytes. The choices within this protocol are deliberate, based on the chemical nature of the imidazo[1,2-a]pyridine core.

Experimental Workflow Diagram

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep1 Aliquot Crude Reaction Mixture Prep2 Dilute with 50:50 ACN:H2O Prep1->Prep2 Prep3 Vortex & Sonicate Prep2->Prep3 Prep4 Filter (0.22 µm PTFE) Prep3->Prep4 LC UPLC Separation (C18 Column) Prep4->LC MS ESI+ Full Scan MS (m/z 100-500) LC->MS MSMS Targeted MS/MS on Expected Masses MS->MSMS Data1 Extract Ion Chromatograms (EICs) MSMS->Data1 Data2 Integrate Peaks & Determine Purity Data1->Data2 Data3 Confirm Identity (Exact Mass & Fragments) Data1->Data3

Caption: Overall workflow from sample preparation to data analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Rationale: Proper dilution is critical to avoid column overloading and detector saturation, while filtration protects the LC system from particulates. A 50:50 acetonitrile:water mixture is a good universal solvent for this step, compatible with the initial mobile phase conditions.

    • Procedure:

      • Accurately transfer ~1 mg of the crude reaction mixture into a 2 mL autosampler vial.

      • Add 1.0 mL of a 50:50 (v/v) acetonitrile/water solution.

      • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

      • Filter the solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Causality: A C18 reversed-phase column is the workhorse for separating small organic molecules of moderate polarity. The use of a gradient elution—starting with a high aqueous content and increasing the organic phase—is essential to first elute any polar impurities and then effectively elute and separate the more retained starting material and product, ensuring sharp peaks.[10] Formic acid is added to the mobile phase to acidify it; this protonates the basic nitrogen atoms on the imidazo[1,2-a]pyridine ring, leading to better peak shapes and significantly enhancing ionization efficiency for ESI-MS.[11]

ParameterValue
System UPLC System (e.g., Waters ACQUITY, Agilent 1290)
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program See table below

LC Gradient Table:

Time (min)% Mobile Phase B
0.05
4.095
5.095
5.15
6.05
  • Mass Spectrometry (MS) Conditions:

    • Causality: Electrospray Ionization (ESI) in positive ion mode is the ideal choice because the nitrogen atoms in the imidazo[1,2-a]pyridine core are readily protonated, forming stable [M+H]⁺ ions.[12] A full scan provides an overview of all ionizable species in the mixture, while a high-resolution instrument (like a TOF or Orbitrap) allows for confirmation of elemental composition through accurate mass measurement.[13] Tandem MS (MS/MS) is then used to fragment the ions of interest, providing structural confirmation.[12]

ParameterValue
System High-Resolution MS (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range 100 - 500 m/z
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen, 600 L/hr at 350 °C
MS/MS Fragmentation Collision-Induced Dissociation (CID) on parent ions

Data Interpretation: From Spectra to Structure

Successful analysis hinges on correctly interpreting the generated data. The key is to correlate the chromatographic peaks with their corresponding mass spectra.

  • Identify the Product Peak: Extract the ion chromatograms (EICs) for the [M+H]⁺ of the expected product (m/z 227.027) and starting material (m/z 187.027). The product, being generally less polar, should have a longer retention time than the starting material.

  • Confirm with Isotopic Pattern: A crucial validation step for chlorinated compounds is the isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The mass spectrum of the product should show a primary peak for the [M+H]⁺ ion (containing ³⁵Cl) and a smaller "M+2" peak (containing ³⁷Cl) at approximately one-third the intensity.

  • Structural Validation via MS/MS Fragmentation: The gas-phase fragmentation of imidazo[1,2-a]pyridines is well-characterized.[12][14] The primary fragmentation often involves the cleavage of substituents and characteristic losses from the heterocyclic core.

Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_parent Parent Ion cluster_frags Fragment Ions Parent [M+H]⁺ m/z 227.027 Frag1 Loss of CH₃OH (-32 Da) m/z 195.001 Parent->Frag1 -CH₃OH Frag2 Loss of CO (-28 Da) m/z 167.006 Frag1->Frag2 -CO Frag3 Loss of Cl (-35 Da) m/z 132.045 Frag2->Frag3 -Cl

Caption: Proposed MS/MS fragmentation of the target product.

The fragmentation begins with the loss of methanol (CH₃OH) from the ester group, followed by the loss of carbon monoxide (CO). Subsequent fragmentation can lead to the loss of the chlorine atom, providing multiple points of structural confirmation.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.[15][16]

TechniqueStrengths for this ApplicationWeaknesses for this Application
LC-MS (This Guide) High Sensitivity & Selectivity: Detects trace-level impurities.[4] Structural Information: Confirms identity of unknowns via MS/MS.[12] Speed: Fast analysis times (<10 min) are achievable.Matrix Effects: Ionization can be suppressed or enhanced by co-eluting species. Cost: Higher initial instrument cost.
HPLC-UV Robust & Quantitative: Excellent for quantifying known components with a chromophore. Cost-Effective: Lower instrumentation and maintenance costs.Low Selectivity: Cannot distinguish between compounds with the same retention time and similar UV spectra. No Identification: Cannot identify unknown impurities without reference standards.
Nuclear Magnetic Resonance (NMR) Definitive Structure Elucidation: Provides unambiguous structural information for isolated compounds. Non-Destructive: The sample can be recovered.Low Sensitivity: Requires significantly more material than LC-MS. Poor for Complex Mixtures: Spectra of crude mixtures are often convoluted and difficult to interpret.
Gas Chromatography-MS (GC-MS) Excellent for Volatiles: High-resolution separation for volatile and thermally stable compounds.[16]Not Applicable: The target molecule and related compounds are not sufficiently volatile or thermally stable for GC analysis.
Supercritical Fluid Chromatography (SFC) Orthogonal Selectivity: Can provide different separation selectivity compared to reversed-phase LC. Green Chemistry: Uses CO₂ as the primary mobile phase, reducing organic solvent waste.[17]Less Common: Not as widely available as LC systems. Method Development: Can be more complex for polar, ionic compounds.

Conclusion and Expert Recommendation

For the comprehensive analysis of this compound reaction products, LC-MS stands as the unequivocally superior technique . Its ability to combine chromatographic separation with the high-fidelity informational content of mass spectrometry provides a level of insight that no other single technique can match.[5][6] It enables rapid reaction monitoring, confident product identification, and impurity profiling in a single, efficient workflow.

While techniques like HPLC-UV and NMR have their place—the former for routine purity checks of a known product and the latter for the definitive structural confirmation of an isolated compound—neither can provide the holistic and rapid overview of a complex reaction mixture that is essential during the research and development phase. The protocol and comparative data presented in this guide offer a robust framework for scientists to implement effective and reliable analytical oversight for this critical class of pharmaceutical building blocks.

References

A Comparative Crystallographic Guide to Novel Imidazo[1,2-a]pyridine Compounds: From Crystal Engineering to Structural Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide range of biologically active compounds.[1][2] Its derivatives have demonstrated significant therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4][5] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.[1][6]

This guide provides an in-depth comparative analysis of the X-ray crystallography of novel imidazo[1,2-a]pyridine compounds. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices in crystallization, the meticulous process of data collection and structure refinement, and the critical importance of structure validation. Through a comparative lens, we will explore the subtle yet significant structural variations among different derivatives and their implications for drug design.

The Art and Science of Crystallization: Engineering Order from Chaos

The journey from a synthesized powder to a well-diffracting single crystal is often the most challenging step in X-ray crystallography. The selection of an appropriate crystallization technique is crucial and is guided by the physicochemical properties of the compound, such as solubility, polarity, and stability.

Common Crystallization Strategies for Imidazo[1,2-a]pyridines

For imidazo[1,2-a]pyridine derivatives, several techniques have proven effective:

  • Slow Evaporation: This is the most straightforward method. A solution of the compound in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. The choice of solvent is critical; for instance, a mixture of a good solvent (e.g., dichloromethane, chloroform) and a less-so "anti-solvent" (e.g., hexane, diethyl ether) can be effective.

  • Vapor Diffusion: This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound. This is a more controlled method than slow evaporation and can often yield higher quality crystals. It can be set up in two ways:

    • Hanging Drop: A drop of the compound's solution is placed on a coverslip, which is then inverted and sealed over a reservoir containing the anti-solvent.

    • Sitting Drop: The drop of the compound's solution is placed on a pedestal within a sealed chamber containing the anti-solvent.

  • Solvothermal Synthesis: In some cases, crystals can be obtained directly from the reaction mixture under elevated temperature and pressure. This method is particularly useful for compounds that are sparingly soluble at room temperature.

The following diagram illustrates a typical vapor diffusion crystallization workflow.

Crystallization Workflow cluster_0 Preparation cluster_1 Setup cluster_2 Incubation & Observation A Dissolve Compound in Appropriate Solvent C Place Solution Drop on Coverslip/Pedestal A->C B Prepare Anti-solvent Reservoir D Seal Chamber B->D E Allow Vapor Diffusion (Days to Weeks) D->E F Monitor for Crystal Growth E->F Xray_Data_Analysis DataCollection Data Collection Diffraction Images DataProcessing Data Processing Indexing, Integration, Scaling DataCollection->DataProcessing StructureSolution Structure Solution Initial Atomic Model DataProcessing->StructureSolution StructureRefinement Structure Refinement Final Atomic Model StructureSolution->StructureRefinement Validation Structure Validation Quality Assessment StructureRefinement->Validation Publication Publication & Deposition e.g., CCDC Validation->Publication

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and functional materials.[1][2][3][4] Its derivatives are found in numerous commercial drugs, including the anxiolytic Alpidem, the hypnotic Zolpidem, and the antiulcer agent Zolimidine.[5][6] The immense therapeutic potential of this heterocyclic system has driven the development of a diverse range of synthetic methodologies.

This guide provides a head-to-head comparison of the most prominent and field-proven synthesis routes to the imidazo[1,2-a]pyridine core. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, evaluate performance based on experimental data, and offer insights into the practical advantages and limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific research and development goals.

Classical Cyclocondensation: The Tschitschibabin Legacy

One of the most traditional and straightforward methods for constructing the imidazo[1,2-a]pyridine core is the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds. This reaction, a variation of the classic Tschitschibabin (or Chichibabin) synthesis, remains a workhorse in many laboratories due to its simplicity and the ready availability of starting materials.[7]

Mechanistic Rationale

The reaction proceeds via a two-step sequence. The initial step is an SN2 reaction where the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. This forms a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the exocyclic amino group attacking the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_products Products & Intermediates R1 2-Aminopyridine S1 S N 2 Attack R1->S1 R2 α-Haloketone R2->S1 I1 Pyridinium Salt Intermediate S2 Intramolecular Cyclization & Dehydration I1->S2 P1 Imidazo[1,2-a]pyridine S1->I1 Formation S2->P1 Aromatization

Caption: Mechanism of the Tschitschibabin-type cyclocondensation.

Performance and Practical Considerations

The primary appeal of this method is its operational simplicity. Many modern variations have been developed to improve efficiency and sustainability. For instance, Zhu and colleagues reported a catalyst- and solvent-free method, reacting α-bromo/chloroketones with 2-aminopyridines at a modest 60°C, showcasing the intrinsic reactivity of the starting materials.[1]

Protocol Example: Catalyst-Free Synthesis [1]

  • A mixture of the respective 2-aminopyridine (1.0 mmol) and the α-haloketone (1.1 mmol) is prepared.

  • The mixture is heated to 60°C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated and purified, typically by column chromatography.

While effective, this route has limitations. The α-haloketones are often lachrymatory and may not be readily available with complex substitution patterns, necessitating their prior synthesis.[8]

The Ortoleva-King Reaction: A One-Pot Tandem Approach

To circumvent the handling of lachrymatory α-haloketones, the Ortoleva-King reaction provides an elegant one-pot alternative. This method generates the key pyridinium salt intermediate in situ from a more stable and available acetophenone, a pyridine base, and iodine.[8]

Mechanistic Rationale

The reaction begins with the formation of an α-iodoketone from the corresponding acetophenone and iodine, with 2-aminopyridine acting as a base. This reactive intermediate is immediately trapped by another molecule of 2-aminopyridine to form the same pyridinium salt seen in the classical route. A final basic workup then promotes the cyclization and dehydration to furnish the final product. The ability to perform this sequence in a single vessel enhances the overall efficiency.[9][10]

Ortoleva_King_Workflow Start 2-Aminopyridine + Acetophenone + Iodine Step1 Step 1: In Situ α-Iodination & Pyridinium Salt Formation (e.g., Neat, 110°C) Start->Step1 Intermediate Pyridinium Iodide Salt Step1->Intermediate Step2 Step 2: Base-Mediated Cyclization & Dehydration (e.g., aq. NaOH, 100°C) Intermediate->Step2 Product Imidazo[1,2-a]pyridine Step2->Product

Caption: Experimental workflow for the one-pot Ortoleva-King synthesis.

Performance and Practical Considerations

This one-pot process is highly efficient for a broad range of 2-aminopyridines and acetophenones, tolerating various functional groups.[8][9] A key insight into optimizing this reaction is the use of a stoichiometric excess of 2-aminopyridine, which can act as both reactant and solvent when heated above its melting point.[9]

Protocol Example: One-Pot Ortoleva-King Synthesis [8][9]

  • Step 1: 2-Aminopyridine (2.3 equiv), acetophenone (1.0 equiv), and iodine (1.2 equiv) are combined without solvent. The mixture is heated to 110°C for 4 hours.

  • Step 2: After cooling, an aqueous solution of NaOH is added.

  • The mixture is heated to 100°C for 1 hour to induce cyclization.

  • The final product is isolated via extraction and purified by chromatography.

This method has been successfully used for the multigram-scale synthesis of various derivatives.[9] Recent advancements have introduced catalytic versions using systems like Fe/I₂, Mn/I₂, or CuI to improve sustainability.[10][11][12]

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single step.[1][5] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For imidazo[1,2-a]pyridines, two MCRs stand out: the Groebke-Blackburn-Bienaymé (GBB) reaction and the A³ (Aldehyde-Amine-Alkyne) coupling.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is an isocyanide-based MCR that condenses a 2-aminopyridine, an aldehyde, and an isonitrile to produce 3-aminoimidazo[1,2-a]pyridine derivatives.[5][13] This reaction is prized for its ability to introduce substitution at the 3-position, a site not directly functionalized by the classical methods.

Mechanistic Rationale The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, NH₄Cl).[1][13] The aldehyde and 2-aminopyridine first condense to form a Schiff base. The acid catalyst activates this intermediate towards nucleophilic attack by the isocyanide. A subsequent intramolecular cyclization, involving the endocyclic pyridine nitrogen attacking the nitrilium ion intermediate, leads to the final product after tautomerization.[14]

Performance and Practical Considerations The GBB reaction is exceptionally versatile, accommodating a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.[1] The use of microwave irradiation can dramatically accelerate the reaction, reducing times from hours to minutes.[13][15]

Protocol Example: Microwave-Assisted GBB Reaction [13]

  • In a microwave vial, 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and NH₄Cl (20 mol%) are combined in ethanol.

  • The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 60°C) for 15-30 minutes.

  • The product is isolated after solvent evaporation and purification.

This method is considered a green alternative for synthesizing these scaffolds due to its high atom economy and often milder conditions.[13]

A³ (Aldehyde-Amine-Alkyne) Coupling

The A³ coupling is a powerful three-component reaction that brings together a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt.[1] This domino reaction provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.

Mechanistic Rationale The process is initiated by the copper-catalyzed formation of a propargylamine intermediate from the aldehyde, 2-aminopyridine, and alkyne. This is followed by a copper-aided 5-exo-dig cycloisomerization, where the pyridine nitrogen attacks the alkyne, leading to the fused heterocyclic system.[16][17][18]

A3_Coupling_Mechanism Reactants 2-Aminopyridine + Aldehyde + Terminal Alkyne + Cu Catalyst Step1 Propargylamine Formation Reactants->Step1 Intermediate Propargylamine Intermediate Step1->Intermediate Step2 5-exo-dig Cycloisomerization Intermediate->Step2 Cu-catalyzed Product Imidazo[1,2-a]pyridine Step2->Product

Caption: Key steps in the copper-catalyzed A³ coupling reaction.

Performance and Practical Considerations The A³ coupling demonstrates broad substrate scope for all three components.[18][19] A significant advancement has been the development of "green" protocols using aqueous micellar media, which not only enhances sustainability but can also improve reaction rates and yields.[16][17]

Protocol Example: A³ Coupling in Aqueous Micellar Media [16]

  • To an aqueous solution of sodium dodecyl sulfate (SDS), add 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), CuSO₄ (catalyst), and sodium ascorbate (reductant).

  • The reaction mixture is stirred at 50°C.

  • Reaction progress is monitored by TLC.

  • Upon completion, the product is extracted with an organic solvent and purified.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the table below summarizes key performance metrics for the discussed synthetic routes, based on representative experimental data from the literature.

Synthesis Route Key Reactants Typical Conditions Reaction Time Reported Yields Key Advantages Key Disadvantages
Classical Cyclocondensation 2-Aminopyridine, α-HaloketoneCatalyst-free, 60°C[1]HoursGood to ExcellentSimple, straightforward, readily available starting materialsUse of lachrymatory and potentially unstable α-haloketones
Ortoleva-King Reaction 2-Aminopyridine, Acetophenone, I₂Neat, 110°C, then NaOH[9]4-5 hours40-60%[8][9]One-pot, avoids handling α-haloketones, good scopeRequires high temperatures, stoichiometric iodine
GBB Reaction (Microwave) 2-Aminopyridine, Aldehyde, IsonitrileNH₄Cl, EtOH, MW, 60°C[13]15-30 minutesGood (up to 89%)[13]Rapid, high atom economy, access to 3-amino derivativesIsocyanides can be toxic and have strong odors
A³ Coupling (Aqueous) 2-Aminopyridine, Aldehyde, AlkyneCuSO₄/Ascorbate, SDS/H₂O, 50°C[16]HoursGood to ExcellentGreen solvent, mild conditions, broad scope, domino processRequires a metal catalyst

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines is a mature field with a rich arsenal of reliable methods.

  • For simplicity and directness , especially when the requisite α-haloketone is available, the classical cyclocondensation remains a viable option.

  • The Ortoleva-King reaction offers a superior one-pot alternative that enhances safety and convenience by generating the reactive intermediate in situ.

  • For rapid library synthesis and molecular diversity , multicomponent reactions are unparalleled. The GBB reaction is the premier choice for accessing 3-amino derivatives, while the A³ coupling provides a robust and increasingly green route to 2,3-disubstituted analogues.

The choice of synthetic route is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's substitution pattern, the desired scale of the reaction, the availability of starting materials, and the laboratory's capabilities (e.g., microwave reactors). The ongoing trend in the field is the development of more sustainable protocols, utilizing greener solvents like water, employing recoverable catalysts, and leveraging energy-efficient technologies like microwave irradiation and flow chemistry.[16][20][21] As the demand for novel imidazo[1,2-a]pyridine derivatives in drug discovery and materials science continues to grow, the evolution of these synthetic strategies will undoubtedly continue, pushing the boundaries of efficiency, elegance, and environmental responsibility.

References

In vitro assay results for compounds derived from Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective PI3K inhibitors. This guide provides an in-depth comparison of a series of novel imidazo[1,2-a]pyridine-8-carboxamide derivatives against the well-characterized pan-PI3K inhibitor, GDC-0941 (Pictilisib). Our analysis is grounded in publicly available in vitro assay data, with a focus on PI3Kα inhibitory activity and antiproliferative effects on cancer cell lines.

The Rationale for Targeting PI3K with Imidazo[1,2-a]pyridines

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The imidazo[1,2-a]pyridine core offers a versatile scaffold for designing kinase inhibitors, allowing for substitutions at multiple positions to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated significant potential as PI3K inhibitors, with some compounds exhibiting nanomolar potency.

This guide will focus on a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives, where modifications at the 8-position, originating from a precursor closely related to Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate, have been explored to enhance PI3Kα inhibition.[1][2]

Comparative In Vitro Performance: Imidazo[1,2-a]pyridine Derivatives vs. GDC-0941

A direct comparison of the in vitro activity of novel compounds with established inhibitors is crucial for evaluating their potential. Here, we compare the PI3Kα inhibitory activity and antiproliferative effects of representative imidazo[1,2-a]pyridine derivatives with GDC-0941.

PI3Kα Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay is a primary measure of a compound's potency against its target. The following table summarizes the PI3Kα IC50 values for a lead imidazo[1,2-a]pyridine derivative, Compound 35, and the comparator, GDC-0941.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
Compound 35 (Imidazo[1,2-a]pyridine Derivative) 150[1]Not ReportedNot ReportedNot Reported
GDC-0941 (Pictilisib) 3[3]33[3]3[3]75[3]

GDC-0941 demonstrates potent, low nanomolar inhibition of PI3Kα and PI3Kδ, with good activity against the β and γ isoforms as well.Compound 35, a promising lead from the imidazo[1,2-a]pyridine series, shows a respectable nanomolar IC50 against PI3Kα.[1][3]

Antiproliferative Activity in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a critical indicator of its potential therapeutic efficacy. The table below presents the IC50 values for Compound 35 and GDC-0941 against a panel of human cancer cell lines.

Cell LineCancer TypePIK3CA StatusCompound 35 IC50 (µM)GDC-0941 IC50 (µM)
T47D Breast CancerMutant7.9[1]Not Reported
MCF-7 Breast CancerMutant9.4[1]Not Reported
A549 Non-Small Cell Lung CancerWild-Type>50[1]Not Reported
OVCAR-3 Ovarian CancerMutant>50[1]Not Reported
PC3 Prostate CancerPTEN nullNot Reported0.28[4]
U87MG GlioblastomaPTEN nullNot Reported0.95[4]

Compound 35 displays micromolar antiproliferative activity, particularly against breast cancer cell lines harboring PIK3CA mutations.[1] GDC-0941 exhibits potent sub-micromolar to low micromolar activity across a range of cell lines with PI3K pathway alterations.[4]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the imidazo[1,2-a]pyridine scaffold have yielded valuable insights into the structural requirements for potent PI3Kα inhibition. For the 2, 6, 8-substituted derivatives, the following observations have been made:

  • 8-Position: The nature of the carboxamide substituent at the 8-position significantly influences activity. Aromatic and heteroaromatic groups can be introduced to explore interactions within the affinity pocket of the enzyme.

  • 6-Position: Substitution at the 6-position with small electron-withdrawing groups, such as chlorine, is often well-tolerated and can contribute to overall potency.

  • 2-Position: Modifications at the 2-position have also been shown to modulate the inhibitory activity of this class of compounds.

Experimental Methodologies: A Closer Look

To ensure the reliability and reproducibility of the presented data, it is essential to understand the underlying experimental protocols.

In Vitro Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

The HTRF assay is a robust, high-throughput method for measuring kinase activity and inhibition.

Objective: To quantify the enzymatic activity of PI3Kα and determine the IC50 values of test compounds.

Principle: This assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) through a competitive immunoassay format using fluorescence resonance energy transfer (FRET).

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution 1. Compound Dilution (Serial dilution in DMSO) Incubation 4. Incubation (Compound + Enzyme + Substrate Mix) Compound_Dilution->Incubation Add to plate Enzyme_Prep 2. Enzyme Preparation (PI3Kα in assay buffer) Enzyme_Prep->Incubation Add to plate Substrate_Mix 3. Substrate Mix (PIP2 and ATP in assay buffer) Substrate_Mix->Incubation Initiate reaction Detection_Reagents 5. Add Detection Reagents (Europium-cryptate labeled antibody and XL665-labeled PIP3) Incubation->Detection_Reagents Stop reaction HTRF_Reading 6. HTRF Signal Reading (Measure fluorescence at 665 nm and 620 nm) Detection_Reagents->HTRF_Reading IC50_Calc 7. IC50 Calculation (Dose-response curve fitting) HTRF_Reading->IC50_Calc

Caption: Workflow for a PI3K HTRF Kinase Assay.

Detailed Protocol:

  • Compound Preparation: Create a serial dilution of the test compounds (e.g., imidazo[1,2-a]pyridine derivatives, GDC-0941) in 100% DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (for control wells) to a 384-well low-volume assay plate.

  • Kinase Reaction:

    • Prepare a solution of recombinant PI3Kα enzyme in kinase assay buffer.

    • Prepare a substrate solution containing PIP2 and ATP in kinase assay buffer.

    • Add the enzyme solution to the wells containing the compounds and incubate briefly.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the HTRF detection reagents, which include a europium cryptate-labeled anti-PIP3 antibody and an XL665-labeled PIP3 analog.

    • Incubate the plate in the dark to allow for the binding equilibrium to be reached.

  • Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a non-linear regression curve fit.[5][6][7]

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the antiproliferative effect of test compounds on cancer cell lines.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis Cell_Seeding 1. Cell Seeding (Seed cells in a 96-well plate) Cell_Adhesion 2. Cell Adhesion (Allow cells to attach overnight) Cell_Seeding->Cell_Adhesion Compound_Addition 3. Compound Addition (Add serial dilutions of compounds) Cell_Adhesion->Compound_Addition Incubation 4. Incubation (Incubate for 48-72 hours) Compound_Addition->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 6. Incubate (Allow formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization 7. Solubilize Formazan (Add DMSO or other solvent) Formazan_Formation->Solubilization Absorbance_Reading 8. Read Absorbance (at ~570 nm) Solubilization->Absorbance_Reading IC50_Calculation 9. IC50 Calculation (Dose-response curve) Absorbance_Reading->IC50_Calculation

Caption: Workflow for a Cell Viability (MTT) Assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include wells with vehicle (DMSO) as a negative control and untreated cells as a baseline.

  • Incubation: Incubate the treated cells for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.[8]

The PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of PI3K in this critical signaling cascade and the downstream effectors that are impacted by its inhibition.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K GDC0941 GDC-0941 GDC0941->PI3K

References

A Researcher's Guide to Structural Elucidation: Cross-Referencing Analytical Data with Known Imidazo[1,2-a]pyridine Structures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The precise characterization of novel derivatives is a critical step in the discovery pipeline. This guide provides a systematic approach to cross-referencing analytical data with known imidazo[1,2-a]pyridine structures, ensuring confidence in structural assignments and accelerating research. We will delve into the interpretation of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—and provide a logical workflow for comparing experimental data with established literature and database values.

The Analytical Triad: NMR, MS, and Chromatography

The structural elucidation of imidazo[1,2-a]pyridine derivatives relies on a powerful triad of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for identifying the substitution pattern on the bicyclic ring system.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.[3]

  • Chromatography (LC/GC): While not a primary structure elucidation tool, Liquid Chromatography (LC) or Gas Chromatography (GC) is crucial for assessing the purity of the sample before spectroscopic analysis.

This guide will focus on the interpretation of NMR and MS data, as these are the most information-rich techniques for structural confirmation.

A Systematic Workflow for Structural Verification

The following workflow provides a step-by-step process for researchers to confidently cross-reference their analytical data.

Structural Verification Workflow Workflow for Cross-Referencing Analytical Data cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Cross-Referencing & Confirmation A Synthesize & Purify Imidazo[1,2-a]pyridine Derivative B Acquire High-Resolution ¹H & ¹³C NMR Spectra A->B C Obtain High-Resolution Mass Spectrum (HRMS) A->C E Analyze ¹H NMR: Chemical Shifts, Coupling Constants, Integration B->E F Analyze ¹³C NMR: Chemical Shifts & Number of Signals B->F D Determine Molecular Formula from HRMS Data C->D G Analyze MS Fragmentation Pattern C->G H Search Databases (e.g., PubChem, SciFinder) with Molecular Formula & Structure D->H I Compare Experimental NMR Data with Literature/Database Values E->I F->I J Compare Experimental MS Data with Predicted Fragmentation G->J H->I K Confirm Structural Assignment I->K J->K

Caption: A systematic workflow for the structural verification of imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified imidazo[1,2-a]pyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times are typically required due to the lower natural abundance of ¹³C.

Protocol 2: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a common and effective "soft" ionization technique for these compounds, often yielding a prominent protonated molecular ion ([M+H]⁺).[3]

  • MS/MS Analysis (Optional but Recommended): Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and gather structural information.

Interpreting the Data: A Comparative Approach

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of information about the substitution pattern on the imidazo[1,2-a]pyridine core. The chemical shifts of the protons are influenced by the electron-donating or electron-withdrawing nature of the substituents.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Unsubstituted Imidazo[1,2-a]pyridine Core

ProtonTypical Chemical Shift (ppm) in CDCl₃Multiplicity
H-2~7.5s
H-3~7.9s
H-5~7.6d
H-6~6.7t
H-7~7.1t
H-8~8.1d

Data compiled from various sources, including ChemicalBook and SpectraBase.[4][5]

Causality in Chemical Shifts: The protons on the pyridine ring (H-5 to H-8) typically appear in the aromatic region, with their specific shifts and coupling constants being highly informative. For instance, the presence of an electron-withdrawing group at C-7 will generally cause a downfield shift for the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the number of unique carbon atoms and their chemical environment.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Unsubstituted Imidazo[1,2-a]pyridine Core

CarbonTypical Chemical Shift (ppm) in CDCl₃
C-2~117
C-3~108
C-5~124
C-6~112
C-7~123
C-8~117
C-9 (bridgehead)~145

Data compiled from various sources, including PubChem and scientific literature.[6][7]

Expert Insight: The chemical shifts of the carbon atoms in the imidazole moiety (C-2 and C-3) are particularly sensitive to substitution.

Mass Spectrometry

High-resolution mass spectrometry provides the exact mass of the molecular ion, which is invaluable for determining the molecular formula. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure.

Common Fragmentation Pathways:

  • Loss of substituents: The initial fragmentation often involves the loss of substituents from the core structure.

  • Ring cleavage: Cleavage of the imidazole or pyridine ring can also occur, leading to characteristic fragment ions. For example, the loss of HCN or C₂H₂N from the parent ion has been reported.[8]

MS Fragmentation Illustrative MS Fragmentation of a Substituted Imidazo[1,2-a]pyridine [M+H]⁺ [M+H]⁺ {[M+H - R₁]⁺, [M+H - R₂]⁺} {[M+H - R₁]⁺, [M+H - R₂]⁺} [M+H]⁺->{[M+H - R₁]⁺, [M+H - R₂]⁺} Loss of Substituents Further Fragmentation Further Fragmentation {[M+H - R₁]⁺, [M+H - R₂]⁺}->Further Fragmentation Ring Cleavage

Caption: A simplified diagram illustrating potential fragmentation pathways in the mass spectrum.

Cross-Referencing with Known Structures: A Case Study

Let's consider a hypothetical scenario where a researcher has synthesized a 2-methyl-7-nitroimidazo[1,2-a]pyridine and obtained the following data:

  • HRMS: [M+H]⁺ = 178.0611 (Calculated for C₈H₈N₃O₂⁺: 178.0617)

  • ¹H NMR (DMSO-d₆): δ 8.60 (s, 1H), 8.35 (d, J = 7.5 Hz, 1H), 7.80 (s, 1H), 7.05 (d, J = 7.5 Hz, 1H), 2.45 (s, 3H).

  • ¹³C NMR (DMSO-d₆): δ 146.2, 142.8, 135.1, 125.0, 116.5, 115.8, 109.2, 14.5.

Cross-Referencing Steps:

  • Molecular Formula Confirmation: The experimental HRMS data is in excellent agreement with the calculated mass for the target compound.

  • Database Search: A search in databases like PubChem or SciFinder with the molecular formula and proposed structure would yield literature data for similar compounds.

  • NMR Comparison: The observed chemical shifts and coupling patterns can be compared to published data for substituted imidazo[1,2-a]pyridines.[7][9] The singlet at 2.45 ppm corresponds to the methyl group at C-2. The downfield shifts of the aromatic protons are consistent with the presence of the electron-withdrawing nitro group.

  • Final Confirmation: The congruence between the experimental data and the expected values from the literature and theoretical predictions provides strong evidence for the correct structural assignment.

Conclusion

The structural elucidation of novel imidazo[1,2-a]pyridine derivatives is a systematic process that relies on the careful acquisition and interpretation of analytical data. By following a logical workflow and cross-referencing experimental results with the extensive body of knowledge available in scientific databases and literature, researchers can confidently assign structures and accelerate their drug discovery efforts. This guide provides a framework for this process, emphasizing the importance of a multi-technique approach and a thorough understanding of the spectroscopic characteristics of this important heterocyclic scaffold.

References

Efficacy of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry as a "privileged" structure, owing to its prevalence in a multitude of biologically active compounds.[1] Its derivatives have shown considerable promise as anticancer agents, demonstrating efficacy against a range of cancer cell lines through diverse mechanisms of action.[2] This guide provides a comparative analysis of the anticancer activity of various imidazo[1,2-a]pyridine derivatives, with a particular focus on the structural features that govern their potency. While specific experimental data on methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate derivatives are not extensively available in the public domain, this guide will synthesize existing data on related analogues to provide a predictive framework for its potential efficacy and guide future research endeavors.

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. A survey of the literature reveals a range of potencies against various cancer cell lines, with some derivatives exhibiting sub-micromolar efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of imidazo[1,2-a]pyridine derivatives, offering a comparative view of their in vitro anticancer activity.

Compound ID/DescriptionCancer Cell Line(s)IC50 (µM)Key Structural FeaturesReference(s)
Compound 12b Hep-2 (Laryngeal), HepG2 (Liver), MCF-7 (Breast), A375 (Melanoma)11, 13, 11, 112-tert-butylamine, 3-phenylamine[3][4]
Compound 6d A549 (Lung)2.8 ± 0.02Imidazo[1,2-a]pyridine-oxadiazole hybrid
Compound 13k HCC827 (Lung), A549 (Lung), SH-SY5Y (Neuroblastoma), HEL (Leukemia), MCF-7 (Breast)0.09 - 0.436-(Imidazo[1,2-a]pyridin-6-yl)quinazoline[5]
IP-5 HCC1937 (Breast)45Undisclosed imidazo[1,2-a]pyridine derivative[6][7][8]
IP-6 HCC1937 (Breast)47.7Undisclosed imidazo[1,2-a]pyridine derivative[6][7][8]
IP-7 HCC1937 (Breast)79.6Undisclosed imidazo[1,2-a]pyridine derivative[6][7][8]
Various Derivatives HT-29 (Colon), Caco-2 (Colon)Excellent Activity (Specific IC50s not provided)6-substituted imidazo[1,2-a]pyridines
Compound 6d, 6i HepG2 (Liver)Exhibited antiproliferative activityS-aryl/alkyl moiety[9]

Mechanistic Insights: Targeting Key Oncogenic Pathways

A significant body of evidence suggests that the anticancer effects of imidazo[1,2-a]pyridine derivatives are often mediated through the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.[2] One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is aberrantly activated in a wide range of human cancers.[1]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing cancer cell death.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibit

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Other reported mechanisms of action for this class of compounds include:

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Cyclin-Dependent Kinase (CDK) Inhibition: By targeting CDKs, these compounds can halt the progression of the cell cycle.[2]

  • Induction of Apoptosis: Many imidazo[1,2-a]pyridine derivatives have been shown to induce programmed cell death through both intrinsic and extrinsic pathways.[9][11]

Structure-Activity Relationship (SAR) and the Potential of this compound

The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to their substitution patterns. While a definitive SAR for the entire class is complex, several trends can be discerned from the available data:

  • Substitution at the 6-position: The introduction of substituents at the 6-position of the imidazo[1,2-a]pyridine ring has been shown to be a viable strategy for enhancing anticancer activity. For instance, the development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has yielded compounds with potent PI3Kα inhibitory activity.[5] The presence of a chloro group at this position, as in the titular compound, is a common modification in medicinal chemistry to modulate electronic properties and metabolic stability, and could potentially enhance binding to target proteins.

  • Substitution at the 8-position: The 8-position of the imidazo[1,2-a]pyridine scaffold is less frequently explored in the context of anticancer activity compared to other positions. However, the presence of a carboxylate group, such as a methyl ester, introduces a potential point for hydrogen bonding and can influence the pharmacokinetic properties of the molecule. The ester functionality could also act as a handle for further derivatization to improve potency or selectivity.

Based on these general principles, it is plausible that This compound could serve as a valuable scaffold for the development of novel anticancer agents. The 6-chloro substituent may contribute to enhanced target engagement, while the 8-carboxylate group could be optimized to fine-tune the compound's properties.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: A typical workflow for assessing cell viability using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for the desired period (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Steps:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel anticancer agents. The diverse mechanisms of action and the amenability of the core structure to chemical modification offer numerous avenues for the development of potent and selective therapeutics. While the specific efficacy of this compound derivatives remains to be elucidated through dedicated experimental studies, the analysis of related compounds suggests that this scaffold holds considerable potential. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on this core structure to fully explore their therapeutic promise in the fight against cancer.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work with novel heterocyclic compounds like Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate is foundational. These complex molecules, belonging to the versatile imidazopyridine family, are instrumental in discovering new therapeutic agents.[1][2] However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal.

This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound and its associated waste streams. Adherence to these protocols is not merely a matter of regulatory compliance but a core tenet of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the 8-carboxylate variant is not widely available, data from closely related analogues, such as Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, provides a strong basis for a conservative risk assessment.[3]

Primary Hazards:

  • Irritation: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] Direct contact can lead to inflammation, redness, and pain.[3]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can generate highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides (NOx), and carbon oxides (CO, CO2).[3][5][6]

  • Environmental Hazard: As a chlorinated organic compound, improper release into the environment is a significant concern. Such compounds can be persistent and harmful to aquatic life.[3][5] Therefore, it must be prevented from entering drains, waterways, or soil.[3]

Hazard Classification Summary

Hazard CategoryClassificationGHS Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[3][4]

This risk profile dictates every subsequent step in our handling and disposal workflow, from the selection of personal protective equipment to the final method of waste destruction.

Personnel Protection: Your First Line of Defense

Given the irritant nature of the compound, establishing a robust barrier between the researcher and the chemical is non-negotiable. The required Personal Protective Equipment (PPE) should be selected based on the specific task and potential for exposure.

TaskRequired PPERationale
Weighing/Handling Solid Nitrile Gloves, Lab Coat, Safety GogglesPrevents skin contact and protects eyes from dust particles.
Handling Solutions Nitrile Gloves, Lab Coat, Safety Goggles with Side ShieldsProtects against splashes to the skin and eyes.
Waste Consolidation Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield (recommended)Offers enhanced facial protection during the handling of bulk waste containers where the risk of splashing is higher.
Spill Cleanup Heavy-duty Nitrile Gloves, Lab Coat/Apron, Goggles & Face Shield, Respirator (if high dust/aerosol risk)Provides maximum protection during emergency procedures with a high risk of exposure.

Key Principle: Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound, even when gloves have been worn.[3][5]

Waste Stream Management: Segregation is Key

The cornerstone of effective chemical disposal is rigorous waste segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process. For this compound, you must maintain three distinct waste streams.

Protocol 1: Segregating Waste Streams
  • Solid Chemical Waste:

    • What: Unused, expired, or off-spec this compound.

    • Container: A clearly labeled, sealable, high-density polyethylene (HDPE) container.

    • Label: "Hazardous Waste: Solid Chlorinated Organic Compound" and the full chemical name.

  • Contaminated Solid Lab Waste:

    • What: Items with gross contamination, such as weighing papers, disposable spatulas, and absorbent materials used for minor drips.

    • Container: A plastic-lined, puncture-resistant container with a lid.

    • Label: "Hazardous Waste: Solid Lab Debris Contaminated with this compound".

  • Contaminated Liquid Waste:

    • What: Solutions containing the compound and the initial solvent rinses from decontaminating glassware.

    • Container: A sealable, compatible solvent waste container (e.g., HDPE or glass). Crucially, this must be designated as a "Halogenated Waste" container.

    • Label: "Hazardous Waste: Halogenated Organic Solvents" and list all chemical components, including the title compound.

Decontamination of Laboratory Equipment

All non-disposable equipment, particularly glassware, must be thoroughly decontaminated to prevent cross-contamination and ensure safety. A multi-step rinsing process is essential.

Protocol 2: Glassware Decontamination
  • Initial Rinse (Waste Collection): Perform a triple rinse of the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Crucially, collect this initial rinsate and dispose of it in the designated "Contaminated Liquid Waste" (Halogenated) container. [7] This step transfers the bulk of the chemical residue from the glassware into the proper waste stream.

  • Secondary Cleaning: Wash the triple-rinsed glassware with warm, soapy water.[7]

  • Final Rinse: Rinse the glassware with deionized water to remove any detergent residue.

  • Drying: Allow the glassware to air-dry completely or place it in a drying oven.

  • Documentation: If equipment is being removed from the lab for surplus or repair, a decontamination form must be completed and affixed to the item.[7][8]

The Disposal Workflow: A Decision-Based Guide

The following workflow outlines the procedural steps from waste generation to final hand-off for disposal. This process must be managed in strict accordance with your institution's Environmental Health & Safety (EHS) guidelines and local and national regulations.[3]

DisposalWorkflow cluster_generation Step 1: Generation & Segregation cluster_containerization Step 2: Containerization & Labeling cluster_storage Step 3: In-Lab Storage cluster_disposal Step 4: Final Disposal gen Waste Generation solid Solid Chemical Waste gen->solid Unused Product liquid Liquid Waste (Halogenated) gen->liquid Solutions, Rinsate debris Contaminated Debris gen->debris Gloves, Wipes container Select Compatible Sealed Container solid->container liquid->container debris->container labeling Label with: - Full Chemical Name - 'Hazardous Waste' - Hazard Pictograms container->labeling saa Store in Satellite Accumulation Area (SAA) labeling->saa compat Ensure Segregation from Incompatibles saa->compat ehs Contact EHS for Waste Pickup compat->ehs incineration Disposal via Licensed Facility (High-Temp Incineration) ehs->incineration

Caption: Disposal workflow for this compound.

Emergency Procedures: Small-Scale Spill Response

Accidents can happen. A prepared and immediate response is critical to mitigating risk.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or involves dust, evacuate the immediate area.

  • Protect: Don the appropriate PPE, including a respirator if necessary.

  • Contain: Prevent the spill from spreading. For solids, gently cover with an absorbent pad. For liquids, surround the spill with an inert absorbent material like vermiculite or sand.[3]

  • Clean Up: Carefully sweep or scoop the contained material into a designated waste container.[3][5] Do not create dust. Use wet wipes for final surface cleaning.

  • Dispose: All cleanup materials must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocols outlined above.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is an integral part of the research process. By understanding its hazards, utilizing appropriate protective equipment, and adhering to systematic segregation and decontamination protocols, we uphold our professional duty to ensure a safe laboratory environment. The ultimate disposal of this compound should always be entrusted to a licensed professional waste disposal service, typically through your organization's EHS department, which will likely utilize a high-temperature chemical incinerator equipped with afterburners and scrubbers to ensure complete and environmentally sound destruction.[5] This diligent approach demonstrates a commitment not only to scientific integrity but also to responsible environmental stewardship.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.